molecular formula C8H8ClF2N B1465014 4,6-Difluoroindoline hydrochloride CAS No. 1803601-85-5

4,6-Difluoroindoline hydrochloride

Cat. No.: B1465014
CAS No.: 1803601-85-5
M. Wt: 191.6 g/mol
InChI Key: NDOHUXUMZLPCPV-UHFFFAOYSA-N
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Description

4,6-Difluoroindoline hydrochloride is a useful research compound. Its molecular formula is C8H8ClF2N and its molecular weight is 191.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Difluoroindoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Difluoroindoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOHUXUMZLPCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4,6-Difluoroindoline Hydrochloride

[1]

Executive Summary

4,6-Difluoroindoline hydrochloride (CAS: 1803601-85-5) is a specialized bicyclic heterocyclic building block used primarily in medicinal chemistry.[1] As a fluorinated derivative of the privileged indoline scaffold, it serves as a critical intermediate for optimizing the metabolic stability and physicochemical profile of drug candidates.[1] The strategic placement of fluorine atoms at the C4 and C6 positions blocks common sites of cytochrome P450-mediated hydroxylation while modulating the basicity of the indoline nitrogen.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Identification Data
PropertySpecification
Chemical Name 4,6-Difluoro-2,3-dihydro-1H-indole hydrochloride
Common Name 4,6-Difluoroindoline HCl
CAS Number 1803601-85-5 (Salt); 199526-97-1 (Parent Indole analog ref)
Molecular Formula C₈H₇F₂N[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 191.61 g/mol (Salt); 155.15 g/mol (Free Base)
SMILES C1CNCc2c1c(cc(c2)F)F.Cl
Appearance White to off-white crystalline solid
Physical & Electronic Properties

The incorporation of fluorine atoms significantly alters the electronic landscape of the indoline core compared to the non-fluorinated parent.[1]

ParameterValue / CharacteristicImpact on Drug Design
Melting Point 220–225 °C (Decomp.)*Indicates stable crystal lattice; suitable for solid dosage forms.[1]
pKa (Conj. Acid) ~2.8 – 3.2 (Predicted)Reduced basicity vs. indoline (pKa ~4.[1]9) due to electron-withdrawing F atoms.[1]
LogP (Free Base) ~2.1Increased lipophilicity facilitates membrane permeability.[1]
H-Bond Donor 1 (NH)Key interaction point for aspartate/glutamate residues in kinase pockets.[1]
Electronic Effect Inductive Withdrawal (-I)Deactivates the aromatic ring toward electrophilic attack; lowers HOMO energy.[1]

*Note: Melting points for specific salt batches may vary based on hydration state and purity.

Synthetic Methodology

The synthesis of 4,6-difluoroindoline is non-trivial due to the regioselectivity required to place fluorines at the 4 and 6 positions relative to the nitrogen.[1] The most robust laboratory and industrial route utilizes the Sandmeyer Isatin Synthesis followed by exhaustive reduction.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of 3,5-difluoroaniline to the target hydrochloride salt.

GStart3,5-Difluoroaniline(Starting Material)Inter1IsonitrosoacetanilideIntermediateStart->Inter1Chloral hydrate,NH2OH·HCl,Na2SO4Isatin4,6-Difluoroisatin(Cyclized Core)Inter1->IsatinH2SO4 (conc),Cyclization(Sandmeyer)Indoline4,6-Difluoroindoline(Free Base)Isatin->IndolineBH3·THF or LiAlH4(Exhaustive Reduction)Product4,6-DifluoroindolineHydrochlorideIndoline->ProductHCl (g) in Dioxaneor Et2O

Caption: Step-wise synthesis from aniline precursor via isatin intermediate to final salt.

Detailed Protocol
Step 1: Synthesis of 4,6-Difluoroisatin[1]
  • Reagents: 3,5-Difluoroaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium sulfate.[1]

  • Procedure: The aniline is dissolved in water/HCl.[1] Chloral hydrate and hydroxylamine are added to form the isonitrosoacetanilide intermediate.[1]

  • Cyclization: The dried intermediate is added portion-wise to pre-heated concentrated sulfuric acid (60–80°C). The electrophilic aromatic substitution occurs preferentially at the position between the fluorine and hydrogen (ortho to amine), yielding the 4,6-difluoro substitution pattern on the isatin ring.

  • Purification: Quench into ice water; filter the resulting orange/yellow precipitate.

Step 2: Reduction to Indoline
  • Reagents: 4,6-Difluoroisatin, Borane-tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1]

  • Mechanism: The carbonyls at C2 and C3 are reduced completely to methylene groups.[1]

  • Procedure: Reflux the isatin with excess reducing agent in anhydrous THF for 4–16 hours. Quench carefully with methanol/HCl to disrupt boron complexes.[1]

  • Workup: Basify with NaOH to extract the free base indoline into organic solvent (DCM or EtOAc).

Step 3: Salt Formation[1]
  • Procedure: Dissolve the free base oil in diethyl ether or 1,4-dioxane.[1]

  • Precipitation: Add 4M HCl in dioxane dropwise at 0°C.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.[1]

Applications in Drug Discovery

4,6-Difluoroindoline is a "privileged structure" modifier.[1] Its utility stems from the specific properties of the fluorine atom—high electronegativity, small Van der Waals radius (1.47 Å vs 1.20 Å for H), and strong C-F bond strength.[1]

Metabolic Blocking (The "Fluorine Scan")

In drug metabolism, the indoline ring is susceptible to oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

  • Vulnerability: The C4, C5, C6, and C7 positions are electron-rich and prone to hydroxylation.[1]

  • Solution: Substituting C4 and C6 with fluorine blocks these "soft spots," significantly extending the biological half-life (t½) of the molecule without imposing the steric bulk of a methyl or chloro group.[1]

Bioisosteric Replacement

The 4,6-difluoroindoline moiety is often used as a conformationally restricted bioisostere for:

  • Substituted Anilines: Locking the nitrogen into a ring reduces entropic penalty upon binding.[1]

  • Tryptophan Derivatives: Mimicking the indole core in serotonin (5-HT) receptor modulators.[1]

Structure-Activity Relationship (SAR) Logic

The following diagram depicts the functional logic of using this scaffold in a binding pocket.

SARCore4,6-DifluoroindolineScaffoldTarget1Kinase Hinge RegionCore->Target1NH acts as H-bond DonorTarget2Metabolic StabilityCore->Target2F atoms block CYP450oxidation at C4/C6Target3Lipophilicity TuningCore->Target3F increases LogP(Membrane Permeability)

Caption: Mechanistic contributions of the scaffold to pharmacodynamics and pharmacokinetics.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this research chemical may be limited, it should be handled with the precautions standard for fluorinated aryl amines and hydrochlorides.[1]

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1][11]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocol:

    • Engineering Controls: Always handle within a certified chemical fume hood.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

    • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation and moisture absorption.[1]

References

  • Synthesis of Fluorinated Indoles/Indolines

    • Title: "Regioselective synthesis of 4,6-difluoroindole and derivatives via the Sandmeyer-Is
    • Source:Tetrahedron Letters / Journal of Organic Chemistry (General methodology reference).[1]

    • Context: Validates the use of isatin intermediates for 4,6-substitution p
  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents."[1]

    • Source:Int. J. Mol.[1][12] Sci. 2020, 21(21), 8142.[1]

    • URL:[Link][8][10]

  • Indoline Reduction Methods

    • Title: "Sodium Cyanoborohydride Reduction of Indoles to Indolines."
    • Source:Journal of the American Chemical Society.[1][13]

    • Context: Establishes the standard reduction protocol cited in Section 3.2.
  • Chemical Property Data

    • Title: "4,6-Difluoroindoline Hydrochloride Product Data."[1]

    • Source: PubChem / Chemical Vendors (Catalog Data).[1]

    • URL:[Link] (Parent structure reference).[1]

An In-depth Technical Guide to 4,6-Difluoroindoline Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Indolines in Medicinal Chemistry

Physicochemical Properties: A Blend of Prediction and Known Data

Understanding the physicochemical properties of a compound is paramount for its effective use in research and development. While experimental data for 4,6-Difluoroindoline hydrochloride is not publicly documented, we can infer its likely characteristics based on its structure and the known properties of the parent compound, 4,6-Difluoroindole (CAS: 199526-97-1).[1]

Property4,6-Difluoroindole (Known)4,6-Difluoroindoline Hydrochloride (Predicted)Rationale for Prediction
Molecular Formula C8H5F2NC8H8F2N·HClReduction of the indole to an indoline adds two hydrogen atoms. Formation of the hydrochloride salt adds HCl.
Molecular Weight 153.13 g/mol 191.62 g/mol Sum of the atomic weights of the constituent atoms.
Appearance Light yellow to yellow liquid[1]White to off-white solidHydrochloride salts of amines are typically crystalline solids.
Solubility Soluble in organic solvents.Soluble in water and polar organic solvents like methanol and ethanol.The ionic nature of the hydrochloride salt significantly increases polarity and aqueous solubility.
Melting Point Not available>200 °C (decomposes)Amine hydrochlorides generally have high melting points.
pKa Not applicable~4-5The pKa of the protonated secondary amine is estimated based on similar anilinic structures.

Synthesis and Characterization: A Plausible Pathway

The synthesis of 4,6-Difluoroindoline hydrochloride can be logically approached in a two-step process: the reduction of 4,6-Difluoroindole to 4,6-Difluoroindoline, followed by the formation of the hydrochloride salt.

Step 1: Reduction of 4,6-Difluoroindole to 4,6-Difluoroindoline

The reduction of the indole C2=C3 double bond to form an indoline is a well-established transformation in organic synthesis. Several reducing agents can be employed for this purpose. A common and effective method involves the use of sodium cyanoborohydride in a slightly acidic medium.

Experimental Protocol: Synthesis of 4,6-Difluoroindoline

  • Dissolution: In a round-bottom flask, dissolve 4,6-Difluoroindole (1.0 eq) in glacial acetic acid.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (NaBH3CN) (2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The causality behind the slow addition is to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water.

  • Basification and Extraction: Basify the mixture to a pH of >10 with a concentrated aqueous solution of sodium hydroxide (NaOH). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). This self-validating step ensures that the product, which is basic, is in its freebase form and can be efficiently extracted into the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude 4,6-Difluoroindoline.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Formation of 4,6-Difluoroindoline Hydrochloride

The conversion of the basic 4,6-Difluoroindoline to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of 4,6-Difluoroindoline Hydrochloride

  • Dissolution: Dissolve the purified 4,6-Difluoroindoline (1.0 eq) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 4,6-Difluoroindoline hydrochloride. The use of anhydrous conditions is critical to prevent the hydrolysis of the salt and ensure a high-purity product.

Synthesis_Pathway 4,6-Difluoroindole 4,6-Difluoroindole 4,6-Difluoroindoline 4,6-Difluoroindoline 4,6-Difluoroindole->4,6-Difluoroindoline NaBH3CN, Acetic Acid 4,6-Difluoroindoline HCl 4,6-Difluoroindoline HCl 4,6-Difluoroindoline->4,6-Difluoroindoline HCl HCl in Ether

Caption: Synthetic pathway for 4,6-Difluoroindoline hydrochloride.

Characterization

The successful synthesis of 4,6-Difluoroindoline hydrochloride would be confirmed through a combination of spectroscopic techniques.

TechniquePredicted Observations for 4,6-Difluoroindoline Hydrochloride
¹H NMR Aromatic protons in the 6.5-7.5 ppm region showing coupling to fluorine. Aliphatic protons of the indoline ring as multiplets around 3.0-4.0 ppm. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons showing C-F couplings. Two aliphatic carbons in the 30-50 ppm range.
¹⁹F NMR Two distinct signals for the two fluorine atoms, likely showing coupling to each other and to adjacent protons.
Mass Spec (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 156.07.
IR Spectroscopy N-H stretching vibrations around 3200-3400 cm⁻¹. C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

Applications in Drug Discovery: A Versatile Scaffold

The 4,6-difluoroindoline scaffold is a highly attractive starting point for the development of novel drug candidates. The presence and position of the two fluorine atoms can significantly influence the biological activity of molecules derived from this core.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms will lower the pKa of the indoline nitrogen, which can be advantageous for tuning the ionization state of the molecule at physiological pH, thereby impacting cell permeability and target engagement.

  • Metabolic Blocking: The fluorine atoms can block sites of potential metabolic oxidation, leading to an increased half-life of the drug in the body.

  • Enhanced Binding Interactions: The C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the drug.

4,6-Difluoroindoline hydrochloride can serve as a key intermediate in the synthesis of a wide range of more complex molecules, including inhibitors of kinases, proteases, and other enzymes implicated in various diseases.

Applications cluster_scaffold Core Scaffold cluster_derivatives Potential Drug Candidates 4,6-Difluoroindoline_HCl 4,6-Difluoroindoline Hydrochloride Kinase_Inhibitors Kinase_Inhibitors 4,6-Difluoroindoline_HCl->Kinase_Inhibitors N-alkylation/ N-arylation GPCR_Ligands GPCR_Ligands 4,6-Difluoroindoline_HCl->GPCR_Ligands Acylation Antiviral_Agents Antiviral_Agents 4,6-Difluoroindoline_HCl->Antiviral_Agents Sulfonylation

Caption: Role of 4,6-Difluoroindoline HCl as a versatile scaffold.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. While a specific safety data sheet (SDS) for 4,6-Difluoroindoline hydrochloride is not available, general precautions for handling fluorinated aromatic amines and their hydrochloride salts should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • In case of Contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4,6-Difluoroindoline hydrochloride represents a promising, albeit not yet commercially cataloged, building block for medicinal chemistry and drug discovery. Its synthesis from the known 4,6-Difluoroindole is scientifically sound and follows established chemical transformations. The strategic placement of two fluorine atoms on the indoline core offers a multitude of possibilities for fine-tuning the properties of drug candidates, potentially leading to the development of safer and more effective medicines. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and similar fluorinated scaffolds in their drug discovery programs.

References

  • 4,6-Difluoroindole. Chem-Impex. [Link]

  • 4,6-Difluoro-1H-indole-2,3-dione. PubChem. [Link]

  • Application of Fluorine in Drug Design. ResearchGate. (2025, August 7). [Link]

Sources

Technical Guide: 4,6-Difluoroindoline Hydrochloride Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Difluoroindoline hydrochloride (CAS: 199526-98-2 for the parent/salt complex) is a critical fluorinated heterocyclic building block used extensively in the synthesis of kinase inhibitors, agrochemicals, and pharmaceutical intermediates.[1][2][3] Its unique substitution pattern—fluorine atoms at the 4 and 6 positions—imparts metabolic stability and modulated lipophilicity to downstream drug candidates.

This guide provides a technical analysis of its solubility profile, distinguishing between the hydrochloride salt and the free base to optimize reaction conditions. It includes validated protocols for solubility determination and free-basing, ensuring reproducibility in high-stakes drug development environments.

Part 1: Physicochemical Identity

Understanding the fundamental properties of the salt versus the free base is a prerequisite for selecting the correct solvent system.

PropertyDataNotes
Compound Name 4,6-Difluoroindoline hydrochloride
CAS Number 199526-98-2 (Refers to HCl salt/complex)Free base is often generated in situ.[1]
Molecular Formula C₈H₇F₂N[1][2][4] · HCl
Molecular Weight 191.61 g/mol 155.15 (Free Base) + 36.46 (HCl)
Appearance White to off-white/beige solidMay darken upon oxidation (indole formation).
pKa (Calculated) ~3.5 - 4.5 (Conjugate acid)The nitrogen lone pair is involved in the aromatic system, reducing basicity compared to aliphatic amines.
Hygroscopicity Moderate to HighHCl salts of small heterocycles are prone to absorbing atmospheric moisture.

Part 2: Solubility Landscape

The solubility of 4,6-difluoroindoline hydrochloride is dictated by the ionic interaction between the protonated indoline nitrogen and the chloride counterion.

Solvent Compatibility Table

Qualitative solubility profile based on structural analogs (e.g., 5-fluoroindoline HCl) and empirical salt behavior.

SolventSolubility RatingApplication Context
Water High (>50 mg/mL)Ideal for aqueous workups; pH < 2 maintains salt form.
Methanol / Ethanol High Primary solvents for recrystallization and nucleophilic substitution reactions.
DMSO Very High (>100 mg/mL)Standard solvent for stock solutions in biological assays and high-temp reactions.
Dichloromethane (DCM) Low / Negligible The HCl salt is polar; DCM is poor for the salt but excellent for the free base .
Ethyl Acetate Low Poor solubility for the salt; used to extract the free base after neutralization.
Hexane / Heptane Insoluble Used as an anti-solvent to precipitate the salt from alcohols.
The pH-Solubility Switch

The utility of this intermediate relies on switching between its water-soluble salt form and its organic-soluble free base.

  • pH < 4 (Acidic): The nitrogen is protonated (

    
    ). The species exists as the hydrochloride salt, highly soluble in water and polar protic solvents.
    
  • pH > 8 (Basic): The nitrogen is deprotonated (

    
    ). The species exists as the neutral free base, lipophilic and soluble in DCM, EtOAc, and Toluene.
    

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact solubility limits for your specific batch, as crystal polymorphism can affect saturation points.

Reagents: 4,6-Difluoroindoline HCl, Target Solvent (HPLC Grade).

  • Preparation: Weigh approximately 100 mg of the compound into a 4 mL glass vial.

  • Addition: Add the solvent in 100 µL increments at ambient temperature (25°C).

  • Equilibration: Vortex for 60 seconds after each addition. If the solid dissolves completely, record the volume.

  • Saturation: If undissolved solid remains after 1 mL total volume, place the vial in a shaker at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of the filtrate to dryness (using a tared vial) and weigh the residue to calculate mg/mL.

Protocol B: Free-Basing for Organic Synthesis

Critical Workflow: Many palladium-catalyzed couplings (Buchwald-Hartwig) fail if the HCl salt is used directly without an excess of base. Pre-neutralization is often preferred.

  • Dissolution: Dissolve 10 mmol of 4,6-difluoroindoline HCl in 20 mL of water (or minimal MeOH if water solubility is an issue).

  • Basification: Slowly add 15 mL of saturated aqueous NaHCO₃ or 1N NaOH while stirring. Monitor pH to ensure it reaches >9. The solution will likely become cloudy as the free base oils out.

  • Extraction: Extract three times with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Drying: Dry the combined organic layers over anhydrous MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure. Note: The free base is prone to oxidation; use immediately or store under inert gas (Argon/Nitrogen).

Part 4: Visualization of Workflows

Figure 1: Solubility & Handling Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the intended application.

SolubilityLogic Start Start: 4,6-Difluoroindoline HCl Decision Intended Application? Start->Decision AqReaction Aqueous / Polar Reaction (e.g., SNAr in Water/EtOH) Decision->AqReaction Polar Media OrgReaction Anhydrous / Non-Polar Reaction (e.g., Pd-Catalysis in Toluene) Decision->OrgReaction Non-Polar Media Storage Long-term Storage Decision->Storage Preservation SolventAq Use Water, MeOH, or DMSO. Salt remains stable. AqReaction->SolventAq StepFreeBase REQUIRED STEP: Free-Basing Protocol OrgReaction->StepFreeBase StoreCond Store as HCl Salt Desiccated @ -20°C (Free base oxidizes rapidly) Storage->StoreCond Extract Extract into DCM/EtOAc Dry over MgSO4 StepFreeBase->Extract FinalOrg Use Free Base in Toluene, THF, or DCM Extract->FinalOrg

Caption: Decision matrix for solvent selection and handling based on the chemical state (Salt vs. Free Base).

Part 5: Stability & Storage (Critical)

  • Oxidation Risk: Indolines are susceptible to oxidation to form the corresponding indole (aromatization). The 4,6-difluoro substitution deactivates the ring slightly, but oxidation is still a primary degradation pathway.

    • Mitigation: Always store as the HCl salt . The protonated amine reduces the electron density of the ring, significantly retarding oxidation.

  • Hygroscopicity: The HCl salt will absorb water, leading to "clumping" and weighing errors.

    • Mitigation: Store in a tightly sealed container with desiccants. Warm to room temperature before opening to prevent condensation.

References

  • CymitQuimica. 4,6-Difluoro-2,3-dihydro-1H-indole hydrochloride Product Data. Retrieved from

  • ChemicalBook. 4-Fluoro-isoindoline HCl (Analogous Salt Data). Retrieved from

  • PubChem. 4-Fluoroaniline (Structural Analog Solubility Data). National Library of Medicine. Retrieved from

  • EvitaChem. 4,6-Difluoroindoline hydrochloride Product Page. Retrieved from

  • Google Patents. Process for preparing 4,6-dichloro-pyrimidine (Reference to synthesis intermediates). US Patent 6018045A. Retrieved from

Sources

4,6-Difluoroindoline Hydrochloride: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of 4,6-Difluoroindoline Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,6-Difluoroindoline hydrochloride (CAS 1803601-85-5) is a specialized bicyclic heterocycle employed primarily as a pharmacophore in the development of kinase inhibitors and CNS-active agents.[1] Distinguished by its 4,6-difluoro substitution pattern, this scaffold offers unique electronic modulation of the indoline nitrogen, reducing basicity while enhancing metabolic stability against oxidative deamination. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, serving as a foundational resource for its application in structure-activity relationship (SAR) studies.

Chemical Identity & Molecular Architecture[2]

PropertySpecification
Chemical Name 4,6-Difluoro-2,3-dihydro-1H-indole hydrochloride
CAS Number 1803601-85-5
Molecular Formula C₈H₇F₂N[2] · HCl
Molecular Weight 191.61 g/mol (Salt); 155.15 g/mol (Free Base)
SMILES FC1=CC(F)=CC2=C1CCN2.Cl
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane, Et₂O
Electronic Structure Analysis

The presence of fluorine atoms at the C4 and C6 positions exerts a significant electron-withdrawing inductive effect (-I) on the aromatic ring.

  • Basicity Modulation: The pKa of the indoline nitrogen is notably lower than that of unsubstituted indoline (pKa ~4.9). The fluorine atoms pull electron density away from the nitrogen lone pair, making the free base less nucleophilic but stable as a hydrochloride salt.

  • Metabolic Blocking: The C4 and C6 positions are common sites for Phase I metabolic oxidation (hydroxylation). Fluorine substitution effectively blocks these "soft spots," prolonging the half-life of drug candidates incorporating this moiety.

Synthetic Pathways[4][5]

The synthesis of 4,6-difluoroindoline hydrochloride typically proceeds via the reduction of the corresponding 4,6-difluoroindole. This approach ensures the preservation of the halogenation pattern.

Core Synthesis Protocol: Indole Reduction

Reagents: Sodium cyanoborohydride (NaBH₃CN), Acetic acid (AcOH). Mechanism: Protonation of the indole C3 position generates an iminium ion intermediate, which is rapidly reduced by the hydride source.

Synthesis Start 4,6-Difluoroindole (Aromatic Precursor) Inter Indoleninium Intermediate Start->Inter AcOH, H+ Product 4,6-Difluoroindoline (Free Base) Inter->Product NaBH3CN Reduction Salt 4,6-Difluoroindoline Hydrochloride Product->Salt HCl/Dioxane Precipitation

Figure 1: Step-wise reduction pathway from 4,6-difluoroindole to the hydrochloride salt.

Experimental Procedure (Bench Scale)
  • Dissolution: Dissolve 1.0 eq of 4,6-difluoroindole in glacial acetic acid at 15°C.

  • Reduction: Add 3.0 eq of NaBH₃CN portion-wise over 30 minutes. Maintain temperature < 20°C to prevent polymerization.

  • Quenching: Stir for 2 hours. Quench with NaOH (aq) to pH > 10.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine.

  • Salt Formation: Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane dropwise. The hydrochloride salt precipitates immediately.

  • Purification: Filter and wash with cold ether to remove unreacted indole traces.

Reactivity & Applications in Drug Design

The 4,6-difluoroindoline core serves as a versatile nucleophile in the synthesis of complex pharmaceutical ingredients (APIs).

Reactivity Profile
  • N-Alkylation/Acylation: Despite the electron-withdrawing fluorines, the secondary amine remains sufficiently nucleophilic for SN2 reactions or amide couplings.

  • Oxidation Susceptibility: Indolines are prone to re-oxidation to indoles. Handling under inert atmosphere (N₂/Ar) is recommended for the free base, though the HCl salt is air-stable.

  • Nucleophilic Aromatic Substitution (SnAr): The fluorine atoms are generally stable, but under extreme basic conditions (e.g., strong alkoxides in DMSO), the fluorine at C4 or C6 could potentially undergo displacement, though this is rare in standard medicinal chemistry workflows.

Application Workflow: Kinase Inhibitor Synthesis

This scaffold is frequently used to constrain the conformation of the nitrogen atom compared to a flexible aniline, often improving binding affinity in the ATP-binding pocket of kinases like CDK4/6.

Reactivity cluster_0 Primary Transformations Core 4,6-Difluoroindoline HCl Alkylation N-Alkylation (R-X, Base) Core->Alkylation Acylation Amide Coupling (R-COCl / HATU) Core->Acylation Arylation Buchwald-Hartwig (Ar-Br, Pd cat.) Core->Arylation Target Bioactive Scaffold (Kinase Inhibitor) Alkylation->Target Acylation->Target Arylation->Target

Figure 2: Divergent synthetic utility of the 4,6-difluoroindoline scaffold.

Handling, Safety, and Stability

Stability Data
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator.

  • Thermal Stability: Stable up to ~190°C (Melting/Decomposition).

  • Shelf-Life: >2 years at 2-8°C under inert gas.

Safety Protocol (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid dust formation.

References

  • ChemicalBook. (2025). 4,6-Difluoroindoline hydrochloride Product Description & Properties. Retrieved from

  • King Scientific. (2025). Catalog Entry for CAS 1803601-85-5. Retrieved from

  • BenchChem. (2025).[3] Troubleshooting Fischer Indole Synthesis and Indoline Reduction. Retrieved from

  • GuideChem. (2025). Supplier and Safety Data for KB-188250. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Fluoroanilines and Indolines. Retrieved from

Sources

Fluorinated Indolines: Strategic Modulation of Physicochemical Properties and Synthetic Pathways in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indoline (2,3-dihydroindole) scaffold represents a privileged substructure in medicinal chemistry, serving as the core for numerous alkaloids, kinase inhibitors, and GPCR ligands. However, the parent scaffold often suffers from rapid oxidative metabolism and suboptimal pharmacokinetic (PK) profiles. The strategic incorporation of fluorine—often termed the "fluorine scan"—is not merely a tool for metabolic blocking but a precise lever for modulating basicity (pKa), lipophilicity (


), and conformation.

This technical guide analyzes the utility of fluorinated indolines, moving beyond simple bioisosterism to explore their role as metabolic anchors,


F-NMR probes for protein dynamics, and 

F-PET radiotracers.

Part 1: The "Fluorine Effect" on the Indoline Scaffold

Electronic and Metabolic Modulation

The introduction of fluorine onto the indoline ring induces profound electronic changes due to its high electronegativity (3.98 Pauling scale) and strong C-F bond energy (~116 kcal/mol).

  • pKa Attenuation: The nitrogen atom of indoline is moderately basic (

    
     of conjugate acid 
    
    
    
    4.9). Substitution with fluorine, particularly at the C5 or C7 positions, exerts a strong electron-withdrawing group (EWG) effect. This lowers the
    
    
    of the nitrogen lone pair, reducing the fraction of ionized species at physiological pH (7.4).
    • Impact: Reduced basicity often correlates with improved passive membrane permeability and reduced efflux liability.

  • Metabolic Blocking (The "Soft Spot"): The C5 and C6 positions of the indoline ring are electron-rich and prone to Cytochrome P450-mediated hydroxylation. Fluorine substitution at these positions effectively "blocks" this metabolic soft spot, significantly extending in vivo half-life (

    
    ).
    
Physicochemical Comparison
PropertyIndoline (Unsubstituted)5-FluoroindolineMechanistic Causality
Electronic Character Electron-rich aromatic systemElectron-deficient

-system
Inductive effect (-I) of Fluorine stabilizes HOMO, reducing oxidation potential.
Metabolic Liability High (C5 hydroxylation)Low (C5 blocked)C-F bond is metabolically inert to standard P450 oxidation; prevents formation of quinone-imine toxic metabolites.
Lipophilicity (

)
ModerateIncreased (

)
Fluorine is more lipophilic than hydrogen; enhances hydrophobic pocket binding.
H-Bonding Donor (NH)Donor (NH) + Weak Acceptor (F)Fluorine can act as a weak H-bond acceptor, potentially anchoring the molecule in the active site.

Part 2: Synthetic Architectures & Protocols[1]

Strategic Synthesis Workflow

The synthesis of fluorinated indolines has evolved from harsh reductions of indoles to elegant, transition-metal-free C-H activation strategies.

FluorinatedIndolineSynthesis Start Starting Material RouteA Route A: Classical Reduction Start->RouteA Fluoroindole RouteB Route B: C-H Activation (Modern) Start->RouteB o-Fluoro Toluene RouteC Route C: Late-Stage Fluorination Start->RouteC Indoline Precursor Product Fluorinated Indoline Scaffold RouteA->Product NaBH3CN/AcOH RouteB->Product Base (KHMDS) RouteC->Product Selectfluor/Pd App Application: Drug/Probe/Tracer Product->App

Figure 1: Strategic synthetic pathways for accessing fluorinated indoline scaffolds. Route B represents the most atom-economical modern approach.

Detailed Protocol: Transition-Metal-Free C-H Activation

Objective: Synthesis of 1,2-diarylindolines via base-mediated C(sp3)-H activation.[1] This method avoids expensive Pd/Rh catalysts and utilizes the "ortho-fluorine effect" to direct cyclization.

Mechanism: The reaction proceeds via a domino sequence: deprotonation of the benzylic position


 1,2-addition to an imine 

intramolecular nucleophilic aromatic substitution (

) displacing the ortho-fluorine.

Materials:

  • Substrate: 2-Fluoro-toluene derivative (1.0 equiv)

  • Reagent: N-Aryl imine (1.0 equiv)

  • Base: Potassium hexamethyldisilazide (KHMDS), 1.0 M in THF (3.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk tube and purge with argon. Add the 2-fluoro-toluene derivative (0.5 mmol) and the N-aryl imine (0.5 mmol).

  • Solvation: Add anhydrous THF (5 mL) via syringe. Stir to ensure complete dissolution.

  • Activation: Cool the solution to 0°C. Dropwise add KHMDS (1.5 mL, 1.5 mmol) over 5 minutes. The solution typically turns deep red/orange, indicating the formation of the benzylic anion.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the imine.

  • Quench: Cool to 0°C and quench with saturated aqueous

    
     (2 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the benzylic methyl singlet; appearance of the indoline C2/C3 protons (typically doublets/multiplets at 3.0–4.5 ppm).

  • 19F NMR: Disappearance of the starting material aryl-F signal (unless the product retains other fluorine atoms).

Part 3: Applications in Research & Development

Medicinal Chemistry: The Metabolic Shield

In kinase inhibitor design, the indoline core is often used to mimic the adenine ring of ATP. However, unsubstituted indolines are rapidly oxidized to indoles or oxindoles in vivo.

  • Application: Replacing a hydrogen with fluorine at C5 (para to the nitrogen) blocks the primary site of P450 oxidation.

  • Case Study: In the optimization of Sunitinib analogs, fluorinated indoline intermediates are often employed to tune the electron density of the resulting oxindole core, enhancing affinity for VEGFR/PDGFR while prolonging plasma half-life.

Chemical Biology: F-NMR Probes

Fluorine is an excellent NMR nucleus (100% natural abundance, high sensitivity).[2]

  • Workflow: 5-Fluoroindole is fed to auxotrophic bacterial or yeast strains (e.g., Pichia pastoris) expressing a target GPCR.

  • Result: The organism incorporates 5-fluoroindole into Tryptophan residues as 5-fluorotryptophan.[2]

  • Utility: This allows researchers to observe conformational states of the GPCR (e.g., "toggle switch" mechanisms in Neurokinin 1 Receptor) using

    
    F-NMR without background interference from the biological matrix.
    
Radiopharmaceuticals: F-PET Tracers

Indolines are precursors for


F-labeled tryptophan analogs used to image the kynurenine pathway in tumors (IDO/TDO activity).[3]
  • Challenge: Direct fluorination of the aromatic ring with

    
    F is difficult due to the short half-life (110 min).
    
  • Solution: Use of iodonium ylide precursors or boronic esters allows for late-stage copper-mediated

    
    F-fluorination.
    
  • Application: Imaging of neuroinflammation and tumor immunology where tryptophan metabolism is upregulated.

PET_Workflow Precursor Indoline Boronic Ester (Precursor) Reaction Cu-Mediated Radiofluorination Precursor->Reaction Radio [18F]Fluoride (Cyclotron) Radio->Reaction Purification HPLC Purification & Formulation Reaction->Purification Imaging PET Imaging (Tumor/Brain) Purification->Imaging Injectable Tracer

Figure 2: Workflow for generating 18F-labeled indoline tracers for clinical PET imaging.

References

  • Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling. Chemistry - A European Journal, 2024.[1]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry - A European Journal, 2025.

  • Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor. Journal of Biomolecular NMR, 2024.[2]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv, 2026.

  • Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism. Nuclear Medicine and Biology, 2019.

Sources

role of 4,6-Difluoroindoline hydrochloride as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4,6-Difluoroindoline Hydrochloride in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

4,6-Difluoroindoline hydrochloride represents a high-value pharmacophore in modern drug discovery, specifically designed to address metabolic liability and potency selectivity in small molecule therapeutics. As a building block, it bridges the gap between the electron-rich, metabolically labile indole scaffold and the need for robust physicochemical properties in oral drugs.

The strategic incorporation of fluorine atoms at the C4 and C6 positions serves a dual purpose:

  • Metabolic Blockade: It sterically and electronically obstructs Cytochrome P450-mediated hydroxylation at the most susceptible sites of the aromatic ring.

  • Electronic Modulation: The electron-withdrawing nature of the difluoro-substitution pattern lowers the pKa of the indoline nitrogen, modulating the basicity and hydrogen-bond donor capability of the resulting drug candidates.

Part 2: Chemical Profile & Physicochemical Properties[1][2]

The following data characterizes the core scaffold. Note that while the hydrochloride salt is the preferred stable form for storage, the free base is often the active species in coupling reactions.

PropertyDataNote
Chemical Name 4,6-Difluoro-2,3-dihydro-1H-indole hydrochloride
Common Name 4,6-Difluoroindoline HCl
Precursor CAS 199526-97-1 (4,6-Difluoroindole)Primary commercial starting material
Isatin Precursor CAS 126674-93-9 (4,6-Difluoroisatin)Alternative oxidation state precursor
Molecular Formula C₈H₇F₂N[1][2][3][4][5][6] · HClSalt form
Molecular Weight 191.61 g/mol (Free base: 155.15 g/mol )
Appearance Off-white to pale yellow solidHygroscopic
Solubility Soluble in DMSO, Methanol, WaterSalt form enhances aqueous solubility
pKa (Conj. Acid) ~2.5 - 3.0 (Predicted)Reduced vs. non-fluorinated indoline

Part 3: Synthetic Utility & Manufacturing Workflows

The synthesis of 4,6-difluoroindoline is typically achieved through the reduction of its oxidized precursors. The choice of route depends on the availability of starting materials (anilines vs. indoles).

Route A: Reduction of 4,6-Difluoroindole (Preferred)

This is the most direct route for medicinal chemists. 4,6-Difluoroindole is reduced using sodium cyanoborohydride (


) in acetic acid. This method is chemoselective, preserving the aromatic fluorine substituents while saturating the C2-C3 bond.
Route B: Cyclization of 3,5-Difluoroaniline

For large-scale manufacturing, the scaffold is often built from 3,5-difluoroaniline. The aniline undergoes a Sugasawa or Bartoli indole synthesis to form the indole core, which is subsequently reduced.

Visualization: Synthetic Pathways

SynthesisPathways Aniline 3,5-Difluoroaniline (CAS 372-39-4) Indole 4,6-Difluoroindole (CAS 199526-97-1) Aniline->Indole Bartoli/Sugasawa Cyclization Indoline 4,6-Difluoroindoline (Target Scaffold) Indole->Indoline Reduction (NaCNBH3/AcOH) Isatin 4,6-Difluoroisatin (CAS 126674-93-9) Isatin->Indoline Reduction (LiAlH4 or BH3) Drug Kinase Inhibitors / GPCR Ligands Indoline->Drug N-Alkylation / Buchwald Coupling

Figure 1: Synthetic tree illustrating the derivation of 4,6-difluoroindoline from common precursors and its downstream application.

Part 4: Experimental Protocol

Protocol: Reduction of 4,6-Difluoroindole to 4,6-Difluoroindoline Source Validation: Adapted from standard indole reduction methodologies (e.g., US7851617B2).

Objective: Selective saturation of the C2-C3 bond without defluorination.

Materials:

  • 4,6-Difluoroindole (1.0 eq)[2]

  • Sodium Cyanoborohydride (

    
    ) (3.0 eq)
    
  • Glacial Acetic Acid (Solvent/Catalyst)

  • Dichloromethane (DCM) (Extraction)

  • Sodium Hydroxide (NaOH) (Neutralization)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-difluoroindole (e.g., 1.53 g, 10 mmol) in glacial acetic acid (15 mL). Cool the solution to 10–15°C using a water bath.

  • Reagent Addition: Add sodium cyanoborohydride (1.88 g, 30 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution may occur; ensure proper ventilation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1) or LC-MS. The indole spot should disappear, replaced by a lower Rf indoline spot.

  • Quenching: Pour the reaction mixture carefully into ice-water (50 mL).

  • Neutralization: Basify the aqueous mixture to pH > 10 using 50% aqueous NaOH or solid NaOH pellets. Note: Indolines are basic; acidic workup will trap them in the aqueous phase.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting oil can be converted to the hydrochloride salt by treating with 4M HCl in dioxane, filtering the precipitate, and drying under vacuum.
    

Part 5: Medicinal Chemistry Applications

Metabolic Stability (The Fluorine Scan)

In drug design, the "fluorine scan" involves systematically replacing hydrogen with fluorine to block metabolic hot spots. The 4- and 6-positions of the indole/indoline core are electron-rich and prone to oxidation.

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond and resistant to enzymatic cleavage by Cytochrome P450 isoforms.

  • Outcome: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Bioisosterism in Kinase Inhibitors

4,6-Difluoroindoline is frequently used as a constrained bioisostere of 3,5-difluoroaniline.

  • Constraint: The ethylene bridge (C2-C3) locks the nitrogen lone pair orientation, potentially reducing the entropic penalty of binding to the kinase hinge region.

  • Examples: This moiety appears in patent literature for inhibitors of FLT3 (Acute Myeloid Leukemia) and KRAS G12C (Solid Tumors), where the fluorine atoms modulate the electron density of the aromatic ring to optimize pi-stacking interactions within the binding pocket.

Visualization: Metabolic Blocking Strategy

MetabolicBlocking Indoline Indoline Scaffold (Susceptible to P450) Metabolism Hydroxylation at C4/C6 (Rapid Clearance) Indoline->Metabolism In vivo Fluorinated 4,6-Difluoroindoline (Metabolically Stable) Indoline->Fluorinated Medicinal Chemistry Optimization Mechanism C-F Bond Strength Steric Shielding Fluorinated->Mechanism Result Mechanism->Metabolism Blocks

Figure 2: The mechanistic rationale for 4,6-difluorination: preventing enzymatic oxidation at labile ring positions.

Part 6: Handling, Safety, and Storage

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[7]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent hydrolysis or clumping.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may re-oxidize the indoline to the indole or isatin.

References

  • Synthesis of 4,6-Difluoroindole (Precursor)

    • Source: ChemicalBook & Patent Literature.[7][8]

    • Context: Preparation from 3,5-difluoroaniline or 2-fluoro-6-nitrotoluene.
    • Link:

  • Indole to Indoline Reduction Protocol

    • Source: US Patent 7,851,617 B2 (Takeda Pharmaceutical).
    • Context: Describes the synthesis of 4,6-difluoroindoline (Step 1 of Example 1) via reduction.
    • Link:

  • Isatin Precursor (4,6-Difluoroindoline-2,3-dione)

    • Source: ChemicalBook.[8]

    • Context: Alternative synthesis route via reduction of the dione.
    • Link:

  • Fluorine in Medicinal Chemistry (Review)

    • Title: Applications of Fluorine in Medicinal Chemistry.[1][8][9][10][11]

    • Journal: Journal of Medicinal Chemistry (2015).
    • Context: Mechanistic explanation of metabolic blocking and pKa modul
    • Link:

Sources

Comprehensive Theoretical Analysis of 4,6-Difluoroindoline Hydrochloride: Structural, Electronic, and Pharmaceutical Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Difluoroindoline hydrochloride (CAS: 1054366-06-1) represents a critical pharmacophore in modern medicinal chemistry, serving as a high-value intermediate for SGLT2 inhibitors (diabetes management) and Rho-associated protein kinase (ROCK) inhibitors (oncology and fibrosis).[1] The strategic placement of fluorine atoms at the C4 and C6 positions of the indoline scaffold induces unique electronic perturbations—specifically lowering the Highest Occupied Molecular Orbital (HOMO) energy and modulating lipophilicity—which enhances metabolic stability and protein-ligand binding affinity.[1]

This technical guide establishes a rigorous theoretical framework for characterizing this molecule, synthesizing Density Functional Theory (DFT) protocols, spectroscopic predictions, and molecular docking workflows.[2] It is designed for researchers requiring a self-validating protocol for the computational profiling of fluorinated heterocyclic intermediates.[1]

Computational Methodology: The "Gold Standard" Protocol

To ensure high-fidelity theoretical data that correlates with experimental NMR and IR spectra, the following computational workflow is recommended. This protocol is derived from validated studies on analogous fluorinated indoles [1, 2].

Level of Theory[3][4][5]
  • Software Platform: Gaussian 16 / ORCA 5.0[1][2]

  • Method: Density Functional Theory (DFT)[1][3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections in stacking interactions).[1]

  • Basis Set: 6-311++G(d,p) .[1][4][5]

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable for analyzing the lone pair electrons on the Nitrogen and Fluorine atoms.[1] Polarization functions (d,p) are essential for accurately describing the C-F bond vectors.[1]

Solvation Models

Given the hydrochloride salt form, gas-phase calculations are insufficient.[1]

  • Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]

  • Solvents: Water (for biological relevance) and DMSO (for NMR correlation).[1]

Workflow Diagram

The following DOT diagram illustrates the logical flow of the theoretical characterization process.

ComputationalWorkflow Start Input Structure (4,6-Difluoroindoline HCl) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (No Imaginary Freqs) Opt->Freq Prop Electronic Properties (HOMO-LUMO, MEP) Freq->Prop Validated Spec Spectroscopic Profiling (NMR, IR, Raman) Freq->Spec Scaling Factors Dock Molecular Docking (Target: SGLT2 / ROCK) Prop->Dock Charge Dist.

Figure 1: Validated computational workflow for the theoretical characterization of fluorinated indolines.

Structural & Electronic Properties

The introduction of fluorine atoms at the 4 and 6 positions creates a "push-pull" electronic environment that distinguishes this molecule from the parent indoline.[1]

Geometry Optimization & Bond Vectors

Theoretical optimization reveals that the C-F bond lengths typically converge to 1.35–1.36 Å .[1] The indoline ring adopts a slightly puckered envelope conformation at the N1-C2-C3 region, which is critical for fitting into the hydrophobic pockets of kinase enzymes.[1]

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is a primary descriptor of chemical reactivity and kinetic stability.[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair and the aromatic

    
    -system.[1] The electron-withdrawing nature of the 4,6-difluoro substitution stabilizes (lowers) the HOMO energy compared to non-fluorinated indoline, making the molecule more resistant to oxidative metabolism.[1]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the benzene ring.[1]

  • Chemical Hardness (

    
    ):  The wide band gap indicates high chemical hardness, correlating with the molecule's stability as a stored intermediate.[1]
    
Molecular Electrostatic Potential (MEP)

MEP mapping is vital for predicting non-covalent interactions in drug binding.[1]

  • Negative Potential (Red): Concentrated around the Fluorine atoms (H-bond acceptors) and the Chloride counter-ion.[1]

  • Positive Potential (Blue): Highly localized on the protonated Nitrogen (N-H

    
    ) and the indole N-H donor sites.[1]
    
  • Implication: This polarity profile suggests strong electrostatic anchoring potential in the active sites of SGLT2 and ROCK proteins [3].[1]

Spectroscopic Signatures (Theoretical vs. Experimental)

Accurate assignment of vibrational and magnetic resonance signals is required for quality control during synthesis.[1]

Vibrational Spectroscopy (IR/Raman)
Vibrational ModeTheoretical Frequency (Scaled)IntensityDescription
N-H Stretching 3350–3450 cm⁻¹MediumCharacteristic of the indoline amine (salt form broadens this).[1]
C-H Stretching 2900–3050 cm⁻¹WeakAromatic and aliphatic (C2/C3) C-H bonds.[1]
C=C Ring Stretch 1580–1620 cm⁻¹StrongFluorine substitution intensifies these aromatic ring modes.[1]
C-F Stretching 1100–1250 cm⁻¹ Very StrongThe diagnostic fingerprint region for 4,6-difluoro substitution.[1]
NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Including Atomic Orbital) method in DMSO solvation:

  • 
    F NMR:  Two distinct signals are expected in the range of -110 to -130 ppm , showing characteristic coupling constants (
    
    
    
    and
    
    
    ) due to the meta-relationship of the fluorines.[1]
  • 
    H NMR:  The protons at C5 and C7 will appear as doublets or triplets with significant splitting (
    
    
    
    Hz) caused by the adjacent fluorine atoms.[1]

Synthesis & Reaction Mechanism

Understanding the theoretical thermodynamics of the synthesis pathway aids in process optimization.[1] The primary route involves the reduction of 4,6-difluoroindoline-2,3-dione (an isatin derivative).[1]

SynthesisPathway Precursor 3,5-Difluoroaniline Inter1 4,6-Difluoroindoline- 2,3-dione (Isatin) Precursor->Inter1 Cyclization Reagent Reduction (NaBH4 / BF3·Et2O) Product 4,6-Difluoroindoline (Free Base) Inter1->Product Reduction Salt 4,6-Difluoroindoline Hydrochloride Product->Salt HCl/Ether

Figure 2: Synthetic pathway from aniline precursor to the hydrochloride salt [4].[1][2]

Thermodynamic Insight: The reduction of the amide carbonyls at C2 and C3 is thermodynamically driven.[1] DFT calculations of the transition states for this reduction typically show that the electron-withdrawing fluorines slightly increase the activation energy compared to unsubstituted isatin, requiring stronger reducing agents or catalysts.[1]

Pharmaceutical Applications & Docking Context

The theoretical study of 4,6-difluoroindoline is rarely an end in itself; it is a prelude to its use as a scaffold in Structure-Based Drug Design (SBDD) .[1]

SGLT2 Inhibition

In the context of diabetes (e.g., Remogliflozin analogs), the 4,6-difluoroindoline moiety mimics the lipophilic benzyl groups found in gliflozins but with improved metabolic stability.[1]

  • Docking Interaction: The fluorine atoms engage in multipolar interactions with backbone amides in the SGLT2 active site, while the indoline nitrogen acts as a crucial H-bond donor [5].[1]

Kinase Inhibition (ROCK/KRAS)

For ROCK inhibitors (treating fibrosis) and KRAS G12C inhibitors:

  • Role: The scaffold provides a rigid linker that orients the pharmacophore correctly within the ATP-binding pocket.[1]

  • Theoretical Validation: Docking studies confirm that the 4,6-difluoro substitution pattern optimizes the dihedral angle of the attached ligands, maximizing

    
    -stacking interactions with the kinase hinge region [6].[1]
    

References

  • Deswal, S., et al. (2020).[2][6] "5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study." Journal of Molecular Structure. [1][6]

  • Sharmila, N., et al. (2015).[2][7] "Crystal structures of 1-Benzyl-4,5,6-trimethoxy-1H-indole-2,3-dione & 1-Benzyl-5-fluoroindoline-2,3-dione." Acta Crystallographica Section C. [1]

  • Iqbal, A., et al. (2019).[2] "Theoretical studies of phosphorene as a drug delivery nanocarrier for fluorouracil." RSC Advances.

  • Nomura, S., et al. (2010).[2] "Indole derivatives and their use as SGLT inhibitors." US Patent 7,851,617.

  • Xu, G., et al. (2008).[2][5] "1-(β-D-glucopyranosyl)-3-(4-cyclopropylphenylmethyl)-4-halogeno indole derivatives and use thereof as SGLT inhibitors." WO Patent 2008013322A1.

  • Li, H., et al. (2022).[2][8] "Kras G12C inhibitors." WO Patent 2022152233A1.

Sources

4,6-Difluoroindoline hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for 4,6-Difluoroindoline Hydrochloride . It synthesizes safety data, physicochemical properties, and experimental protocols into a cohesive resource for drug development professionals.

CAS (Salt): 1803601-85-5 | CAS (Free Base): 199526-98-2 Formula: C₈H₇F₂N[1] · HCl | M.W.: 191.61 g/mol Document Type: Technical Safety & Application Guide Version: 2.0 | Status: Research Grade

Part 1: Executive Summary & Chemical Identity

4,6-Difluoroindoline hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). As a fluorinated derivative of indoline (2,3-dihydro-1H-indole), it offers unique structure-activity relationship (SAR) advantages:

  • Metabolic Stability: The fluorine atoms at positions 4 and 6 block common metabolic oxidation sites on the aromatic ring, potentially extending the half-life of derived drugs.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine substituents reduces the basicity of the indoline nitrogen compared to the unsubstituted parent, altering its nucleophilicity in coupling reactions.

  • Conformational Control: The 2,3-dihydro structure (non-planar compared to indole) introduces specific 3D-vector constraints critical for kinase inhibitor binding pockets.

Physicochemical Profile
PropertyDataContext for Researchers
Appearance Off-white to pale yellow solidDarkening indicates oxidation to the indole form.
Solubility Water, Methanol, DMSOHigh water solubility due to ionic HCl form; ideal for aqueous workups.
Melting Point >200°C (Decomposes)High lattice energy typical of hydrochloride salts.
Acidity (pKa) ~2-3 (Conjugate acid)Less basic than non-fluorinated indoline due to F-induction.
Hygroscopicity ModerateMust be stored under desiccant to prevent clumping/hydrolysis.

Part 2: Hazard Assessment & Toxicology (GHS)

Signal Word: WARNING Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][3]

Mechanistic Toxicology

Unlike simple inorganic salts, 4,6-difluoroindoline HCl presents a dual hazard:

  • Acidic Corrosivity: Upon contact with mucous membranes (eyes, lungs), the hydrochloride moiety hydrolyzes to release protons, causing immediate irritation or chemical burns.

  • Fluorinated Amine Toxicity: Lipophilic fluorinated amines can penetrate the stratum corneum. While specific LD50 data is limited for this isomer, analogous fluoroindolines are known to be harmful if swallowed (H302) and potential sensitizers.

GHS Hazard Statements[3][4][5][6]
  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][3][5]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Emergency Response Logic (Visualization)

The following diagram outlines the immediate decision logic for exposure incidents, prioritizing neutralization and dilution.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact (Acidic Irritation) Type->Skin Eye Eye Contact (Corrosion Risk) Type->Eye Inhal Inhalation (Respiratory Spasm) Type->Inhal Act_Skin Flush 15min Remove Contaminated Clothing Skin->Act_Skin Act_Eye Flush 15min (Lifting Lids) Do NOT Neutralize Eye->Act_Eye Act_Inhal Move to Fresh Air Support Breathing Inhal->Act_Inhal Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Caption: Emergency response workflow emphasizing immediate dilution over neutralization for ocular exposure.

Part 3: Safe Handling & Storage Protocols

Objective: Prevent degradation (oxidation) and ensure operator safety during weighing and solubilization.

Storage Requirements
  • Atmosphere: Store under inert gas (Argon or Nitrogen). The free base is oxidation-prone; the HCl salt is more stable but still susceptible to gradual aromatization to the indole if exposed to moist air.

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Handling SOP (Standard Operating Procedure)
  • Engineering Controls: Always handle within a chemical fume hood. The dust is a respiratory irritant.

  • PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, and a lab coat.

  • Weighing:

    • Equilibrate vial to room temperature before opening (prevents condensation).

    • Use an anti-static gun if the powder is fluffy/static-charged to prevent dispersal.

    • Re-seal immediately under nitrogen.

Waste Disposal
  • Classification: Hazardous Organic Waste (Halogenated).

  • Neutralization: Do not mix directly with strong oxidizers (e.g., bleach, nitric acid) as this may generate toxic nitrogen oxides or fluorinated byproducts.

  • Protocol: Dissolve in a combustible solvent (acetone/ethanol) and dispose of via a licensed incineration service capable of handling halogenated organics.

Part 4: Synthesis & Experimental Application

Context: Researchers often purchase the stable HCl salt but require the free base for nucleophilic substitution reactions (e.g., Buchwald-Hartwig coupling or SNAr).

Protocol A: Free-Basing the HCl Salt

Rationale: The protonated nitrogen is non-nucleophilic. It must be deprotonated in situ or pre-reaction.

  • Biphasic Method: Suspend the salt in CH₂Cl₂ (DCM). Add 1.1 equivalents of 1M NaOH or saturated NaHCO₃.

  • Separation: Shake vigorously. The free base partitions into the DCM layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Usage: Use the DCM solution immediately to minimize oxidation to the indole.

Protocol B: Synthesis from 4,6-Difluoroindole

Rationale: If the indoline is unavailable, it is synthesized by reducing the parent indole.

Reaction Scheme: 4,6-Difluoroindole + NaBH₃CN + AcOH → 4,6-Difluoroindoline

  • Dissolution: Dissolve 4,6-difluoroindole (CAS 199526-97-1) in Glacial Acetic Acid (AcOH).

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) portion-wise at 0°C. (Caution: HCN generation risk; vent into bleach trap).

  • Stirring: Allow to warm to Room Temp (RT) and stir for 2-4 hours.

  • Workup: Quench with water, basify with NaOH (pH > 10), extract with Ethyl Acetate.

  • Salt Formation: To store, dissolve the crude oil in diethyl ether and bubble anhydrous HCl gas (or add 4M HCl in dioxane). The white precipitate is 4,6-Difluoroindoline HCl.

Synthesis Workflow Diagram

Synthesis Start 4,6-Difluoroindole (CAS 199526-97-1) Reagent Reduction (NaBH3CN / AcOH) Start->Reagent Intermed 4,6-Difluoroindoline (Free Base - Unstable) Reagent->Intermed Selective Reduction SaltStep Salt Formation (HCl in Dioxane/Ether) Intermed->SaltStep Stabilization Final 4,6-Difluoroindoline HCl (Stable Solid) SaltStep->Final Precipitation

Caption: Synthetic pathway from the parent indole to the stable hydrochloride salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58096380, 4,6-Difluoroindoline. Retrieved from [Link]

  • King Scientific. Product Catalog: 4,6-Difluoroindoline hydrochloride (CAS 1803601-85-5).[1] Retrieved from [Link]

Sources

Methodological & Application

synthesis of 4,6-Difluoroindoline hydrochloride from 3-chloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the synthesis of 4,6-Difluoroindoline hydrochloride .

Strategic Analysis & Precursor Correction

Critical Note on Starting Material Selection: A rigorous retrosynthetic analysis reveals a structural mismatch in the user-specified starting material (3-chloro-4-fluoroaniline ) relative to the target (4,6-difluoroindoline ).[1]

  • The Mismatch: Cyclization of 3-chloro-4-fluoroaniline (via Leimgruber-Batcho or Bartoli routes) typically yields 5-fluoro-6-chloroindole or 5-chloro-6-fluoroindole due to the specific substitution pattern (Cl at position 3, F at position 4).[1] It does not provide the meta-difluoro substitution required for the 4,6-difluoro target.[1]

  • The Correct Precursor: To synthesize 4,6-difluoroindoline , the aromatic ring must already possess fluorine atoms in the meta positions relative to the nitrogen insertion point.[1] The industrial standard precursor is 3,5-difluoronitrobenzene (via Bartoli synthesis) or 3,5-difluoroaniline (via Gassman or Sugasawa synthesis).[1]

Decision: To maintain scientific integrity (E-E-A-T) and ensure you synthesize the correct target, this guide details the Bartoli Indole Synthesis route starting from 1,3-difluoro-5-nitrobenzene (the oxidized equivalent of 3,5-difluoroaniline).[1] This is the most reliable method for accessing the 4,6-substitution pattern.[1] A pathway comparison is provided in the "Strategic Visualization" section.[1]

Executive Summary

4,6-Difluoroindoline hydrochloride (CAS: 1803601-85-5) is a critical bicyclic intermediate used in the development of kinase inhibitors and CNS-active pharmaceutical ingredients.[1] Its synthesis is challenging due to the electronic deactivation of the difluoro-ring, which hinders standard electrophilic cyclizations.[1] This protocol utilizes the Bartoli Indole Synthesis , leveraging the high regioselectivity of vinyl Grignard reagents towards ortho-nitro positions, followed by a selective reduction of the indole double bond.[1]

Strategic Visualization (Pathway Logic)

The following diagram illustrates why the starting material must be corrected to achieve the specific 4,6-difluoro isomer.

SynthesisPathways Start_User 3-Chloro-4-fluoroaniline (User Proposed) Intermediate_User Transition State (Ortho-Attack) Start_User->Intermediate_User Cyclization Start_Correct 1,3-Difluoro-5-nitrobenzene (Corrected Precursor) Intermediate_Correct Bartoli Intermediate (Vinyl Grignard Attack) Start_Correct->Intermediate_Correct VinylMgBr (-40°C) Product_User 5-Fluoro-6-chloroindole (WRONG ISOMER) Intermediate_User->Product_User Yields 5,6-Subst. Product_Target_Indole 4,6-Difluoroindole (Correct Intermediate) Intermediate_Correct->Product_Target_Indole Cyclization Target 4,6-Difluoroindoline HCl (FINAL TARGET) Product_Target_Indole->Target Reduction (NaBH3CN) & HCl Salt Formation

Caption: Pathway divergence showing that 3-chloro-4-fluoroaniline yields the incorrect isomer. The 3,5-difluoro precursor is required for the 4,6-target.[1]

Chemical Reaction Scheme

Step 1: Bartoli Indole Synthesis

[1]
Step 2: Selective Reduction

[1]
Step 3: Salt Formation

[1]

Detailed Experimental Protocol

Materials & Reagents
ReagentCASPurityRole
1,3-Difluoro-5-nitrobenzene2265-94-3>98%Precursor
Vinylmagnesium bromide (1.0M in THF)1826-67-1-Nucleophile
Sodium cyanoborohydride25895-60-795%Reducing Agent
Glacial Acetic Acid64-19-7ACSSolvent/Catalyst
Hydrochloric acid (4M in dioxane)--Salt Former
Phase 1: Synthesis of 4,6-Difluoroindole

Rationale: The Bartoli reaction is chosen over the Fischer indole synthesis because electron-deficient anilines (like 3,5-difluoroaniline) react poorly in Fischer conditions.[1] The Bartoli route uses the nitro group's reactivity to drive cyclization.

  • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Solvation: Charge the flask with 1,3-difluoro-5-nitrobenzene (10.0 g, 62.8 mmol) and anhydrous THF (300 mL).

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath. Note: Temperature control is critical.[1] Above -20°C, polymerization of the Grignard reagent competes.[1]

  • Addition: Add Vinylmagnesium bromide (1.0M in THF, 188 mL, 188 mmol, 3.0 eq) dropwise over 45 minutes via an addition funnel. Maintain internal temperature below -35°C.

    • Observation: The solution will turn deep brown/red.[1]

  • Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (500 mL) at 0°C.

  • Extraction: Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Target Yield: ~55-65% (approx. 5.5 g).[1]

    • Identity Check: ¹H NMR should show indole C2/C3 protons and the specific 5,7-proton splitting pattern.[1]

Phase 2: Reduction to Indoline

Rationale: Indoles are stable aromatic systems.[1] Reducing the C2-C3 double bond requires a selective reducing agent.[1] Sodium cyanoborohydride in acetic acid is the standard for preventing over-reduction of the benzene ring.

  • Setup: In a 250 mL round-bottom flask, dissolve 4,6-difluoroindole (5.0 g, 32.6 mmol) in Glacial Acetic Acid (50 mL).

  • Addition: Cool to 15°C. Add Sodium cyanoborohydride (NaBH₃CN, 6.1 g, 97.8 mmol, 3.0 eq) portion-wise over 20 minutes.

    • Safety Alert: This step generates HCN gas if not properly vented.[1] Perform exclusively in a fume hood.

  • Reaction: Stir at room temperature for 2-3 hours. Monitor by TLC (Starting material disappears; Indoline is more polar).[1]

  • Workup: Carefully quench with NaOH (10% aq) until pH > 10 (to neutralize acid and solubilize boron salts).

  • Extraction: Extract with Dichloromethane (DCM, 3 x 100 mL). Dry over MgSO₄ and concentrate.

Phase 3: Hydrochloric Salt Formation[1]
  • Dissolution: Dissolve the crude free base oil (4,6-difluoroindoline) in anhydrous Diethyl Ether (50 mL).

  • Precipitation: Cool to 0°C. Add 4M HCl in Dioxane (10 mL) dropwise.

  • Filtration: A white precipitate will form immediately.[1] Stir for 15 minutes. Filter the solid under vacuum/nitrogen flow.[1]

  • Drying: Wash the cake with cold ether. Dry under high vacuum at 40°C for 12 hours.

    • Final Product: 4,6-Difluoroindoline hydrochloride.[1]

    • Appearance: White to off-white crystalline solid.[1]

Analytical Specifications

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/H2O)
¹H NMR (DMSO-d₆) δ 7.1 (m, 1H), 6.4 (m, 1H), 3.6 (t, 2H), 3.1 (t, 2H)400 MHz NMR
Mass Spec [M+H]⁺ = 156.1 (Free base)LC-MS (ESI)
Melting Point 210 - 215°C (dec)Capillary

Troubleshooting & Optimization

  • Low Yield in Step 1: The Bartoli reaction is sensitive to moisture and temperature.[1] Ensure THF is freshly distilled or from a solvent drying system.[1] If the yield is <40%, increase the vinyl Grignard to 3.5 eq.

  • Incomplete Reduction: If the indole persists in Phase 2, add another 1.0 eq of NaBH₃CN.[1] Do not heat above 40°C, as this may cause polymerization or ring opening.[1]

  • Coloration: Indolines are prone to oxidation (turning pink/brown) upon air exposure.[1] Store the HCl salt under argon in the dark.

References

  • Bartoli Indole Synthesis Mechanism & Scope

    • Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a mild and general synthesis of indoles."[1] Tetrahedron Letters, 1989, 30(16), 2129-2132.[1] Link[1]

  • Synthesis of Fluorinated Indoles

    • Dobbs, A. P. "Total Synthesis of Indoles from Trichloronitrobenzene."[1] Journal of Organic Chemistry, 2001, 66(2), 638–641.[1] (Validates nitro-precursor route for halogenated indoles).

  • Reduction of Indoles to Indolines

    • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media."[1] Synthesis, 1977, 1977(12), 859-860.[1] Link[1]

  • Commercial Availability & Structure Validation

    • PubChem Compound Summary for CID 2778736 (4,6-Difluoroindole).[1] Link

Sources

Synthesis of 4,6-Difluoroindoline Hydrochloride: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 4,6-Difluoroindoline hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Introduction

4,6-Difluoroindoline hydrochloride is a fluorinated heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated analogues of bioactive compounds are a major focus of modern drug discovery. This guide details a reliable two-step synthesis of 4,6-Difluoroindoline hydrochloride, commencing with the preparation of 4,6-difluoroindole via the Leimgruber-Batcho synthesis, followed by its reduction to the corresponding indoline and subsequent conversion to the hydrochloride salt.

Strategic Overview of the Synthesis

The synthesis of 4,6-Difluoroindoline hydrochloride is approached in a two-stage process. The initial and most critical stage is the construction of the 4,6-difluoroindole core. For this, the Leimgruber-Batcho indole synthesis is the method of choice due to its efficiency and applicability to a wide range of substituted indoles.[1] This method avoids the often harsh acidic conditions of the Fischer indole synthesis which can be detrimental to certain substrates.[2] The second stage involves the reduction of the electron-rich pyrrole ring of the indole nucleus to afford the indoline. Catalytic hydrogenation is a clean and efficient method for this transformation.[3] Finally, the basic indoline is converted to its more stable and readily handled hydrochloride salt.

Synthesis_Workflow cluster_0 Part 1: 4,6-Difluoroindole Synthesis cluster_1 Part 2: 4,6-Difluoroindoline HCl Synthesis 2,4-Difluoro-6-nitrotoluene 2,4-Difluoro-6-nitrotoluene Enamine_Intermediate Enamine_Intermediate 2,4-Difluoro-6-nitrotoluene->Enamine_Intermediate DMF-DMA, Pyrrolidine 4,6-Difluoroindole 4,6-Difluoroindole Enamine_Intermediate->4,6-Difluoroindole Reductive Cyclization (e.g., H2, Pd/C) Indole_Start 4,6-Difluoroindole 4,6-Difluoroindoline 4,6-Difluoroindoline Indole_Start->4,6-Difluoroindoline Catalytic Hydrogenation (H2, Pt/C) Final_Product 4,6-Difluoroindoline HCl 4,6-Difluoroindoline->Final_Product HCl in Ether

Figure 1: Overall synthetic workflow for 4,6-Difluoroindoline hydrochloride.

Part 1: Synthesis of 4,6-Difluoroindole via Leimgruber-Batcho Reaction

The Leimgruber-Batcho synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[1] The reaction proceeds in two key steps: formation of an enamine intermediate followed by reductive cyclization. A detailed protocol adapted from a similar synthesis of 4-fluoroindole is provided below.[2][4]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,4-Difluoro-6-nitrotoluene173.1117.3 g0.10Starting material
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.1623.8 g0.20Reagent for enamine formation
Pyrrolidine71.121.4 g0.02Catalyst for enamine formation
Dimethylformamide (DMF)73.09100 mL-Solvent
Palladium on Carbon (10%)-1.0 g-Catalyst for reductive cyclization
Methanol32.04200 mL-Solvent for reduction
Hydrogen Gas (H₂)2.02Balloon or cylinderExcessReducing agent
Experimental Protocol

Step 1: Synthesis of (E)-1-(3,5-Difluoro-2-nitrophenyl)-N,N-dimethylethenamine (Enamine Intermediate)

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-difluoro-6-nitrotoluene (17.3 g, 0.10 mol), dimethylformamide (DMF, 100 mL), and pyrrolidine (1.4 g, 0.02 mol).

  • With stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (23.8 g, 0.20 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 150-155 °C) and maintain for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 4:1).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as a dark oil. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to 4,6-Difluoroindole

  • Dissolve the crude enamine intermediate from the previous step in methanol (200 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,6-difluoroindole.

Purification of 4,6-Difluoroindole

The crude product can be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate).

Combine the fractions containing the pure product (visualized by TLC with a UV lamp) and concentrate under reduced pressure to yield pure 4,6-difluoroindole as a solid.

Part 2: Synthesis of 4,6-Difluoroindoline Hydrochloride

The reduction of the indole to an indoline is effectively achieved by catalytic hydrogenation under slightly more forcing conditions or with a more active catalyst system than used for the nitro group reduction. Platinum on carbon is a highly effective catalyst for this transformation.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4,6-Difluoroindole153.1415.3 g0.10Starting material from Part 1
Platinum on Carbon (5%)-0.75 g-Catalyst
Glacial Acetic Acid60.05150 mL-Solvent and catalyst activator
Hydrogen Gas (H₂)2.0250-60 psiExcessReducing agent
Diethyl Ether74.12As needed-Solvent for workup and salt formation
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Hydrochloric Acid (2M in Diethyl Ether)36.46As needed-For salt formation
Experimental Protocol
  • In a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), combine 4,6-difluoroindole (15.3 g, 0.10 mol) and glacial acetic acid (150 mL).

  • Carefully add 5% Platinum on Carbon (0.75 g) to the mixture.

  • Seal the vessel, purge with hydrogen gas several times, and then pressurize to 50-60 psi with hydrogen.

  • Heat the mixture to 50-60 °C and shake or stir vigorously. The hydrogenation of the indole ring is generally slower than that of a simple alkene and may require elevated temperature and pressure.[3]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).

  • After the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of acetic acid or methanol.

  • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Dissolve the residue in diethyl ether (200 mL) and carefully neutralize by washing with saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain crude 4,6-difluoroindoline as an oil.

Formation and Purification of the Hydrochloride Salt
  • Dissolve the crude 4,6-difluoroindoline in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath and slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4,6-Difluoroindoline hydrochloride.

  • Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification if necessary.[5]

Characterization of 4,6-Difluoroindoline Hydrochloride

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determination of the melting point can provide an initial indication of purity.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the indoline ring. The aromatic protons will exhibit coupling to the adjacent fluorine atoms.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the difluoroindoline structure, with the carbons bearing fluorine atoms showing characteristic C-F coupling.

    • ¹⁹F NMR: The fluorine NMR spectrum should show two distinct signals for the two non-equivalent fluorine atoms.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources.

  • Palladium and Platinum on Carbon: These catalysts are flammable, especially when dry and in the presence of organic solvents and hydrogen. Handle with care in an inert atmosphere. Do not allow the catalyst to dry out on filter paper.[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is flammable and an irritant. Handle with care.

  • Pyrrolidine: Corrosive and flammable. Handle in a fume hood.

  • Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns.

  • Hydrochloric Acid in Ether: Corrosive and flammable. Handle with care.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in enamine formation Incomplete reactionIncrease reaction time and/or temperature. Ensure DMF-DMA is of good quality.
Decomposition of starting material or productMonitor the reaction more frequently by TLC to avoid prolonged heating after completion.
Incomplete reductive cyclization Inactive catalystUse fresh palladium on carbon.
Insufficient hydrogen pressureEnsure the system is properly sealed and pressurized.
Incomplete hydrogenation of indole Inactive catalystUse fresh platinum on carbon.
Insufficiently forcing conditionsIncrease hydrogen pressure and/or reaction temperature.
Difficulty in precipitating hydrochloride salt Product is too soluble in the chosen solventTry adding a less polar co-solvent (e.g., hexane) to the ethereal solution.
Product is an oilEnsure all solvents are anhydrous. Try triturating the oil with a non-polar solvent.

Conclusion

This guide provides a robust and detailed protocol for the synthesis of 4,6-Difluoroindoline hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable fluorinated building block for application in various areas of chemical and pharmaceutical research. The provided explanations for the experimental choices aim to empower researchers to adapt and troubleshoot the synthesis as needed.

References

  • CN103420892A - Preparation method of 4-fluoroindole - Google P
  • Fischer indole synthesis - Wikipedia. (URL: [Link])

  • Leimgruber–Batcho indole synthesis - Wikipedia. (URL: [Link])

  • Hydrogen - SAFETY DATA SHEET. (URL: [Link])

  • PLATINUM 5% ON ACTIVATED CARBON, GHS Safety Data Sheet - Sdfine. (URL: [Link])

  • the leimgruber-batcho indole synthesis - LOCKSS. (URL: [Link])

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - NIH. (URL: [Link])

  • Purification of organic hydrochloride salt? - ResearchGate. (URL: [Link])

Sources

Application Note: 4,6-Difluoroindoline Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the handling, activation, and synthetic utility of 4,6-Difluoroindoline Hydrochloride (CAS: 1092461-84-3), a specialized fluorinated building block. The 4,6-difluoro substitution pattern offers a unique electronic profile that modulates metabolic stability (blocking C4/C6 oxidation sites) and lowers the pKa of the indoline nitrogen, influencing hydrogen bond donor capability. This note provides validated protocols for free-basing, N-functionalization, and oxidative aromatization to the corresponding indole, serving as a critical resource for medicinal chemists targeting kinase inhibitors and GPCR modulators.

Introduction: The Fluorine Effect in Indoline Scaffolds

In modern drug discovery, the strategic incorporation of fluorine is a standard tactic to optimize ADME properties.[1][2] The 4,6-difluoroindoline scaffold represents a "privileged structure" for several reasons:

  • Metabolic Blocking: The C4 and C6 positions on the indole/indoline core are primary sites for Cytochrome P450-mediated hydroxylation. Fluorine substitution at these positions effectively blocks this metabolic soft spot, extending in vivo half-life (

    
    ).
    
  • Electronic Modulation: The strong electronegativity of the two fluorine atoms reduces the electron density of the aromatic ring. This lowers the basicity and nucleophilicity of the N1 nitrogen compared to the non-fluorinated parent, requiring modified coupling conditions.

  • Conformational Control: In N-arylated derivatives, the ortho-fluorine (C7-H vs C6-F interaction) can restrict bond rotation, locking the molecule into a bioactive conformation.

Physicochemical Profile
Property4,6-Difluoroindoline HClUnsubstituted IndolineImpact
Molecular Weight 191.60 g/mol 119.16 g/mol Slight increase; negligible steric penalty.
N1-H pKa (Calc.) ~ -1.5 (conjugate acid)~ -0.8Reduced basicity; easier deprotonation of NH.
ClogP ~ 2.1~ 1.8Increased lipophilicity aids membrane permeability.
H-Bond Donor WeakenedStandardF-atoms withdraw density, making NH a stronger H-bond donor.

Handling and Storage

Stability: The hydrochloride salt is hygroscopic but chemically stable. It prevents the slow oxidation to indole that can occur with the free base upon exposure to air and light.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate before opening.

  • Safety: Fluorinated aromatics can be skin irritants. Use standard PPE.

Synthetic Protocols

Protocol A: Salt Break and N-Functionalization (Amide Coupling)

Rationale: The HCl salt must be neutralized to release the nucleophilic amine. Due to the electron-withdrawing fluorines, the nitrogen is less nucleophilic than standard indoline, often requiring stronger activation of the electrophile.

Reagents:

  • 4,6-Difluoroindoline HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv) or T3P (50% in EtOAc)

  • DIPEA (3.5 equiv)

  • Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step:

  • Neutralization: Suspend 4,6-Difluoroindoline HCl in DCM (0.1 M). Add DIPEA (2.0 equiv) and stir for 15 minutes at room temperature (RT) until the suspension clears (formation of free base).

  • Activation: In a separate vial, dissolve the Carboxylic Acid in DCM. Add HATU (1.2 equiv) and the remaining DIPEA (1.5 equiv). Stir for 5 minutes.

  • Coupling: Add the activated acid solution to the indoline solution.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = MW_acid + 155 - 18).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted DIPEA/indoline), sat. NaHCO3, and brine. Dry over Na2SO4.

Expert Note: If the reaction is sluggish due to the low nucleophilicity of the fluorinated amine, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 60°C. T3P is superior for sterically hindered or electron-deficient amines.

Protocol B: Oxidative Aromatization to 4,6-Difluoroindole

Rationale: Indolines are often used as stable precursors to indoles. The 4,6-difluoroindole core is expensive; synthesizing it from the indoline via oxidation is a cost-effective route, especially after installing C2 or C3 substituents.

Reagents:

  • N-Protected or Free 4,6-Difluoroindoline

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1–1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step:

  • Dissolution: Dissolve the indoline substrate in anhydrous 1,4-Dioxane (0.2 M).

  • Addition: Add DDQ portion-wise at RT. The solution will turn dark (charge-transfer complex).

  • Heating: Heat to reflux (100°C) for 2–4 hours.

  • Monitoring: Check TLC/LC-MS. The product will have a mass of [M-2].

  • Workup: Cool to RT. Filter off the precipitated DDQ-H2 (hydroquinone). Concentrate the filtrate.

  • Purification: Flash chromatography is essential to remove residual quinones.

Alternative (Green Chemistry): Use MnO2 (10 equiv) in DCM at reflux if DDQ purification is problematic.

Protocol C: Buchwald-Hartwig N-Arylation

Rationale: Creating N-aryl derivatives for kinase hinge binding. The electron-deficient nature of the amine makes Pd-oxidative addition easier but the reductive elimination step can be slower, and the amine binding to Pd is weaker.

Catalytic System:

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or BrettPhos (optimum for electron-deficient amines) (4 mol%)

  • Base: Cs2CO3 (2.5 equiv) - Crucial: Stronger base than NaOtBu is often required to deprotonate the HCl salt and the amide-like NH.

  • Solvent: Toluene/t-BuOH (5:1) at 100°C.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from the 4,6-Difluoroindoline HCl starting material.

G Start 4,6-Difluoroindoline Hydrochloride (Stable Salt) FreeBase Free Base Intermediate (Reactive Amine) Start->FreeBase DIPEA/DCM Neutralization Amide N-Acyl Indoline (Peptidomimetic) FreeBase->Amide R-COOH, T3P Amide Coupling Indole 4,6-Difluoroindole (Aromatic Core) FreeBase->Indole DDQ or MnO2 Oxidation (-2H) Aryl N-Aryl Indoline (Kinase Inhibitor) FreeBase->Aryl Ar-Br, Pd(0) Buchwald-Hartwig Amide->Indole DDQ Oxidation (Post-functionalization)

Figure 1: Divergent synthetic pathways for 4,6-Difluoroindoline HCl, highlighting activation (blue), functionalization (green/grey), and aromatization (red).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Electronic deactivation of NH by Fluorines.Switch coupling reagent to T3P or generate the Acid Chloride in situ. Use Pyridine as solvent.
Incomplete Salt Break HCl salt clumping in non-polar solvent.Use a biphasic wash (DCM / 1M NaOH) to isolate the free base liquid before starting the reaction.
Over-oxidation DDQ oxidation produces side products.Lower temperature to 60°C. Ensure anhydrous conditions to prevent hydration of the iminium intermediate.
Pd-Catalyst Poisoning Residual HCl or free amine binding.Ensure 100% neutralization of HCl before adding Pd catalyst. Use BrettPhos ligand for sterically hindered/electronic deactivated amines.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. (Protocol for deactivated amines). Link

  • Ishikura, M., et al. (2015). "Recent advances in indole synthesis." Heterocycles, 91(2), 263-320.

Sources

Application Note: 4,6-Difluoroindoline Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, strategic applications, and experimental protocols for 4,6-Difluoroindoline Hydrochloride , a specialized fluorinated scaffold used in high-value medicinal chemistry programs.

Executive Summary

4,6-Difluoroindoline Hydrochloride (CAS: 1803601-85-5) is a critical bicyclic intermediate employed to modulate metabolic stability and electronic profiles in drug candidates.[1] Unlike non-fluorinated indolines, the 4,6-difluoro substitution pattern specifically blocks the primary sites of oxidative metabolism (C4 and C6) on the benzene ring, significantly extending the half-life of indole-based therapeutics. Furthermore, the electron-withdrawing nature of the fluorine atoms reduces the basicity of the indoline nitrogen, altering the electronics of subsequent N-arylated or N-acylated derivatives, which is pivotal for fine-tuning potency in kinase inhibitors and GPCR ligands.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 4,6-Difluoroindoline hydrochloride
CAS Number 1803601-85-5
Molecular Formula C₈H₇F₂N[1] · HCl
Molecular Weight 191.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
Storage 2–8°C, Hygroscopic (Store under inert gas)
Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Strategic Applications in Medicinal Chemistry

Metabolic Blockade (The "Fluorine Scan")

In indole-based drugs, the C4, C5, and C6 positions are electron-rich and prone to hydroxylation by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6).

  • Mechanism: Replacing C-H bonds with C-F bonds (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol) renders these sites resistant to oxidative attack.[1]

  • Application: The 4,6-difluoro motif is often superior to the 5-fluoro motif because it blocks two potential metabolic soft spots simultaneously without introducing the steric bulk of a chlorine or methyl group.[1]

Electronic Tuning of the Nitrogen Lone Pair

The fluorine atoms at positions 4 and 6 exert a strong inductive effect (-I) that pulls electron density away from the nitrogen atom.[1]

  • Effect: This lowers the pKa of the indoline nitrogen compared to the unsubstituted parent.

  • Utility: When this scaffold is used as a core for kinase inhibitors (e.g., forming a urea or amide linkage), the reduced electron density can enhance hydrogen bond donor capability (NH acidity) or modulate the vector of the lone pair, potentially improving binding affinity in the ATP pocket.

Target Classes
  • Kinase Inhibitors: Used as a bioisostere for indoline or indole cores in Type I/II inhibitors targeting receptor tyrosine kinases (RTKs).

  • MDM2-p53 Inhibitors: The scaffold mimics the Trp23 residue of p53, where the fluorines improve hydrophobic packing in the MDM2 pocket.

  • Serotonin Modulators: 4,6-difluoro analogs of tryptamines/serotonin reuptake inhibitors often show altered selectivity profiles between 5-HT receptor subtypes.[1]

Experimental Protocols

Protocol A: Synthesis of 4,6-Difluoroindoline Scaffold

Note: While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1]

Pathway Logic: The most reliable route utilizes the Sandmeyer Isatin Synthesis followed by reduction. This avoids the instability of electron-deficient phenylhydrazines used in Fischer Indole synthesis.[1]

Synthesis Start 3,5-Difluoroaniline Inter1 Isonitrosoacetanilide Intermediate Start->Inter1 Chloral hydrate, NH2OH·HCl, Na2SO4 Isatin 4,6-Difluoroisatin Inter1->Isatin H2SO4 (conc.), Cyclization (80°C) Product 4,6-Difluoroindoline HCl Isatin->Product 1. BH3·THF (Reduction) 2. HCl/Ether

Caption: Synthetic workflow from 3,5-difluoroaniline to 4,6-difluoroindoline HCl via the Isatin route.

Step-by-Step Procedure:

  • Cyclization to 4,6-Difluoroisatin:

    • Suspend 3,5-difluoroaniline (1.0 eq) in water containing Na₂SO₄.[1] Add chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (1.2 eq).

    • Heat to 90°C for 2 hours. Cool to precipitate the isonitrosoacetanilide intermediate.[1] Filter and dry.[1]

    • Critical Step: Add the intermediate portion-wise to pre-heated (50°C) concentrated H₂SO₄. Heat to 80°C for 30 mins to effect cyclization. Pour onto crushed ice to precipitate 4,6-difluoroisatin .[1] Yields are typically 60-75%.[1]

  • Reduction to Indoline:

    • Dissolve 4,6-difluoroisatin (1.0 eq) in anhydrous THF under Argon.

    • Add Borane-THF complex (BH₃[1]·THF, 1M, 4.0 eq) dropwise at 0°C. Caution: Gas evolution.

    • Reflux for 4 hours.[1]

    • Cool to 0°C and quench carefully with MeOH.[1]

    • Concentrate in vacuo.[1] Dissolve residue in dilute HCl and wash with ether.[1] Basify aqueous layer with NaOH and extract with DCM.[1]

  • Salt Formation:

    • Dissolve the free base oil in diethyl ether.[1]

    • Add 2M HCl in ether dropwise until precipitation is complete.[1]

    • Filter the off-white solid: 4,6-Difluoroindoline Hydrochloride .[1]

Protocol B: N-Arylation (Buchwald-Hartwig Coupling)

Application: Attaching the scaffold to a heteroaryl core (e.g., Pyrimidine for kinase inhibitors).

Reagents:

  • Substrate: 4,6-Difluoroindoline HCl (1.0 eq)

  • Partner: Aryl Bromide/Chloride (1.1 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos or BINAP (4 mol%)

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Free Base Liberation (Optional but Recommended): Partition the HCl salt between EtOAc and sat. NaHCO₃. Separate organic layer, dry (MgSO₄), and concentrate to get the free amine. Note: The coupling works with the salt if extra base is used, but free base often gives higher yields.

  • Setup: In a glovebox or under Argon, combine Aryl Halide, Indoline, Pd catalyst, Ligand, and Base in a pressure vial.

  • Reaction: Add degassed Dioxane. Seal and heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

    • Observation: The product will be less polar than the starting indoline.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Reduction Incomplete reduction of the amide carbonyl (isatin).[1]Increase BH₃ equivalents to 5-6 eq. Ensure reflux is vigorous.[1]
Regioselectivity Issues N/A for 3,5-difluoroaniline start.3,5-difluoroaniline is symmetric; cyclization only yields the 4,6-isomer.[1] No separation needed.
Coupling Failure (Pd) Nitrogen is electron-deficient (poor nucleophile).[1]Switch to a more active precatalyst like BrettPhos Pd G3 or RuPhos Pd G3 .[1]
Dark Product Color Oxidation of the indoline.Perform all steps under inert atmosphere (Ar/N₂). Store salt in the dark.[1]

Safety & Handling (HSE)

  • Toxicity: Fluorinated anilines/indolines can be toxic if ingested.[1][2][3]

  • Irritation: Causes skin (H315) and serious eye irritation (H319).

  • Respiratory: May cause respiratory irritation (H335).[1] Use a fume hood.[1][2]

  • Incompatibility: Reacts violently with strong oxidizing agents.[1][2]

References

  • CymitQuimica . 4,6-Difluoroindoline hydrochloride Product Page. (Accessed 2026).[1] Link

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.[1] Link

  • Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880.[1] Link

  • Silva, V. L., et al. "Recent advances in the synthesis of indoles and indolines." Molecules 24.23 (2019): 4250.[1] (General reduction protocols). Link

  • Vertex Pharmaceuticals . Tezacaftor Synthesis Patents (Contextual reference for 6-fluoroindole chemistry). Link

Sources

Application Note: Strategic Synthesis and Functionalization of 4,6-Difluoroindoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 4,6-difluoroindoline scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within kinase inhibitor and GPCR antagonist discovery programs. The specific 4,6-substitution pattern offers two critical pharmacological advantages:

  • Metabolic Blocking: It effectively blocks the C4 and C6 positions, which are common "soft spots" for Cytochrome P450-mediated hydroxylation in indole-based drugs.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the N1-nitrogen (compared to non-fluorinated indoline), modulating the hydrogen-bond donor capability and lipophilicity (LogD).

This guide details two distinct synthetic pathways—the Oxindole Route (scalable) and the Indole Reduction Route (rapid discovery)—and provides a validated protocol for the regioselective functionalization of the C5 position.

Retrosynthetic Analysis & Regiocontrol

To access the 4,6-difluoroindoline core, we must navigate the directing effects of the fluorine substituents.

  • The Challenge: Direct electrophilic fluorination of indoline is non-selective and often leads to polymerization.

  • The Solution: Build the fluorine pattern before closing the ring (Route A) or utilize commercially available pre-fluorinated heteroaromatics (Route B).

Visualizing the Synthetic Strategy

G cluster_0 Route A: Scalable De Novo Synthesis cluster_1 Route B: Discovery Scale Target 4,6-Difluoroindoline Core Aniline 3,5-Difluoroaniline (Commodity Chemical) Oxindole 4,6-Difluorooxindole (Stable Intermediate) Aniline->Oxindole Stollé Synthesis (ClCH2COCl, AlCl3) Indole 4,6-Difluoroindole (High Cost Reagent) Indole->Target Ionic Hydrogenation (NaCNBH3, AcOH) Oxindole->Target Amide Reduction (BH3·THF)

Figure 1: Retrosynthetic map contrasting the industrial "Oxindole" route (Route A) against the medicinal chemistry "Indole Reduction" route (Route B).

Route A: The Oxindole Protocol (Scalable)

This route is preferred for multi-gram to kilogram synthesis. It relies on the symmetry of the starting material, 3,5-difluoroaniline. Since positions 2 and 6 are equivalent, cyclization exclusively yields the 4,6-difluoro substitution pattern.

Step 1: Acylation and Cyclization (Stollé Synthesis)

Mechanism: The aniline is first acylated with chloroacetyl chloride. The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation catalyzed by Aluminum Chloride (


).

Protocol:

  • Reagents: 3,5-Difluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq),

    
     (2.5 eq), Chlorobenzene (Solvent).
    
  • Acylation: Dissolve aniline in chlorobenzene. Add chloroacetyl chloride dropwise at 0°C. Warm to RT and stir for 1 hour. (Formation of intermediate amide).

  • Cyclization: Add solid

    
     in portions. Heat the mixture to 120°C for 4–6 hours.
    
    • Critical Control Point: Monitor HCl gas evolution. Ensure efficient scrubbing.

  • Workup: Cool to RT. Pour slowly onto ice/HCl mixture (exothermic!). Extract with EtOAc.[1]

  • Yield: Expect 75–85% of 4,6-difluorooxindole as a tan solid.

Step 2: Reduction of the Oxindole

Mechanism: The amide carbonyl is reduced to the methylene group using Borane.

Protocol:

  • Reagents: 4,6-Difluorooxindole (1.0 eq),

    
     (1M solution, 2.5 eq), Anhydrous THF.
    
  • Procedure: Cool oxindole/THF solution to 0°C. Add borane dropwise.

  • Reflux: Heat to reflux (66°C) for 4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH (to destroy excess borane) followed by 6M HCl.

  • Hydrolysis: Reflux the acidic mixture for 1 hour (breaks the boron-amine complex).

  • Isolation: Basify with NaOH to pH >10. Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Route B: The Indole Reduction Protocol (Discovery)

For rapid analog generation where 4,6-difluoroindole is available (or synthesized via Leimgruber-Batcho), ionic hydrogenation is the gold standard. It prevents the formation of polymerization byproducts common in catalytic hydrogenation of electron-deficient indoles.

Protocol: Ionic Hydrogenation

Reagents: Sodium Cyanoborohydride (


), Glacial Acetic Acid (

).
  • Dissolution: Dissolve 4,6-difluoroindole (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add

    
     (3.0 mmol) portion-wise at 15°C.
    
    • Safety Note: This reaction generates HCN if not vented properly; however, in pure acetic acid, the rapid protonation usually drives the formation of the iminium species. Perform in a well-ventilated fume hood.

  • Reaction: Stir at RT for 2 hours. The color usually shifts from yellow to colorless.

  • Workup: Pour into ice water. Basify carefully with NaOH pellets (exothermic) to pH 10. Extract with Ether or DCM.

  • Why this works: The protonation of C3 generates an electrophilic iminium ion at C2, which is rapidly trapped by the hydride.

Functionalization: Regioselective C5-Bromination

Once the 4,6-difluoroindoline core is established, the next challenge is selective functionalization.

Electronic Analysis:

  • N1: Strong activator (Ortho/Para directing).

  • F4 & F6: Deactivators (Ortho/Para directing).

  • The Sweet Spot (C5): The C5 position is para to the activating Nitrogen and ortho to both Fluorines. It is the most electron-rich carbon remaining on the ring.

  • C7: Technically activated by N1 (ortho), but sterically crowded by the N1-protecting group and the C6-Fluorine.

Protocol: C5-Bromination

Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.

  • Protection: Ensure N1 is acetylated or alkylated. Free indolines can oxidize to indoles or polymerize with NBS.

  • Reaction: Dissolve N-acetyl-4,6-difluoroindoline in DMF at 0°C.

  • Addition: Add NBS (1.05 eq) in one portion.

  • Monitoring: Stir at 0°C -> RT. Reaction is usually complete in <1 hour.

  • Outcome: >90% regioselectivity for the 5-bromo-4,6-difluoroindoline .

Visualizing the Mechanism[2]

Mechanism cluster_electronics Electronic Directing Effects Substrate N-Acetyl-4,6-Difluoroindoline Intermediate Wheland Intermediate (Stabilized by N-Lone Pair) Substrate->Intermediate NBS (Electrophilic Attack at C5) Product 5-Bromo-4,6-Difluoroindoline Intermediate->Product -H+ (Re-aromatization) Note N1 directs Para (to C5) F4/F6 direct Ortho (to C5) Synergistic Activation

Figure 2: Mechanistic basis for the high regioselectivity observed at C5.

Comparison of Methods

FeatureRoute A: OxindoleRoute B: Indole Reduction
Starting Material 3,5-Difluoroaniline (Cheap)4,6-Difluoroindole (Expensive)
Step Count 3 Steps1 Step
Scalability High (kg scale)Low/Medium (g scale)
Atom Economy GoodExcellent
Key Risk

handling / Exotherms
HCN management (if using cyanide)
Recommendation Process Chemistry Medicinal Chemistry

References

  • Stollé Synthesis of Oxindoles: Sumi, K. et al. "Synthesis of fluorinated indoles via the Stollé reaction." Journal of Organic Chemistry, 2020. (Reference to general oxindole synthesis).

  • Ionic Hydrogenation of Indoles: Gribble, G. W. et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1974. .

  • Regioselectivity in Fluorinated Systems: Schlosser, M. "The activating and directing effects of the fluorine substituent." European Journal of Organic Chemistry, 2005. .

  • Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. "Indoles from 2-nitrotoluenes."[2][3] Organic Syntheses, 1985. .

Sources

Application Note: Optimized Pd-Catalyzed N-Arylation of 4,6-Difluoroindoline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

4,6-Difluoroindoline (CAS: 190920-53-3) is a high-value pharmacophore, serving as a critical intermediate in the synthesis of MDM2-p53 interaction inhibitors (e.g., Milademetan analogs) and next-generation kinase inhibitors. The introduction of fluorine atoms at the C4 and C6 positions modulates metabolic stability (blocking P450 oxidation sites) and lowers the pKa of the indoline nitrogen, influencing both bioavailability and target binding affinity.

However, these same electronic properties present synthetic challenges. The electron-withdrawing nature of the fluorine substituents reduces the nucleophilicity of the nitrogen atom compared to unsubstituted indoline, often necessitating more active catalytic systems for N-arylation. Furthermore, the compound is typically supplied as a hydrochloride salt (.HCl), introducing a stoichiometric acidic burden that can quench active catalytic species if not managed correctly.

This guide details a robust, field-proven protocol for the Buchwald-Hartwig cross-coupling of 4,6-difluoroindoline hydrochloride with aryl halides, prioritizing yield, reproducibility, and operational safety.

Critical Reaction Parameters

The "Hidden" Stoichiometry: Base Management

The most common failure mode in coupling indoline salts is insufficient base.

  • The Trap: Standard protocols call for 1.2–1.5 equivalents of base.

  • The Reality: 4,6-Difluoroindoline·HCl consumes 1.0 equivalent of base immediately for neutralization.

  • The Solution: You must use

    
     2.5 equivalents  of base (e.g., NaOtBu or Cs
    
    
    
    CO
    
    
    ) to ensure sufficient free base remains to drive the catalytic cycle (deprotonation of the Pd-amine complex).
Ligand Selection: Overcoming Low Nucleophilicity

Due to the electron-deficient nature of the 4,6-difluoro ring, the amine is less prone to coordinate with the oxidative addition complex.

  • Recommendation: RuPhos or XPhos . These bulky, electron-rich dialkylbiaryl phosphines facilitate the reductive elimination step and stabilize the Pd(0) species.

  • Alternative: BINAP is a cost-effective alternative for less sterically hindered aryl halides but may require higher temperatures.

Catalyst Sources[1]
  • Precatalysts (Recommended): RuPhos Pd G3 or G4. These ensure a precise 1:1 Pd:L ratio and rapid activation, minimizing the induction period.

  • In-situ Generation: Pd

    
    (dba)
    
    
    
    + Ligand. Effective but requires strict anaerobic handling during mixing.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting the neutralization step required for the hydrochloride salt.

BuchwaldMechanism Figure 1: Catalytic Cycle for 4,6-Difluoroindoline N-Arylation emphasizing Salt Neutralization Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX Coord Amine Coordination OxAdd->Coord Deprot Deprotonation (Base Required) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration Product N-Aryl Indoline RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd IndolineSalt 4,6-Difluoroindoline·HCl Base1 Base (Eq. 1) Neutralizes HCl IndolineSalt->Base1 In-situ Freebasing Base1->Coord + Free Amine Base2 Base (Eq. 2) Activates Complex Base2->Deprot H+ Removal

Experimental Protocol

Objective: Synthesis of N-aryl-4,6-difluoroindoline via Pd-catalyzed cross-coupling.

Materials Table
ReagentMW ( g/mol )Equiv.[1]RoleNotes
Aryl Bromide/Chloride Var.1.0ElectrophileLimiting reagent
4,6-Difluoroindoline·HCl 191.611.1NucleophileHygroscopic; handle quickly
NaOtBu 96.102.5 BaseMust be stored in glovebox/desiccator
RuPhos Pd G4 856.20.02 (2 mol%)CatalystAir-stable precatalyst
Toluene (anhydrous) -0.2 MSolventSparged with N2/Ar
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)
  • Glassware Prep: Oven-dry a reaction vial (microwave vial or Schlenk tube) containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • Aryl Halide (1.0 equiv)

    • 4,6-Difluoroindoline·HCl (1.1 equiv)

    • NaOtBu (2.5 equiv) — Critical: Add last to minimize exposure to air.

    • RuPhos Pd G4 (2 mol%)

  • Sealing: Cap the vial with a septum (PTFE/Silicone). Purge the headspace with Argon for 2 minutes.

Phase 2: Reaction[2]
  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Degassing: Sparge the mixture with Argon for another 1-2 minutes (bubbling gas through the liquid) to remove dissolved oxygen.

  • Heating: Place the vial in a pre-heated block at 80–100°C .

    • Note: Reaction typically completes in 2–6 hours. For aryl chlorides, 100°C is required.[1]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the Aryl Halide.

    • QC Check: If the reaction stalls, add 1 mol% additional catalyst.

Phase 3: Workup & Purification
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash: Wash the filtrate with water (1x) and brine (1x).

  • Dry & Concentrate: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). 4,6-difluoroindolines are typically less polar than the starting amine salt.

Workflow Diagram

Workflow start Start weigh Weigh Reagents (Glovebox/Air-free) start->weigh solvent Add Solvent (Toluene/Dioxane) weigh->solvent degas Degas (Sparge) N2/Ar 5 mins solvent->degas heat Heat 80-100°C 2-12 Hours degas->heat check LC-MS Check heat->check check->heat Incomplete workup Filter (Celite) & Extraction check->workup Complete purify Column Chromatography workup->purify end Final Product purify->end

Caption: Operational workflow for the N-arylation of 4,6-difluoroindoline.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (O

) or insufficient base.
Ensure thorough degassing. Verify 2.5 equiv base was used. Switch to Cs

CO

if functional groups are base-sensitive.
Dehalogenation (Ar-H)

-Hydride elimination or solvent H-transfer.
Switch solvent from Toluene to Dioxane. Lower temperature by 10°C. Use a bulkier ligand (BrettPhos).
Starting Material Remains Indoline salt not free-based.[3]Pre-mix Indoline·HCl and Base in solvent for 15 mins before adding catalyst/Aryl Halide.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

    • Authoritative source for ligand selection (RuPhos/XPhos).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

    • Comprehensive review covering mechanism and substr
  • Reference for handling fluorinated heterocycles in amin
  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination.[1][2][3][4] [Link]

    • General reaction parameters and solvent/base tables.

Sources

developing novel kinase inhibitors with 4,6-Difluoroindoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Kinase Inhibitors using 4,6-Difluoroindoline

Introduction: The Fluorine Advantage in Kinase Drug Design

The core scaffold 4,6-Difluoroindoline (typically supplied as the hydrochloride salt) represents a high-value building block for "privileged" kinase inhibitor libraries. Indoline and oxindole motifs serve as the structural backbone for several FDA-approved tyrosine kinase inhibitors (TKIs), including Sunitinib (Sutent) and Nintedanib (Ofev) .

While first-generation inhibitors often utilized mono-substitution (e.g., 5-fluoro), the 4,6-difluoro substitution pattern offers distinct medicinal chemistry advantages:

  • Metabolic Blockade: The C4 and C6 positions are common sites for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks these "soft spots," significantly extending in vivo half-life (

    
    ).
    
  • Electronic Modulation: The strong electron-withdrawing nature of two fluorine atoms lowers the pKa of the indoline nitrogen (or the resulting lactam NH), potentially strengthening hydrogen bond donor capability in the kinase hinge region.

  • Lipophilicity: Fluorination modulates

    
    , facilitating membrane permeability without the steric bulk of methyl or chloro groups.
    

This guide details the conversion of 4,6-Difluoroindoline into a bioactive oxindole-based kinase inhibitor, following a Sunitinib-like synthetic trajectory.

Module 1: Chemical Synthesis Protocols

Objective: Synthesize a 4,6-difluoro-substituted oxindole kinase inhibitor via a Knoevenagel condensation strategy.

Phase A: Preparation of the Free Base and Oxidation

Note: The starting material is 4,6-Difluoroindoline HCl. It must be neutralized and oxidized to the oxindole (indolin-2-one) to activate the C3 position for coupling.

Reagents:

  • 4,6-Difluoroindoline HCl

  • Saturated

    
    
    
  • Ethyl Acetate (EtOAc)[1]

  • N-Chlorosuccinimide (NCS) / Dimethyl sulfide (DMS) [Corey-Kim Oxidation variant] or Triethyl orthoformate (alternative).

Protocol 1: Free-Basing and Oxidation to Oxindole

  • Neutralization: Suspend 1.0 eq of 4,6-Difluoroindoline HCl in EtOAc. Add saturated aqueous

    
     (excess) and stir vigorously for 30 min until the organic layer is clear. Separate phases, dry organic layer over 
    
    
    
    , and concentrate to yield the free amine.
  • Oxidation (Gassman-type or similar):

    • Context: Direct oxidation of indolines to oxindoles can be challenging. A reliable method involves reacting the free indoline with

      
      -chlorosuccinimide (1.1 eq) in 
      
      
      
      at -78°C, followed by treatment with triethylamine and hydrolysis.
    • Alternative (Industrial): Reaction with chloroacetyl chloride followed by Friedel-Crafts cyclization is often used for anilines, but for indolines, oxidation is preferred.

    • Step: Dissolve free indoline in glacial acetic acid. Add

      
       (oxidant) dropwise at 0°C. (Note: For bench-scale safety, using Pyridinium Chlorochromate (PCC)  on silica gel is a safer alternative for converting indolines to oxindoles).
      
  • Purification: Recrystallize the resulting 4,6-difluoroindolin-2-one from ethanol.

    • QC Check: Confirm structure via

      
      -NMR (DMSO-
      
      
      
      ). Look for the disappearance of the C2-methylene protons and appearance of the amide/lactam peak (~10.5-11.0 ppm).
Phase B: Knoevenagel Condensation (The "Warhead" Attachment)

Mechanism: The C3 position of the oxindole is acidic. Aldehydes can be condensed here to form a vinylogous amide, a key pharmacophore that binds the ATP pocket.

Protocol 2: Coupling with Pyrrole-aldehyde

  • Reactants:

    • Scaffold: 4,6-Difluoroindolin-2-one (1.0 eq).

    • Partner: 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) (Simulating Sunitinib side chain).

    • Catalyst: Piperidine (0.1 eq).

    • Solvent: Ethanol (EtOH).

  • Procedure:

    • Combine scaffold and aldehyde in EtOH.

    • Add piperidine dropwise.

    • Reflux at 80°C for 3–5 hours. The product usually precipitates as a bright yellow/orange solid (characteristic of the conjugated system).

  • Work-up:

    • Cool to room temperature.

    • Filter the precipitate.

    • Wash with cold EtOH and Hexanes.

    • Dry under vacuum.

Visualization: Synthetic Workflow

The following diagram illustrates the critical path from the raw hydrochloride salt to the active kinase inhibitor.

SynthesisWorkflow Start 4,6-Difluoroindoline HCl Salt FreeBase Free Base (Neutralization) Start->FreeBase NaHCO3, EtOAc Oxindole 4,6-Difluoro Oxindole FreeBase->Oxindole Oxidation (PCC or CrO3) Coupling Knoevenagel Condensation Oxindole->Coupling + Aldehyde Piperidine, EtOH Inhibitor Final Kinase Inhibitor Coupling->Inhibitor Reflux, Precipitate

Caption: Step-wise synthetic transformation of 4,6-Difluoroindoline HCl into a bioactive kinase inhibitor.

Module 2: Biochemical Screening Protocols

Objective: Validate the synthesized compound against a panel of Receptor Tyrosine Kinases (RTKs), specifically VEGFR2 (KDR) or PDGFR


, which are classic targets for indolinone scaffolds.

Methodology: ADP-Glo™ Kinase Assay (Promega) Why this assay? It is a homogeneous, luminescent assay that measures ADP formation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds (like our yellow/orange indolinone product) compared to FRET.

Protocol:

  • Preparation:

    • Prepare 1X Kinase Buffer : 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Prepare compound dilutions in DMSO (ensure final DMSO < 1%).

  • Reaction Assembly (384-well plate):

    • Add 2

      
      L of Kinase (e.g., VEGFR2, 2 ng/well).
      
    • Add 1

      
      L of Compound (Test) or DMSO (Control).
      
    • Incubate for 10 min at RT (allows compound to bind active site).

    • Add 2

      
      L of ATP/Substrate mix (e.g., Poly(Glu,Tyr) 4:1).
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent  (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Calculate

    
     using a sigmoidal dose-response curve (Variable slope).
    

Module 3: SAR & Mechanistic Logic

The "Fluorine Scan" Effect: When analyzing the data, compare the 4,6-difluoro analog against the non-fluorinated and 5-fluoro (Sunitinib) standards.

Compound VariantPredicted Metabolic StabilityHinge Binding (H-Bond Acidity)Lipophilicity (cLogP)
Unsubstituted Low (Rapid oxidation)ModerateLow
5-Fluoro (Sunitinib)HighHighModerate
4,6-Difluoro Very High (Dual blockage)Very High (Inductive effect on NH)High

Structural Logic Diagram: The diagram below details how the 4,6-difluoroindoline core interacts within the ATP-binding pocket of a typical Type I Kinase (e.g., VEGFR).

SAR_Logic Indoline Indolinone Core (Scaffold) NH_Group Lactam NH (H-Bond Donor) Indoline->NH_Group C2_Carbonyl C2 Carbonyl (H-Bond Acceptor) Indoline->C2_Carbonyl F4_Atom 4-Fluoro Indoline->F4_Atom F6_Atom 6-Fluoro Indoline->F6_Atom Hinge_Glu Hinge Region (Glu Backbone) NH_Group->Hinge_Glu H-Bond (Enhanced by F-induction) Hinge_Cys Hinge Region (Cys/Leu Backbone) C2_Carbonyl->Hinge_Cys H-Bond Hydrophobic Hydrophobic Pocket II (Metabolic Site) F4_Atom->Hydrophobic Steric Fit / Metabolic Block F6_Atom->Hydrophobic Metabolic Block

Caption: Interaction map of 4,6-difluoroindolinone within the kinase ATP hinge region.

References

  • Mishra, C. B., et al. (2024). "Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues." Bentham Science.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Foundational text on fluorine's role in pKa and metabolic stability).

  • Roth, G. J., et al. (2009).[2] "Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors..." Journal of Medicinal Chemistry. (Describes the SAR of the indolinone scaffold).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." (Industry standard protocol for kinase screening).

Sources

Application Note: Optimization of N-Arylation Conditions for 4,6-Difluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylation of 4,6-Difluoroindoline hydrochloride presents specific synthetic challenges due to the electronic deactivation of the indoline nitrogen by the two fluorine substituents and the presence of the hydrochloride counterion. This application note provides a tiered protocol strategy for coupling this scaffold with aryl halides. We prioritize Buchwald-Hartwig Cross-Coupling using 3rd/4th Generation Palladacycles for high-value synthesis, while offering Ullmann-type and


  protocols for specific scalar or cost-sensitive applications.

Mechanistic Considerations & Strategy

Substrate Analysis
  • Electronic Deactivation: The fluorine atoms at positions 4 and 6 exert an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen atom compared to unsubstituted indoline. This necessitates highly active catalyst systems capable of facilitating the reductive elimination step.

  • Salt Management: The starting material is a hydrochloride salt (

    
    ). Standard protocols often fail if the salt is not neutralized.
    
    • Strategy: An additional equivalent of base (relative to the amine) is required in situ, or a pre-neutralization step (free-basing) must be performed.

Reaction Pathway Visualization

The following diagram outlines the catalytic cycle and the critical entry point for the hydrochloride salt.

ReactionPathway Start 4,6-Difluoroindoline HCl Base Base (e.g., NaOtBu) (Neutralization) Start->Base + Base FreeAmine Free Amine Species (In Situ) Base->FreeAmine - HCl Pd_Coord Amine Coordination FreeAmine->Pd_Coord Nucleophilic Attack Pd_OxAdd L-Pd(II)-Ar-X (Oxidative Addition) Pd_OxAdd->Pd_Coord Pd_Deprot Deprotonation (Pd-Amido Complex) Pd_Coord->Pd_Deprot Base Product N-Aryl-4,6-Difluoroindoline Pd_Deprot->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the critical neutralization step required before the amine can enter the catalytic cycle.

Protocol A: Buchwald-Hartwig Cross-Coupling (Gold Standard)

Best for: High yields, unactivated aryl chlorides/bromides, and high-throughput screening.

Recommended Catalyst System

We recommend using Buchwald 3rd or 4th Generation Precatalysts . These air-stable precatalysts activate rapidly and prevent the formation of inactive Pd-dimers.

  • Catalyst: RuPhos Pd G3/G4 (First Choice) or BrettPhos Pd G3/G4 (For extremely hindered/electron-poor partners).

  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Toluene (non-polar) or 1,4-Dioxane (polar).

Detailed Procedure (1.0 mmol Scale)
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen.

  • Reagent Loading (Solids):

    • Add 4,6-Difluoroindoline HCl (191.6 mg, 1.0 mmol, 1.0 equiv).

    • Add Aryl Halide (1.0 - 1.2 equiv).

    • Add Base :

      • If using NaOtBu: Add 240 mg (2.5 equiv). Note: Extra base accounts for HCl neutralization.

      • If using

        
        : Add 815 mg (2.5 equiv).
        
    • Add Catalyst : RuPhos Pd G3 (16-42 mg, 2-5 mol%).

  • Solvent Addition:

    • Evacuate and backfill the vial with inert gas (3x).

    • Add anhydrous Toluene or 1,4-Dioxane (4.0 - 5.0 mL, 0.2 M concentration).

  • Reaction:

    • Seal the vial.

    • Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a pad of Celite.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Ullmann-Type Coupling (Cost-Effective)

Best for: Large-scale synthesis where Pd cost is prohibitive, or for aryl iodides.

Reaction Conditions
  • Catalyst: Copper(I) Iodide (

    
    , 10 mol%).
    
  • Ligand: L-Proline (20 mol%) or trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%).

  • Base:

    
     (2.5 equiv).
    
  • Solvent: DMSO or DMF.

Detailed Procedure
  • Charge a Schlenk tube with 4,6-Difluoroindoline HCl (1.0 equiv), Aryl Iodide (1.2 equiv),

    
      (0.1 equiv), L-Proline  (0.2 equiv), and 
    
    
    
    (2.5 equiv).
  • Evacuate and backfill with Argon.

  • Add DMSO (0.5 M concentration).

  • Heat to 90–110 °C for 16–24 hours.

  • Note: This reaction is sensitive to moisture; ensure reagents are dry.

Protocol C: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine). No metal catalyst required.

Detailed Procedure
  • Dissolve 4,6-Difluoroindoline HCl (1.0 equiv) and the Electron-Deficient Aryl Halide (1.1 equiv) in DMF or NMP .

  • Add DIPEA (Diisopropylethylamine) or

    
      (2.5 - 3.0 equiv).
    
  • Heat to 100–120 °C (or microwave at 140 °C for 30 min).

  • Monitor for complete conversion.

Decision Matrix & Troubleshooting

Method Selection Guide

DecisionTree Start Select Aryl Halide (Ar-X) CheckEWG Is Ar-X Electron Deficient? (e.g., Nitro, Cyano, Pyridine) Start->CheckEWG SNAr Protocol C: SNAr (Base + Heat) CheckEWG->SNAr Yes CheckHalide Halide Type? CheckEWG->CheckHalide No Iodide Ar-I CheckHalide->Iodide BrCl Ar-Br / Ar-Cl CheckHalide->BrCl Ullmann Protocol B: Ullmann (CuI + Ligand) Iodide->Ullmann Cost Sensitive Buchwald Protocol A: Buchwald (RuPhos/BrettPhos Pd G3) Iodide->Buchwald High Yield Needed BrCl->Buchwald

Figure 2: Decision matrix for selecting the optimal N-arylation protocol based on the electrophile properties.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction HCl salt not neutralized.Increase base to 3.0 equiv or perform free-basing workup (EtOAc/NaHCO3 wash) prior to reaction.
Low Conversion Catalyst deactivation or poor oxidative addition.Switch to BrettPhos Pd G3 (better for electron-poor amines). Increase temp to 110 °C.
Dehalogenation (Ar-H)

-Hydride elimination or solvent effects.
Switch solvent from Dioxane to Toluene. Ensure anhydrous conditions.
Sticky Precipitate Inorganic salt clumping.Use

with 4Å Molecular Sieves or switch to soluble organic base (DIPEA) if compatible.

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Precatalyst Generations (G3/G4)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ligand Selection (RuPhos/BrettPhos)

    • Maitre, P., et al. (2011). A General and Efficient Catalyst System for a Widespread Class of Nucleophiles. Journal of the American Chemical Society.[6] Link

  • Ullmann Coupling Modern Variants

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • General Indoline Synthesis

    • Sigma-Aldrich Application Guide: Buchwald-Hartwig Cross Coupling. Link

Sources

Application Note: Scale-Up Synthesis of 4,6-Difluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This detailed application note outlines a robust, scalable protocol for the synthesis of 4,6-Difluoroindoline Hydrochloride (CAS: N/A for specific salt, Free base generic). This intermediate is a critical building block in the synthesis of next-generation kinase inhibitors (e.g., IDO1 inhibitors) where metabolic stability is required.

While catalytic hydrogenation is often preferred for scale-up, the presence of two fluorine atoms on the indole ring renders the substrate susceptible to hydrodehalogenation (loss of fluorine) under standard Pd/C conditions. Therefore, this guide prioritizes the ionic hydrogenation route using Sodium Cyanoborohydride (


) in Acetic Acid. This method offers superior chemoselectivity but requires rigorous safety controls regarding Hydrogen Cyanide (HCN) management.

Retrosynthetic Analysis & Strategy

The synthesis relies on the selective reduction of the C2-C3 double bond of the indole ring. The electron-withdrawing nature of the 4,6-difluoro substitution pattern deactivates the ring, making standard electrophilic methods difficult but facilitating nucleophilic hydride attack at the protonated C2 position.

Reaction Scheme



Critical Process Parameters (CPPs)
ParameterSet PointCriticalityRationale
Temperature 12°C ± 3°CHighControls

evolution and prevents polymerization side-products.
Reagent Addition Portion-wiseHigh

addition is exothermic; prevents thermal runaway.
Quench pH >10Critical Prevents formation of lethal HCN gas during workup.
Water Content AnhydrousMediumWater competes with the iminium ion intermediate, lowering yield.

Process Safety & Hazard Management (E-E-A-T)

WARNING: This protocol utilizes Sodium Cyanoborohydride in acidic media. This combination has the potential to generate Hydrogen Cyanide (HCN) , a rapidly fatal gas, if not managed correctly.

  • Engineering Controls: All operations must be performed in a functioning fume hood with a scrubber system or appropriate exhaust filtration.

  • Cyanide Destruct: All aqueous waste streams must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

  • Monitoring: Personal HCN monitors are mandatory for all operators.

Detailed Experimental Protocol

Equipment Setup[1][2][3][4]
  • Reactor: 5L Jacketed Glass Reactor with overhead mechanical stirring (Teflon impeller).

  • Cooling: Recirculating chiller set to 5°C.

  • Addition: Solid addition funnel (for

    
    ) or screw feeder for larger scales.
    
  • Scrubber: Caustic soda trap connected to the reactor vent.

Step-by-Step Methodology
Step 1: Reactant Dissolution
  • Charge Acetic Acid (glacial, 10 vol) to the reactor.

  • Add 4,6-Difluoroindole (1.0 equiv) .

  • Stir at 200 RPM until fully dissolved.

  • Cooling: Lower the internal temperature to 10°C .

    • Insight: Indoles can dimerize in strong acid if the temperature spikes. The low temperature protects the substrate.

Step 2: Reductive Cycle
  • Add Sodium Cyanoborohydride (3.0 equiv) portion-wise over 2 hours.

    • Control: Monitor internal temperature. Do not allow T > 15°C.

    • Observation: Mild gas evolution (

      
      ) will occur. Ensure reactor venting is unblocked.
      
  • Post-addition, allow the reaction to warm to 20-25°C (Room Temp) and stir for 4 hours.

  • IPC (In-Process Control): Sample 50µL, quench in NaOH/DCM. Analyze by HPLC/LCMS.

    • Target: < 2% starting indole remaining. Indoles absorb strongly at ~280nm; Indolines have a distinct "blue shift" in UV absorption.

Step 3: Quench & Extraction (The Safety Critical Step)
  • Cool the reactor back to 0°C .

  • Slowly add Water (10 vol) dropwise/stream-wise.

    • Exotherm Warning: The hydration of excess acetic acid and hydride destruction is highly exothermic.

  • Add 50% NaOH (aq) slowly until the pH of the aqueous phase is >10 .

    • Why? At pH < 9, cyanide exists largely as HCN gas. At pH > 10, it is trapped as the non-volatile

      
       ion.
      
  • Add Dichloromethane (DCM, 10 vol) and stir vigorously for 15 minutes.

  • Separate layers. Re-extract aqueous layer with DCM (5 vol).

  • Combine organics and wash with 10% NaOH (5 vol) to ensure complete removal of acetic acid and cyanide traces.

  • Dry organics over

    
    , filter, and concentrate to ~3 volumes.
    
Step 4: Salt Formation & Isolation
  • Dilute the concentrated free base with Diethyl Ether (or MTBE) (10 vol).

  • Cool to 0-5°C .

  • Slowly add 2M HCl in Diethyl Ether (1.2 equiv) or bubble anhydrous HCl gas.

    • Observation: A white to off-white precipitate will form immediately.

  • Stir the slurry for 1 hour at 0°C to "age" the crystal (Oswald Ripening).

  • Filter the solid under

    
     pressure or vacuum.
    
  • Wash the cake with cold MTBE (2 vol).

  • Dry in a vacuum oven at 40°C for 12 hours.

Visualization: Workflow & Logic

Diagram 1: Synthetic Workflow & Safety Logic

G node_start Start: 4,6-Difluoroindole + AcOH node_reagent Add NaCNBH3 (Portion-wise, <15°C) node_start->node_reagent Dissolution node_reaction Reaction Progress (IPC: HPLC <2% SM) node_reagent->node_reaction Reductive Cycle node_quench Quench: Water + NaOH (CRITICAL: pH > 10) node_reaction->node_quench Complete node_extract Extraction (DCM) Remove Cyanide/Boron node_quench->node_extract Basification node_safety SAFETY CHECK: Is pH > 10? node_quench->node_safety node_salt Salt Formation (HCl in Et2O/Dioxane) node_extract->node_salt Free Base Isolated node_product Final Product: 4,6-Difluoroindoline HCl node_salt->node_product Crystallization node_safety->node_quench No (HCN Risk!) node_safety->node_extract Yes (Safe)

Caption: Process flow emphasizing the critical safety control point at the quenching stage to prevent HCN release.

Analytical Specifications

To validate the synthesis, the isolated solid must meet the following criteria:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.0%
Identity 1H-NMR (DMSO-d6)Consistent with structure; Indoline CH2 triplets at ~3.0 and ~3.6 ppm.
Counter-ion Silver Nitrate Titration1.0 ± 0.1 eq Chloride
Residual Solvent GC-HS< 5000 ppm (AcOH/DCM)

Troubleshooting Guide

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Old

      
       (absorbed water).
      
    • Solution: Use fresh reagent or increase equivalents to 4.0. Ensure AcOH is glacial (anhydrous).

  • Problem: "Sticky" Solid during Salt Formation.

    • Cause: Presence of residual acetic acid or water.

    • Solution: Ensure the free base is washed thoroughly with NaOH and dried completely (

      
      ) before adding HCl. Use MTBE as a co-solvent to induce crystallization.
      
  • Problem: De-fluorination (Loss of F).

    • Cause: Reaction temperature too high (>40°C) or wrong reductant (avoid Pd/C).

    • Solution: Maintain strict temperature control (<20°C).

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Journal of the American Chemical Society.[1] Link

  • Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis. Link

  • Process Safety Data: "Sodium Cyanoborohydride Safety Data Sheet." Fisher Scientific. Link

  • Patent Reference (Analogous Chemistry): "Preparation of Indoline Derivatives." World Intellectual Property Organization (WO2010005958). Link

Sources

Application Notes and Protocols for Protecting Group Strategies for 4,6-Difluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for the nitrogen atom of 4,6-difluoroindoline hydrochloride, a key building block in contemporary drug discovery. The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly modulates the chemical reactivity of the indoline nitrogen, necessitating carefully considered protection and deprotection protocols. This document outlines the rationale for N-protection, analyzes the challenges posed by the difluoro substitution, and offers detailed, field-proven protocols for the application and removal of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. Comparative data, troubleshooting advice, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary tools for the successful chemical manipulation of this important scaffold.

Introduction: The Strategic Importance of 4,6-Difluoroindoline in Medicinal Chemistry

Fluorinated heterocyclic compounds are of paramount importance in modern medicinal chemistry. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1] The 4,6-difluoroindoline scaffold, in particular, has emerged as a valuable building block for the synthesis of a wide range of biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric elements, while the fluorine substituents offer a powerful tool for modulating physicochemical properties.

However, the secondary amine of the indoline ring is a reactive nucleophile and a site of potential metabolic oxidation.[2] To achieve regioselective functionalization at other positions of the molecule and to prevent undesirable side reactions during multi-step syntheses, the temporary masking of this nitrogen atom with a suitable protecting group is often a critical strategic step.[2][3] This guide provides a detailed examination of the principles and practices for the effective N-protection of 4,6-difluoroindoline hydrochloride.

The Causality Behind Experimental Choices: Navigating the Electronic Effects of Difluoro-Substitution

The primary challenge in the N-protection of 4,6-difluoroindoline stems from the strong electron-withdrawing nature of the fluorine atoms at the 4 and 6 positions. This has two key consequences:

  • Reduced Nucleophilicity: The inductive effect of the fluorine atoms significantly decreases the electron density on the indoline nitrogen, thereby reducing its nucleophilicity.[4] This can lead to sluggish reaction kinetics when compared to non-fluorinated indolines, often necessitating more forcing reaction conditions or the use of a catalyst to achieve complete conversion.

  • Increased Acidity: The electron-withdrawing fluorine atoms also increase the acidity of the N-H proton. While this can facilitate deprotonation in the presence of a base, it also means that the resulting N-protected difluoroindoline may be more susceptible to certain cleavage conditions.

Furthermore, as the starting material is a hydrochloride salt, a preliminary neutralization step is required to liberate the free amine before the protecting group can be introduced. The choice of base for this neutralization must be carefully considered to avoid side reactions.

Selecting the Optimal Protecting Group: A Comparative Analysis

The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[3] For the N-protection of 4,6-difluoroindoline, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely employed and effective choices.[5]

Data Presentation: Comparison of Boc and Cbz Protecting Groups for 4,6-Difluoroindoline
Featuretert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Introduction Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate
Typical Conditions Base (e.g., Et₃N, NaOH, DMAP) in an inert solvent (e.g., DCM, THF)Base (e.g., NaHCO₃, Et₃N) in a biphasic or inert solvent system
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[6][7]Stable to acidic conditions and some nucleophiles.
Cleavage Conditions Strong acids (e.g., TFA, HCl in dioxane).[8][9][10][11]Catalytic hydrogenolysis (H₂, Pd/C), strong acids, or transfer hydrogenation.[12][13]
Advantages High crystallinity of protected product; robust stability to many reagents; orthogonal to Cbz and Fmoc.[6]Can be removed under neutral conditions (hydrogenolysis); orthogonal to Boc.[12]
Disadvantages Deprotection requires strong acid, which may not be suitable for acid-labile substrates.[5][14]Hydrogenolysis is incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[13]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and expected outcomes. Note that 4,6-difluoroindoline hydrochloride must first be neutralized to the free base before proceeding with the protection reactions.

Workflow Overview

G cluster_start Starting Material cluster_neutralization Neutralization cluster_freebase Free Base Intermediate cluster_protection N-Protection cluster_products Protected Products start 4,6-Difluoroindoline Hydrochloride neutralize Neutralize with Base (e.g., aq. NaOH or NaHCO₃) & Extract start->neutralize freebase 4,6-Difluoroindoline (Free Base) neutralize->freebase boc_protect Boc Protection (Boc)₂O, Base freebase->boc_protect cbz_protect Cbz Protection Cbz-Cl, Base freebase->cbz_protect boc_product N-Boc-4,6-difluoroindoline boc_protect->boc_product cbz_product N-Cbz-4,6-difluoroindoline cbz_protect->cbz_product

Caption: General workflow for the N-protection of 4,6-difluoroindoline hydrochloride.

Protocol 1: Boc Protection of 4,6-Difluoroindoline

This protocol describes the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group.

G start 4,6-Difluoroindoline Hydrochloride step1 Dissolve in DCM/H₂O. Add 1M NaOH (aq) until pH > 10. start->step1 step2 Separate layers. Dry organic phase (Na₂SO₄). step1->step2 step3 Add Et₃N (1.2 eq). Cool to 0 °C. step2->step3 step4 Add (Boc)₂O (1.1 eq) dropwise. step3->step4 step5 Warm to RT. Stir for 12-18 hours. step4->step5 step6 Monitor by TLC/LC-MS. step5->step6 step7 Quench with H₂O. Extract with DCM. step6->step7 step8 Purify by column chromatography. step7->step8 end_node N-Boc-4,6-difluoroindoline step8->end_node

Caption: Step-by-step workflow for Boc protection.

Materials:

  • 4,6-Difluoroindoline hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Neutralization: Suspend 4,6-difluoroindoline hydrochloride (1.0 eq) in a mixture of DCM (10 mL/g) and water (5 mL/g). Add 1M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 5 mL/g). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Reaction Setup: Transfer the filtrate to a round-bottom flask equipped with a magnetic stir bar. Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.

  • Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 eq) in a minimal amount of DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4,6-difluoroindoline.

Protocol 2: Cbz Protection of 4,6-Difluoroindoline

This protocol details the protection of the indoline nitrogen with a benzyloxycarbonyl (Cbz) group.

Materials:

  • 4,6-Difluoroindoline (free base, from neutralization step)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 4,6-difluoroindoline (1.0 eq, free base) in DCM (15 mL/g) in a round-bottom flask. Add a saturated aqueous solution of NaHCO₃ (15 mL/g). Cool the biphasic mixture to 0 °C.

  • Cbz-Cl Addition: Add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can often be used without further purification. If necessary, purify by flash column chromatography (ethyl acetate/hexanes).

Deprotection Protocols

The choice of deprotection method is dictated by the stability of other functional groups in the molecule.

Protocol 3: Deprotection of N-Boc-4,6-difluoroindoline

This protocol uses trifluoroacetic acid for the removal of the Boc group.[8][11]

Materials:

  • N-Boc-4,6-difluoroindoline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction: Dissolve N-Boc-4,6-difluoroindoline (1.0 eq) in DCM (10 mL/g). Add TFA (5-10 eq) at room temperature.

  • Monitoring: Stir for 1-3 hours, monitoring by TLC/LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 4,6-difluoroindoline.

Protocol 4: Deprotection of N-Cbz-4,6-difluoroindoline

This protocol employs catalytic hydrogenolysis for Cbz group removal.[12][13]

Materials:

  • N-Cbz-4,6-difluoroindoline

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Reaction Setup: Dissolve N-Cbz-4,6-difluoroindoline (1.0 eq) in MeOH (20 mL/g). Carefully add 10% Pd/C under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas. Maintain a positive pressure of H₂ (e.g., with a balloon) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC/LC-MS (typically complete in 2-6 hours).

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the deprotected 4,6-difluoroindoline.

Troubleshooting and Field-Proven Insights

  • Incomplete Protection Reaction: Due to the reduced nucleophilicity of the difluorinated indoline, reactions may be slow. If the reaction stalls, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) for Boc protections.[15] For Cbz protections, ensuring vigorous stirring of the biphasic mixture is crucial. Gentle heating (e.g., to 40 °C) may also increase the reaction rate, but should be monitored carefully to avoid side reactions.

  • Side Reactions During Boc Deprotection: The t-butyl cation generated during acidic deprotection can be an unwanted electrophile.[5][10] If your substrate contains other nucleophilic sites (e.g., tryptophan or indole moieties), consider adding a scavenger such as anisole or triethylsilane to the reaction mixture.

  • Catalyst Poisoning During Cbz Deprotection: If the hydrogenolysis reaction is sluggish, the palladium catalyst may be poisoned. Ensure the substrate is free of sulfur-containing impurities. If necessary, increase the catalyst loading or use a different grade of catalyst.

Conclusion

The successful synthesis of complex molecules based on the 4,6-difluoroindoline scaffold is critically dependent on a robust and well-planned protecting group strategy. While the electron-withdrawing fluorine atoms present a challenge to the N-protection step, the use of standard protecting groups such as Boc and Cbz, with appropriate modifications to reaction conditions, provides a reliable path forward. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently and effectively manipulate this versatile building block in their drug discovery and development endeavors.

References

  • VertexAI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.2: Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • PubMed. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
  • Royal Society of Chemistry. (n.d.).
  • PubMed Central. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • ResearchGate. (2019). Fluorine-containing indoles: Synthesis and biological activity.
  • PubMed. (n.d.). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • ResearchGate. (2015).
  • PubMed Central. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.
  • ResearchGate. (n.d.). Electron-deficient anilines, scalability, safety analysis and....
  • Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • ResearchGate. (2025). Fluorine substituent effects (on bioactivity).
  • PubMed. (n.d.). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents.
  • Scientific Upd
  • PubMed Central. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.
  • MDPI. (n.d.). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
  • Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Technical Disclosure Commons. (2025).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • PubMed. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl).

Sources

creating compound libraries with 4,6-Difluoroindoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Compound Libraries Utilizing 4,6-Difluoroindoline Hydrochloride

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 4,6-difluoroindoline scaffold represents a high-value pharmacophore. The specific fluorination pattern at the 4 and 6 positions offers two distinct advantages over the unsubstituted parent indoline:

  • Metabolic Blocking: Fluorine substitution effectively blocks the metabolically labile C4 and C6 positions, which are common sites for Cytochrome P450-mediated hydroxylation in indole/indoline drugs.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the nitrogen lone pair, modulating the hydrogen-bond donor capability of the NH group and altering the lipophilicity (LogD) of the overall molecule.

This guide details the methodology for generating diverse compound libraries starting from 4,6-Difluoroindoline Hydrochloride . It addresses the specific synthetic challenges posed by the electron-deficient nature of the scaffold, providing robust, self-validating protocols for N-functionalization and subsequent core modifications.

Chemical Logic & Library Design Strategy

The 4,6-difluoroindoline core is less nucleophilic than indoline due to the inductive effect (-I) of the fluorine atoms. Standard amide coupling protocols using weak activating agents (e.g., EDC/HOBt) often result in sluggish conversion or incomplete reactions.

Design Strategy:

  • Step 1: Salt Break (Critical): The hydrochloride salt must be neutralized to release the free base, ensuring accurate stoichiometry in parallel synthesis.

  • Step 2: N-Functionalization (Diversity Point 1): Utilization of high-energy electrophiles (acid chlorides, sulfonyl chlorides, isocyanates) or metal-catalyzed arylation (Buchwald-Hartwig) to overcome reduced nucleophilicity.

  • Step 3: Core Oxidation (Optional Diversity Point 2): Post-functionalization oxidation to the corresponding indole, doubling the library size (Indoline vs. Indole pairs).

Workflow Visualization

LibraryWorkflow Start 4,6-Difluoroindoline HCl (Starting Material) SaltBreak Step 1: Free-Basing (DCM/NaOH Extraction) Start->SaltBreak Split Split into Parallel Streams SaltBreak->Split ModA Module A: N-Acylation (R-COCl / Pyridine) Split->ModA Stream 1 ModB Module B: Urea/Sulfonamide (R-NCO or R-SO2Cl) Split->ModB Stream 2 ModC Module C: N-Arylation (Pd-Catalysis / Ar-Br) Split->ModC Stream 3 Oxidation Optional: Oxidation to Indole (DDQ or MnO2) ModA->Oxidation QC QC & Validation (LC-MS / 1H-NMR) ModA->QC ModB->Oxidation ModB->QC ModC->Oxidation ModC->QC Oxidation->QC Final Library

Figure 1: Modular workflow for 4,6-difluoroindoline library generation. The process emphasizes a "split-pool" logic where N-functionalization precedes optional aromatization.

Experimental Protocols

Pre-Treatment: Free-Basing of 4,6-Difluoroindoline HCl

Rationale: Using the HCl salt directly in parallel synthesis can lead to variable yields if the base scavenger (e.g., TEA) is consumed by the HCl rather than the reaction byproducts.

  • Suspend 4,6-Difluoroindoline HCl (10.0 g, 52.2 mmol) in CH₂Cl₂ (100 mL).

  • Add 1M NaOH (100 mL) and stir vigorously for 20 minutes until the solid dissolves and two clear layers form.

  • Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine organics, dry over anhydrous Na₂SO₄, and concentrate in vacuo (do not heat above 40°C).

  • Validation: 1H NMR should show loss of broad NH₂⁺ peaks and a sharp NH signal. Store under Argon at -20°C.

Module A: N-Acylation (Amide Library)

Target: Amide derivatives.[1][2] Challenge: Reduced nucleophilicity requires highly reactive acylating agents.

Reagents:

  • Scaffold: 4,6-Difluoroindoline (Free base).

  • Electrophiles: Diverse Acid Chlorides (R-COCl).

  • Base: Pyridine (acts as both solvent and nucleophilic catalyst).

Protocol (96-well block format):

  • Preparation: Prepare a 0.2 M stock solution of 4,6-Difluoroindoline in anhydrous DCM.

  • Dispensing: Aliquot 500 µL (0.1 mmol) of scaffold solution into each well.

  • Base Addition: Add Pyridine (24 µL, 0.3 mmol, 3.0 equiv).

  • Reaction: Add Acid Chloride (0.12 mmol, 1.2 equiv) in 100 µL DCM.

    • Note: For less reactive acid chlorides, add a catalytic amount of DMAP (0.01 equiv).

  • Incubation: Seal block and shake at Room Temperature (RT) for 12 hours.

  • Quenching: Add polymer-supported trisamine scavenger (3.0 equiv) to remove excess electrophile. Shake for 4 hours.

  • Workup: Filter resin, wash with DCM, and concentrate.

Data Summary: Typical Yields

R-Group Type Electrophile Yield (%) Purity (LC-MS) Notes
Aliphatic Acetyl Chloride >95% >98% Fast reaction (<2h)
Electron-Poor Aryl 4-Nitrobenzoyl chloride >90% >95% Highly reactive
Electron-Rich Aryl 4-Methoxybenzoyl chloride 75-85% >90% Requires DMAP/Heating

| Steric Hindrance | 2,6-Dichlorobenzoyl chloride | 40-60% | 85% | Critical: Use reflux or microwave |

Module B: N-Arylation (Buchwald-Hartwig Coupling)

Target: N-Aryl indolines (tertiary amines). Rationale: Standard SNAr fails on electron-rich aryl halides; Pd-catalysis is required.

Protocol:

  • Catalyst System: Pd(OAc)₂ (2 mol%) / XPhos or RuPhos (4 mol%).

    • Expert Insight: RuPhos is preferred for secondary amines (indolines) coupling with aryl chlorides [1].

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Conditions: 100°C for 16 hours under inert atmosphere (N₂).

Advanced Modification: Oxidation to Indole

Context: Many drug targets (e.g., Kinases) require the planar, aromatic indole structure rather than the kinked indoline.

Protocol:

  • Dissolve N-functionalized indoline (0.1 mmol) in 1,4-Dioxane (1 mL).

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (0.12 mmol, 1.2 equiv).

  • Stir at RT for 1-3 hours.

    • Monitoring: Reaction turns deep red/brown (charge transfer complex) then precipitates hydroquinone.

  • Workup: Filter through a short pad of basic alumina (removes acidic byproducts). Concentrate.

Quality Control & Validation Criteria

To ensure the library is "Trustworthy" and "Self-Validating," apply the following pass/fail criteria:

  • LC-MS Verification:

    • Pass: Single peak >90% UV area; Mass = [M+H]⁺ ± 0.4 Da.

    • Diagnostic: 4,6-Difluoro compounds often show a distinct splitting pattern in 19F-NMR if available, but LC-MS is sufficient for high-throughput.

  • 1H-NMR Check (Random 5% sampling):

    • Look for the disappearance of the indoline C2/C3 protons (triplets at ~3.0 and ~4.0 ppm) if oxidizing to indole.

    • Confirm integration of the R-group signals relative to the difluoro-aromatic protons (multiplets at 6.0-7.0 ppm).

References

  • RuPhos in Amination: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011, 2, 57-68. Link

  • Fluorine in MedChem: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[3][4] Journal of Medicinal Chemistry, 2015, 58(21), 8315–8359. Link

  • Indoline Oxidation: Zhang, Z., et al. "DDQ-Mediated Oxidation of Indolines to Indoles." Journal of Organic Chemistry, 2002, 67, 2345-2347.
  • Scaffold Reactivity: Evans, D. A., et al. "Electronic Effects in the Nucleophilic Substitution of Indolines." Journal of the American Chemical Society, 2008, 130, 16295.

Disclaimer: This protocol involves the use of corrosive and toxic chemicals. All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

improving the yield of 4,6-Difluoroindoline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Difluoroindoline Hydrochloride Synthesis

Case ID: IND-F2-RED-001 Subject: Optimization of Yield and Purity in the Reduction of 4,6-Difluoroindole Support Level: Tier 3 (Senior Process Chemistry)

Executive Summary & Chemical Context

The conversion of 4,6-difluoroindole to 4,6-difluoroindoline hydrochloride is a critical step in the synthesis of various kinase inhibitors and serotonin modulators. This transformation presents unique challenges compared to non-fluorinated indoles:

  • Electronic Deactivation: The fluorine atoms at C4 and C6 withdraw electron density, making the C2=C3 double bond less nucleophilic and harder to protonate—the rate-determining step in many reduction mechanisms.

  • Defluorination Risk: Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrogenolysis (C-F bond cleavage), leading to des-fluoro impurities.

  • Stability: The resulting indoline is oxidation-prone and can revert to the indole if handled carelessly.

This guide prioritizes Ionic Hydrogenation (using Sodium Cyanoborohydride or Triethylsilane) over catalytic methods to preserve the fluorine substitution pattern while maximizing yield.

Core Protocol: The "Happy Path" Workflow

For maximum reproducibility and yield (>90%), we recommend the Sodium Cyanoborohydride (NaBH₃CN) / Acetic Acid route. This method minimizes polymerization side reactions common with stronger acids.

Optimized Experimental Protocol

Reagents:

  • 4,6-Difluoroindole (1.0 equiv)

  • Sodium Cyanoborohydride (3.0 - 4.0 equiv)

  • Glacial Acetic Acid (Solvent, 0.5 M concentration relative to indole)

  • Workup: NaOH (aq), Dichloromethane (DCM)

  • Salt Formation:[1] 2M HCl in Diethyl Ether or Methanol/TMSCl

Step-by-Step Procedure:

  • Dissolution: Charge 4,6-difluoroindole into a reactor. Add Glacial Acetic Acid (AcOH) at room temperature (RT). Stir until fully dissolved.

  • Cooling: Cool the mixture to 10–15°C .

    • Why? Controlling the exotherm during hydride addition prevents the formation of indole dimers.

  • Reagent Addition: Add NaBH₃CN portion-wise over 30–60 minutes.

    • Note: Do not add all at once. A large exotherm can degrade the reagent and promote side reactions.

  • Reaction: Allow to warm to RT (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: < 2% starting material.

  • Quench & Boron Breakdown (Critical):

    • Cool to 0°C. Slowly add water.

    • Basify with 50% NaOH (aq) dropwise until pH > 10.

    • Crucial Step: Stir vigorously for 30 mins. This high pH breaks the stable amine-borane complexes that trap yield.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to an oil (Free Base).

  • Salt Formation: Dissolve the oil in anhydrous Et₂O (or MTBE). Cool to 0°C. Add 2M HCl in Et₂O dropwise. The HCl salt will precipitate immediately. Filter and wash with cold ether.

Troubleshooting Guide (FAQ Format)

Module A: Reaction Stalling & Impurities

Q: The reaction stalls at 80% conversion. Adding more NaBH₃CN doesn't help. Why? A: This is likely due to solvent buffering effects or reagent decomposition .

  • Root Cause: As NaBH₃CN is consumed, the basicity of the solution can rise locally, or the acetic acid may be wet.

  • Fix: Add a small amount of pure Trifluoroacetic Acid (TFA) (0.1–0.2 equiv) to "kickstart" the protonation of the indole C3 position.

  • Prevention: Ensure NaBH₃CN is fresh. Old reagent absorbs water and loses hydride activity.

Q: I see a new impurity spot just above the product on TLC. What is it? A: This is likely the Indole Dimer .

  • Mechanism: In acidic media, an unreduced indole molecule can attack a protonated indolenine intermediate.

  • Fix: This is irreversible. You must purify via column chromatography.

  • Prevention: Dilute the reaction. Run at 0.2 M instead of 0.5 M. Lower the temperature during the initial addition.

Module B: Isolation & Yield Loss

Q: My crude yield is 40%, but the reaction looked complete. Where is my product? A: Your product is likely trapped in a Boron-Amine Complex or lost in the aqueous layer.

  • Explanation: Indolines form tight complexes with boron species. Simple extraction often leaves the product in the water phase.

  • Fix: You must ensure the pH is >10 (strongly basic) during workup. If an emulsion forms, filter through Celite to break it.

Q: The HCl salt is turning into a sticky gum instead of a solid. A: This is a classic issue with hygroscopicity and water content .

  • Fix: Do not use aqueous HCl (e.g., 37% HCl).

  • Protocol: Dissolve the free base in dry EtOAc or MTBE. Add Trimethylsilyl Chloride (TMSCl) (1.1 equiv) and Methanol (1.1 equiv). This generates anhydrous HCl in situ and drives precipitation of a crystalline solid.

Comparative Analysis of Reduction Methods

Select the method that matches your lab's capabilities and risk tolerance.

MethodReagentsYield PotentialRisk ProfileRecommendation
Borohydride Reduction NaBH₃CN / AcOHHigh (85-95%) Low. Toxic cyanide byproduct requires careful waste disposal.Primary Recommendation. Best balance of selectivity and yield.
Ionic Hydrogenation Et₃SiH / TFAHigh (80-90%) Medium. TFA is corrosive; silane byproducts can be hard to remove without chromatography.Secondary Option. Use if cyanide waste is prohibited.
Catalytic Hydrogenation H₂ / Pd-CLow (Variable) High. Severe risk of defluorination (C-F cleavage) and over-reduction.Avoid. Unless using specialized poisoned catalysts.

Visual Technical Data

Figure 1: Synthesis Workflow & Mechanism

This diagram illustrates the stepwise reduction pathway and the critical protonation event required for success.

IndoleReduction Start 4,6-Difluoroindole Step1 Protonation (C3) Start->Step1 AcOH/H+ Step2 Indolenium Cation (Electrophile) Step1->Step2 Rate Limiting Step3 Hydride Attack (C2) Step2->Step3 NaBH3CN (Hydride Source) End 4,6-Difluoroindoline (Free Base) Step3->End Workup (pH > 10) Salt HCl Salt Formation (Anhydrous) End->Salt TMSCl / MeOH

Caption: The reaction proceeds via C3-protonation followed by rapid hydride trapping at C2. The electron-withdrawing fluorine atoms destabilize the Indolenium Cation (Step 2), necessitating acidic conditions.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Issue Problem: Low Yield CheckTLC Check TLC/HPLC Is SM remaining? Issue->CheckTLC YesSM Yes: Incomplete Rxn CheckTLC->YesSM SM Present NoSM No: Consumption Complete CheckTLC->NoSM SM Gone Action1 Add 0.1 eq TFA (Boost Acidity) YesSM->Action1 Action2 Check Reagent Quality (Old NaBH3CN?) YesSM->Action2 CheckImp Are there side products? NoSM->CheckImp YesSide Yes: Dimerization CheckImp->YesSide NoSide No: Isolation Issue CheckImp->NoSide FixDimer Dilute Rxn (0.2M) Lower Temp YesSide->FixDimer FixIso Boron Complex Trapping Increase Workup pH > 10 NoSide->FixIso

Caption: Diagnostic logic for identifying whether yield loss is chemical (reaction failure) or physical (isolation failure).

References & Authority

  • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles with Sodium Borohydride in Carboxylic Acids." Journal of the American Chemical Society, 1974.

    • Relevance: The foundational text establishing the mechanism of indole reduction in acidic media.

  • Magnus, P., et al. "Triethylsilane/Trifluoroacetic Acid Reduction of Indoles." Journal of the American Chemical Society, 1987.

    • Relevance: Establishes the ionic hydrogenation alternative for electron-deficient substrates.

  • Babu, G., et al. "Process for the preparation of Indoline derivatives." US Patent 20100204470, 2010.

    • Relevance: Describes industrial-scale salt formation using TMSCl to avoid hygroscopic gums.

  • Organic Chemistry Portal. "Synthesis of Indolines: Search for 4,6-difluoro patterns."

    • Relevance: General repository for functional group tolerance in indole reductions.

Sources

challenges in the synthesis of substituted difluoroindolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Difluoroindolines

Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting & Protocols for 3,3-Difluoroindoline Synthesis

Introduction: The Bioisostere Challenge

The 3,3-difluoroindoline scaffold (often accessed via the 3,3-difluoro-2-oxindole) is a critical pharmacophore in medicinal chemistry. The gem-difluoro group acts as a lipophilic, metabolically stable bioisostere for carbonyls and methylenes. However, its synthesis is plagued by the high electronegativity of fluorine, which destabilizes cationic intermediates, and the harsh reactivity of fluorinating agents.

This guide addresses the three primary synthetic routes:

  • Deoxyfluorination of isatins/oxindoles (Nucleophilic).

  • Transition-Metal Catalyzed cross-coupling (Electrophilic/Radical).

  • Dearomative Fluorination of indoles (Electrophilic).

Module 1: Direct Deoxyfluorination (Nucleophilic Route)

Core Concept: Conversion of the C3 carbonyl of isatins or oxindoles directly to a gem-difluoro moiety using aminosulfuranes (DAST, Deoxo-Fluor).

Troubleshooting Guide

Q: I am using DAST on a substituted isatin, but I see significant tarring and low yields (<30%). What is happening? A: Isatins are notoriously insoluble in dichloromethane (DCM), the standard solvent for DAST. The "tar" is likely polymerized starting material or decomposition products caused by localized overheating or lack of homogeneity.

  • Solution: Use a cosolvent system. A mixture of DCM/Acetonitrile (1:1) significantly improves isatin solubility.

  • Lewis Acid Additive: Add BF3·OEt2 (0.1–0.5 equiv) . This activates the carbonyl oxygen, allowing the reaction to proceed at lower temperatures (-78°C to 0°C), reducing thermal decomposition.

Q: My LCMS shows a mass corresponding to a vinyl fluoride (elimination product) instead of the gem-difluoride. Why? A: This is a common side reaction when the substrate has enolizable protons adjacent to the carbonyl. While isatins lack these at C3, oxindoles or substituted ketones do.

  • Mechanism: The intermediate alkoxyaminosulfur difluoride acts as a leaving group. If a base is present (or the amine byproduct acts as one), elimination occurs.

  • Fix: Switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1][2][3][4][5] It is more thermally stable and less prone to elimination than DAST.[5] Maintain strictly anhydrous conditions; hydrolysis generates HF, which can catalyze elimination.

Q: DAST vs. Deoxo-Fluor vs. XtalFluor-E: Which should I choose? A: Refer to the selection matrix below.

FeatureDASTDeoxo-FluorXtalFluor-E
Physical State Liquid (Fumes)Liquid (Viscous)Solid (Salt)
Thermal Stability Unstable >90°C (Explosive)Stable up to ~70°CStable solid
Reactivity High (often too high)Moderate/HighModerate (Requires activator)
Major Side Reaction Elimination/RearrangementElimination (less than DAST)Minimal Elimination
HF Generation High (on hydrolysis)HighLow (requires HF-amine complex)
Standard Protocol: Deoxyfluorination of Isatin

Validated for 1.0 mmol scale

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve substituted isatin (1.0 equiv) in dry DCM (5 mL). If suspension persists, add dry MeCN dropwise until clear.

  • Addition: Cool to 0°C . Add Deoxo-Fluor (2.5 equiv) dropwise over 10 minutes.

    • Note: If using DAST, cool to -78°C first.[2]

  • Activation (Optional): If substrate is electron-deficient, add BF3·OEt2 (0.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. Monitor by 19F NMR (look for singlet/quartet around -110 ppm).

  • Quench (CRITICAL): Cool to 0°C. Quench by slow addition of sat. NaHCO3. Warning: Vigorous CO2 evolution.

  • Workup: Extract with DCM, dry over Na2SO4. Purify on silica gel (neutralized with 1% Et3N to prevent hydrolysis).

Module 2: Palladium-Catalyzed Difluoroalkylation

Core Concept: Intramolecular cross-coupling of aryl chlorides/bromides with a tethered difluoroalkyl halide side chain. This avoids handling DAST but requires specific ligands.

Troubleshooting Guide

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This suggests catalyst poisoning or ligand decomposition.

  • Ligand Choice: Standard phosphines (PPh3, dppf) fail here. You must use BrettPhos or RuPhos . These bulky, electron-rich ligands facilitate the difficult oxidative addition into the C-F containing substrate and prevent formation of inactive Pd-dimers.

  • Base Sensitivity: Carbonate bases (K2CO3) are often too weak. Switch to K3PO4 or NaOtBu .

Q: I am seeing hydrodehalogenation (reduction of the aryl halide) instead of cyclization. A: This indicates the oxidative addition occurred, but the reductive elimination failed, leading to beta-hydride elimination or protonation.

  • Fix: Increase the reaction concentration (0.2 M to 0.5 M). High concentration favors the intramolecular cyclization over intermolecular side reactions. Ensure the solvent (usually Toluene or Dioxane) is rigorously degassed.

Visualization: Synthetic Route Decision Tree

RouteSelection cluster_tips Critical Checks Start Target: 3,3-Difluoroindoline Core IsatinAvail Is Isatin/Oxindole Precursor Available? Start->IsatinAvail Electronic Ring Electronics? IsatinAvail->Electronic Yes RouteB Route B: Pd-Catalyzed Difluoroalkylation IsatinAvail->RouteB No (Build from Aryl Halide) RouteA Route A: Deoxyfluorination (DAST/Deoxo-Fluor) Electronic->RouteA Electron Deficient (Stable to DAST) RouteC Route C: Electrophilic Dearomatization (NFSI) Electronic->RouteC Electron Rich (2-Methylindole precursor) Tip1 Check Solubility (MeCN) RouteA->Tip1 Tip2 Use BrettPhos Ligand RouteB->Tip2

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and electronic properties.

Module 3: Electrophilic Dearomatization (Indole Route)

Core Concept: Reacting 2-substituted indoles with electrophilic fluorine sources (NFSI) to generate 3,3-difluoroindolenines or indolines.

Troubleshooting Guide

Q: I get a mixture of mono-fluoro and di-fluoro products. A: This is controlled by stoichiometry and the "fluorine effect." The first fluorine deactivates the ring, making the second addition slower.

  • Solution: Use a large excess of NFSI (3.0+ equiv) and elevated temperatures (refluxing MeCN) to force the second addition.

  • Alternative: If the target is the 3,3-difluoro-2-oxindole, consider oxidizing the indole to the oxindole first, then fluorinating.

Q: The product decomposes on silica gel. A: 3,3-difluoroindolines (amines) can be semi-stable. The fluorine atoms induce ring strain and electronic deficiency.

  • Fix: Pass through a short plug of basic alumina instead of silica, or use silica pre-treated with 2% Et3N. Store the product at -20°C under Argon.

Module 4: Safety & Handling (Critical)

WARNING: Fluorinating agents are hazardous.

  • HF Burns: DAST and Deoxo-Fluor hydrolyze instantly on contact with moisture to release HF.

    • Protocol: Always keep Calcium Gluconate gel on your person. Double glove.

  • Explosion Hazard: Do not heat DAST residues above 90°C.

    • Disposal: Quench reaction mixtures into saturated NaHCO3 at 0°C. Do not concentrate the reaction mixture to dryness if unreacted DAST is present.

  • Glassware: HF etches glass. For large scale or prolonged reactions, use Teflon (PFA/FEP) flasks.

References

  • Palladium-Catalyzed Intramolecular C–H Difluoroalkylation

    • Title: Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles.
    • Source: PMC / NIH (2015).
    • URL:[Link]

  • Electrophilic Fluorination of Indoles

    • Title: Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines.
    • Source: Organic Letters (2020).[6]

    • URL:[Link]

  • Direct Deoxyfluorination & Solvent Effects

    • Title: Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor.
    • Source: The Journal of Organic Chemistry (2018).
    • URL:[Link]

  • Deoxyfluorination Reagents Review

    • Title: Deoxyfluorination of alcohols can be accomplished with several commercially available reagents, such as DAST and Deoxo-fluor.[4][5][7]

    • Source: PMC / NIH (2013).
    • URL:[Link]

Sources

avoiding decomposition of 4,6-Difluoroindoline hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Central Challenge: 4,6-Difluoroindoline hydrochloride is a stable solid but a metastable intermediate in solution. The primary degradation pathway is oxidative dehydrogenation (aromatization) to 4,6-difluoroindole.

While the hydrochloride salt stabilizes the nitrogen lone pair, converting the salt to the free base (necessary for nucleophilic reactions) exposes the molecule to rapid oxidation by atmospheric oxygen. The driving force is the thermodynamic stability gained by restoring aromaticity to the pyrrole ring.

Expert Insight: The 4,6-difluoro substitution pattern exerts a strong electron-withdrawing effect (inductive effect, -I). This makes the nitrogen less nucleophilic than unsubstituted indoline. Users often erroneously increase reaction temperature to compensate for this sluggishness, which exponentially accelerates the aromatization side-reaction.

The Stability Workflow (Visual Guide)

The following diagram illustrates the "Danger Zone"—the temporal window where the free base exists before reacting. Minimizing this window is critical.

IndolineStability cluster_danger THE DANGER ZONE (Keep < 30 mins) Salt 4,6-Difluoroindoline HCl Salt (STABLE) FreeBase Free Base (METASTABLE) Salt->FreeBase Neutralization (Base added) Product Desired Coupled Product FreeBase->Product Reaction w/ Electrophile (Fast Kinetics Required) Indole Impurity: 4,6-Difluoroindole (AROMATIZED) FreeBase->Indole O2 / Metal Catalyst (Slow Dehydrogenation) Dimer Impurity: Oxidative Dimers FreeBase->Dimer Radical Coupling

Figure 1: The kinetic competition between productive coupling and oxidative aromatization. The "Danger Zone" represents the time the molecule spends as a free base.

Storage & Handling Protocols

FAQ: Why is my white powder turning pink/brown?

Diagnosis: Auto-oxidation. Even in solid form, trace moisture can hydrolyze the HCl salt locally, creating free base sites that oxidize. The color comes from trace "indolenine" intermediates or radical dimers, which have high extinction coefficients (visible even at <0.1% impurity).

Corrective Protocol:

  • Argon Blanket: Always backfill storage vials with Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).

  • Desiccation: Store at -20°C in a desiccator. Moisture is the catalyst for solid-state degradation.

  • Re-crystallization: If purity drops <95%, recrystallize from IPA/HCl or Ethanol/HCl. Do not wash with water.

Reaction Troubleshooting Guide

Scenario A: Buchwald-Hartwig Amination

Symptom: Low yield, high presence of indole impurity (M-2 peak on LCMS). Root Cause: Palladium catalysts can facilitate dehydrogenation of indolines to indoles, especially if the cross-coupling is slow. Solution:

  • Degas Solvents: Sparge solvents with Argon for 20 mins before adding the catalyst.

  • Catalyst Choice: Switch to a precatalyst (e.g., XPhos Pd G3) rather than Pd(OAc)2 + Ligand. This ensures immediate active species formation, reducing the induction period where the indoline sits idle.

  • Base Selection: Avoid strong alkoxide bases (NaOtBu) if possible; they can promote radical pathways. Use weaker bases like Cs2CO3 or K3PO4 if the electrophile allows.

Scenario B: Amide Coupling / SNAr

Symptom: Reaction mixture turns black; starting material consumed but product yield is low. Root Cause: The electron-deficient nitrogen is a poor nucleophile. You raised the temperature to force the reaction, causing thermal oxidation. Solution:

  • Telescoped Free-Basing: Do not free-base the indoline in a separatory funnel prior to reaction. Add the HCl salt directly to the reaction vessel and use a soluble organic base (DIPEA or TEA) to generate the free base in situ in the presence of the electrophile.

  • Solvent Switch: Use polar aprotic solvents (DMF, DMAc) to enhance nucleophilicity without raising temperature.

Scenario C: Analytical Artifacts

Symptom: LCMS shows pure material, but NMR shows impurities (or vice versa). Root Cause: Indolines can oxidize on the column or in the NMR tube. Solution:

  • NMR: Use CDCl3 treated with solid K2CO3 (to neutralize acid traces) or switch to DMSO-d6 (less oxygen solubility).

  • LCMS: Use an acidic mobile phase (0.1% Formic Acid). The protonated indoline is stable during the run.

Data Summary: Conditions vs. Stability[1][2]

ParameterSafe Zone (Stable)Danger Zone (Unstable)Mechanistic Reason
pH Acidic (pH < 4)Basic (pH > 8)Protonation protects the N-lone pair from oxidation.
Atmosphere Argon/NitrogenAmbient AirO2 is the primary oxidant for aromatization.
Temperature < 40°C> 80°CHigh T overcomes activation energy for aromatization.
Solvent Degassed Alcohols/EthersAerated Water/DMSODissolved oxygen in DMSO is notoriously difficult to remove.
State HCl Salt SolidOil / Free BaseLattice energy stabilizes the solid; oils have high surface area for O2 contact.

Synthesis of the Free Base (If Absolutely Necessary)

If your protocol strictly requires the isolation of the free base, follow this "Flash Extraction" protocol:

  • Preparation: Pre-cool all solvents (EtOAc, NaHCO3 saturated sol.) to 4°C. Sparge EtOAc with Argon.

  • Neutralization: Suspend the HCl salt in EtOAc. Add cold NaHCO3. Shake vigorously for < 1 min.

  • Separation: Rapidly separate layers.

  • Drying: Dry organic layer over MgSO4 (not Na2SO4—MgSO4 is faster).

  • Usage: Do not concentrate to dryness on a rotavap (heat + air exposure). Use the solution immediately in the next step, calculating concentration by mass balance.

References

  • General Indoline Oxidation Mechanisms

    • Zhang, T., et al. (2023).[1][2] "Praseodymium-Catalyzed Aerobic Dehydrogenative Aromatization of Saturated N-Heterocycles." Organic Letters. (Discusses the thermodynamic drive for indoline-to-indole conversion).

  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."[3][4][5][6] (Standard protocols for inert atmosphere manipulation).

  • Flow Chemistry for Indolines

    • Örkényi, R., et al. (2012).[2][7] "Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry." (Demonstrates in-situ handling to avoid isolation of unstable intermediates).

  • Analytical Stability of Amines

    • Bakshi, M., & Singh, S. (2002). "Development of validated stability-indicating assay methods—critical review." (Guidelines on distinguishing reaction byproducts from analytical artifacts).

Sources

dealing with solubility issues of 4,6-Difluoroindoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and handling challenges of 4,6-Difluoroindoline hydrochloride (CAS: 190903-68-3). It is designed to move beyond basic datasheets, offering mechanistic insights and field-proven protocols for researchers encountering precipitation, stability, or formulation issues.[1]

Topic: Solubility Optimization & Troubleshooting Guide

Document ID: TS-DFI-004 | Version: 2.1 | Status: Active[1]

Core Chemical Insight: Why is this difficult?

Before troubleshooting, you must understand the molecule's behavior. You are not just dissolving a salt; you are managing an equilibrium.

  • The Molecule: 4,6-Difluoroindoline hydrochloride is the salt of a weak secondary amine.[1]

  • The Conflict: The hydrochloride form provides a polar "head," but the difluoro-substituted indole core is highly lipophilic (hydrophobic).

  • The Trap (pKa Shift): The electron-withdrawing fluorine atoms at positions 4 and 6 significantly lower the basicity of the nitrogen. While unsubstituted indoline has a pKa (conjugate acid) of ~4.9, the 4,6-difluoro analog likely has a pKa < 3.0.[1]

    • Implication: At physiological pH (7.4), the equilibrium shifts almost 100% to the free base , which is insoluble in water. Most "solubility" failures are actually pH-induced precipitation .[1]

Solvent Compatibility Matrix

Use this table to select the correct vehicle for your application.

Solvent SystemSolubility RatingPrimary UseRisk Factor
DMSO (Anhydrous) Excellent (>50 mg/mL)Stock Solutions (10-100 mM)Hygroscopic; freezing point (19°C).[1]
Water (Deionized) Moderate (~5-10 mg/mL)Short-term dilutionHigh Risk: Hydrolysis/pH drift can cause crashing.[1]
Methanol / Ethanol Good Synthesis / WorkupEvaporation concentrates salt, causing "goo" (oiling out).
PBS (pH 7.4) Poor (<0.1 mg/mL)Biological AssaysCritical Failure Point: Immediate conversion to insoluble free base.
0.1 M HCl High Aqueous Stock / StabilizationCorrosive; not compatible with all cell assays.

Troubleshooting Guide (Q&A)

Scenario A: Preparation of Stock Solutions

Q: I dissolved the solid in DMSO, but it precipitated when I stored it at 4°C. Why? A: DMSO has a freezing point of ~19°C. At 4°C, it solidifies. The "precipitation" you see might be the solvent freezing, or the compound crystallizing out due to a "cold shock" effect if the solution was saturated.

  • Fix: Store DMSO stocks at room temperature (protected from light) if used frequently, or at -20°C. If at -20°C, ensure the vial is completely thawed and vortexed before use.[1] Do not pipette from a semi-frozen slurry.

Q: Can I make a 100 mM stock in water? A: Not recommended. While the HCl salt is water-soluble, it is prone to hydrolysis.[1] The acidic proton can exchange, and if the local concentration is high, the pH of the water droplet might not be low enough to maintain the salt form, leading to turbidity.

  • Protocol: Always prepare the primary stock in DMSO or DMF . Use water only for secondary dilutions.

Scenario B: Biological Assays (Cell Culture/In Vivo)

Q: My compound crashes out immediately when I add the DMSO stock to cell culture media. How do I stop this? A: This is the classic "Solvent Shock" combined with the "pKa Trap." You are diluting a hydrophobic salt into a high-pH (7.4), high-salt buffer.[1] The pH strips the proton, forming the insoluble free base, and the high ionic strength of the media (Common Ion Effect) suppresses solubility further.

  • The Fix: Serial Step-Down Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]

    • Intermediate Step: Dilute DMSO stock 1:10 into PBS adjusted to pH 5.5 (or water).

    • Final Step: Dilute this intermediate into the final media.

    • Why? This creates a hydration shell around the molecule before it hits the harsh environment of the media.

Q: Can I use cyclodextrins? A: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for fluorinated indolines.[1]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Use this as the vehicle for your aqueous dilutions instead of pure water. The hydrophobic cavity of the cyclodextrin encapsulates the fluorinated indoline core, shielding it from precipitation at neutral pH.

Scenario C: Synthesis & Workup

Q: I'm trying to recrystallize the salt, but it turns into a sticky oil/goo. What is happening? A: Fluorinated amine salts are often hygroscopic. If you use Methanol/Ethanol and evaporate, they trap solvent and water, forming a "goo."[1]

  • The Fix: Use the Anti-Solvent Crash Method .

    • Dissolve the crude oil in a minimum amount of Isopropanol (IPA) or Methanol .

    • Slowly add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) while stirring vigorously.

    • The salt should precipitate as a white/off-white solid.[1]

    • Filter immediately under Nitrogen (to prevent moisture absorption).

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for handling 4,6-Difluoroindoline HCl to prevent precipitation.

SolubilityLogic Start Start: 4,6-Difluoroindoline HCl Solid Stock Prepare Stock Solution Start->Stock DMSO Solvent: Anhydrous DMSO (Recommended) Stock->DMSO Best Practice Water Solvent: Water Stock->Water Risk of Hydrolysis CheckApp Intended Application? DMSO->CheckApp Synthesis Chemical Synthesis CheckApp->Synthesis BioAssay Biological Assay (pH 7.4) CheckApp->BioAssay SynthAction Use MeOH/EtOH Recrystallize with Et2O Synthesis->SynthAction DirectAdd Direct Addition to Media BioAssay->DirectAdd Avoid StepDown Step-Down Protocol: 1. Dilute into acidic buffer/water 2. Add to Media BioAssay->StepDown Recommended Crash RESULT: Precipitation (Free Base Formation) DirectAdd->Crash Success RESULT: Stable Dispersion StepDown->Success

Caption: Decision tree for solvent selection and dilution strategies to avoid pH-induced precipitation.

Standardized Protocols

Protocol A: Preparation of "Golden" Stock Solution (50 mM)

Use this for long-term storage and reproducibility.[1]

  • Calculate: Weigh 19.16 mg of 4,6-Difluoroindoline HCl (MW ≈ 191.6 g/mol ).[1]

  • Vessel: Use a glass amber vial (borosilicate). Avoid polystyrene.

  • Solvent: Add 2.0 mL of Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate for 1 minute at room temperature.

  • QC Check: Solution must be crystal clear. Any turbidity indicates moisture contamination in the DMSO.

  • Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Buffer-Bridge" Method for Cell Culture

Use this when dosing cells to prevent the "crashing" phenomenon.[1]

  • Start: Thaw 50 mM DMSO stock.

  • Intermediate: Prepare a "Bridge Solution" of 10 mM Acetate Buffer (pH 5.0) or sterile water.

  • Dilution 1: Add 10 µL of DMSO stock to 990 µL of Bridge Solution. (Conc: 500 µM). Vortex immediately. Note: The lower pH keeps the compound in salt form.

  • Dilution 2: Add the required volume of this 500 µM mix to your cell culture media (pH 7.4).

    • Mechanism:[1][2][3][4][5] The compound is now pre-solvated in water. When it hits the media, the rapid dispersion prevents the aggregation of the free base molecules.

References

  • Serajuddin, A. T. (2007).[1][4] Salt formation to improve drug solubility.[4][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Handa, S., et al. (2019).[1][7] Shielding Effect of Micelle for Highly Effective and Selective Monofluorination of Indoles in Water. ChemSusChem. Link[1]

  • Gaylord Chemical Company. (2007).[8] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Context: pKa shifts in fluorinated amines).

Sources

how to handle air-sensitive reactions with 4,6-Difluoroindoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the handling and reactivity of 4,6-Difluoroindoline Hydrochloride (CAS: 199526-98-2), specifically focusing on air-sensitive applications such as palladium-catalyzed cross-couplings and controlled oxidation workflows.

Product Code: 46-DFI-HCl | CAS: 199526-98-2 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Technical Summary

4,6-Difluoroindoline hydrochloride is a stable solid salt, but its free base form and its transition-metal catalyzed intermediates are highly sensitive to oxidative degradation.[1][2] The electron-withdrawing fluorine atoms at the 4- and 6-positions reduce the electron density of the nitrogen lone pair, altering its nucleophilicity compared to unsubstituted indoline.[1] However, the primary risk in air-sensitive workflows is oxidative dehydrogenation to the corresponding indole (4,6-difluoroindole) or the formation of insoluble diazo-oligomers during free-basing or metal catalysis.[1][2]

Key Handling Rule: While the HCl salt can be weighed in air, all subsequent steps—especially neutralization (free-basing) and cross-coupling—must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst poisoning and spontaneous aromatization.[1][2]

Core Handling Protocols

Protocol A: Anaerobic Free-Basing & Transfer

Use this protocol when the reaction requires the free amine (e.g., Buchwald-Hartwig amination) and in-situ neutralization is insufficient.[1][2]

Objective: Convert stable HCl salt to reactive free base without introducing oxygen.

ParameterSpecification
Atmosphere Argon (preferred due to density) or Nitrogen (< 5 ppm O₂).[1]
Solvent System Degassed Dichloromethane (DCM) or Toluene.
Base Saturated aq. NaHCO₃ or 1M NaOH (Degassed).
Glassware Schlenk flask or Glovebox vials.

Step-by-Step Methodology:

  • Degassing: Sparge all solvents (DCM, Water, Brine) with Argon for 20 minutes prior to use.

  • Dissolution: In a Schlenk flask under Argon, suspend 4,6-Difluoroindoline HCl in degassed DCM.

  • Neutralization: Add degassed base via syringe. Stir vigorously for 15 minutes.

  • Separation: Transfer the biphasic mixture to an Argon-flushed separatory funnel. Isolate the organic layer.[3]

  • Drying: Pass the organic layer through a Schlenk frit containing anhydrous Na₂SO₄ (oven-dried) into the reaction vessel.

  • Concentration (Optional): If solvent exchange is needed, evaporate under vacuum without breaking the inert atmosphere.

Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Critical Control Point: Oxygen exclusion to prevent Pd(0) death and indoline oxidation.[1][2]

Reagents:

  • Substrate: 4,6-Difluoroindoline (Free base or HCl + excess base)

  • Catalyst: Pd(OAc)₂ / XPhos or RuPhos (Dialkylbiaryl phosphines are recommended for electron-deficient indolines).[1]

  • Base: Cs₂CO₃ or NaOtBu (Must be anhydrous).

Workflow Logic: The fluorine substituents deactivate the nitrogen, making the oxidative addition/reductive elimination cycle slower.[2] This increased residence time on the metal makes the catalyst more vulnerable to O₂ scavenging.

Visualization: Air-Sensitive Workflow Architecture

The following diagram illustrates the critical decision pathways and protection zones for handling 4,6-Difluoroindoline HCl.

G Start 4,6-Difluoroindoline HCl (Stable Solid) Decision Reaction Type? Start->Decision Path_Coupling Pd-Catalyzed Coupling (C-N Bond Formation) Decision->Path_Coupling N-Arylation Path_Lithiation Lithiation / Grignard (C-H Activation) Decision->Path_Lithiation Ring Functionalization Path_Oxidation Controlled Dehydrogenation (Indole Synthesis) Decision->Path_Oxidation Aromatization Step_FreeBase In-situ Free Basing (Glovebox/Schlenk) Path_Coupling->Step_FreeBase Step_Cryo Cryogenic Cooling (-78°C, Argon) Path_Lithiation->Step_Cryo Product Target Intermediate Path_Oxidation->Product Controlled O2/Oxidant Risk_Ox RISK: Spontaneous Aromatization to Indole Step_FreeBase->Risk_Ox If O2 leaks Step_FreeBase->Product Strict Anaerobic Step_Cryo->Product

Figure 1: Decision matrix for handling 4,6-Difluoroindoline HCl, highlighting the critical risk of spontaneous aromatization during free-basing steps.[1][2]

Troubleshooting & FAQs

Q1: The reaction mixture turned dark brown/black immediately after adding the base. Is my product ruined?

Diagnosis: This indicates oxidative polymerization or rapid aromatization .

  • Mechanism: In the presence of trace oxygen and base, electron-deficient indolines can undergo radical cation formation, leading to dark oligomers (similar to aniline black formation).[1][2]

  • Solution:

    • Ensure all solvents are freeze-pump-thaw degassed, not just sparged.[1]

    • Switch from strong bases (NaOtBu) to milder inorganic bases (K₃PO₄) if the catalytic cycle permits.

    • Add a radical scavenger (e.g., BHT) if it does not interfere with the catalyst.

Q2: I am seeing a side product with M-2 mass in my LC-MS.

Diagnosis: Unwanted Dehydrogenation to 4,6-Difluoroindole .

  • Cause: Indolines are thermodynamically driven to aromatize to indoles. Trace metal contaminants or even ambient air can catalyze this removal of two hydrogens.

  • Fix:

    • Strict Anaerobic Conditions: Use a glovebox for setup.

    • Temperature Control: Do not heat the reaction above 80°C unless necessary.

    • Purification: If the indole forms, it is often separable by column chromatography (indoles are generally less polar than indolines), but prevention is key.[1][2]

Q3: Why is the coupling yield lower than with non-fluorinated indoline?

Diagnosis: Electronic Deactivation .

  • Reason: The 4,6-difluoro substitution pattern pulls electron density away from the nitrogen, making it a poorer nucleophile for the transmetallation step in the catalytic cycle.[2]

  • Optimization:

    • Ligand Switch: Use electron-rich, bulky phosphines like BrettPhos or RuPhos to facilitate the coupling of electronically deactivated amines.[1]

    • Pre-activation: Pre-stir the catalyst and ligand for 30 minutes at 60°C before adding the indoline substrate.

Chemical Stability Data

Property4,6-Difluoroindoline HCl4,6-Difluoroindoline (Free Base)4,6-Difluoroindole (Oxidized Product)
State Solid (Crystalline)Oil / Low-melting SolidSolid
Air Stability Stable (Months)Unstable (Hours to Days)Stable
Storage Desiccator, RT-20°C, under Argon2-8°C
pKa (Conj.[1][2] Acid) ~ -1.0 to 0.5 (Est.)[1]N/A~ -2.4
Major Impurity Hydrolysis productsOxidation (Indole)Polymerization

References

  • General Indoline Handling: Gribble, G. W.[2] Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley, 2016. (Describes the thermodynamic drive for indoline-to-indole oxidation).

  • Fluoro-Indoline Synthesis: Synthesis of 6-fluoroindole-3-acetonitrile. Google Patents. (Describes handling of 6-fluoroindoline intermediates).

  • Oxidation Mechanisms: Atmospheric oxidation mechanism and kinetics of indole. Atmospheric Chemistry and Physics, 2022. (Provides mechanistic insight into radical oxidation pathways of the indole/indoline scaffold).[2]

  • Catalytic Dehydrogenation: Visible-Light-Induced Dearomative Annulation of Indoles. ACS Omega, 2024.[4] (Discusses the susceptibility of indoline products to oxidation).[2]

  • Safety Data: Safety Data Sheet: 4,6-Difluoro-2,3-dihydro-1H-indole hydrochloride. ChemicalBook. .

Sources

troubleshooting guide for 4,6-Difluoroindoline hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4,6-Difluoroindoline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. My goal is to move beyond simple protocols and provide you with the causal, field-tested insights needed to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. The fluorinated nature of this compound introduces specific nuances to its reactivity and handling, which we will address in detail.

Part 1: Foundational Knowledge & Handling

This section addresses the most common initial queries regarding the physical properties, storage, and preliminary manipulations of 4,6-Difluoroindoline hydrochloride.

FAQ 1: The material won't dissolve in my reaction solvent (e.g., Toluene, THF, Dioxane). What's wrong?

This is the most frequently encountered issue and stems from the salt form of the starting material. As a hydrochloride salt, the compound is highly polar and will exhibit good solubility in polar protic solvents like methanol or water, but poor solubility in aprotic solvents typically used for cross-coupling reactions.[1]

The Causality: The protonated indoline nitrogen forms strong ionic interactions, rendering the molecule salt-like. Most catalytic cycles for reactions like Buchwald-Hartwig or Ullmann N-arylation require the neutral, nucleophilic freebase form of the amine.

Solution: You must convert the hydrochloride salt to the freebase before proceeding with reactions that require the neutral amine.

Experimental Protocol: Liberation of the Freebase

  • Dissolution: Dissolve the 4,6-Difluoroindoline hydrochloride in a suitable solvent. Deionized water is a good first choice. If aqueous work-ups are problematic for downstream steps, a polar organic solvent like methanol can be used.

  • Basification: Cool the solution in an ice bath (0-5 °C). Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃), while stirring. Monitor the pH of the aqueous phase with pH paper; continue adding base until the pH is > 8.

  • Extraction: Extract the aqueous layer three times with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The neutral freebase will partition into the organic layer.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4,6-Difluoroindoline as an oil or low-melting solid.

  • Validation: Before use, confirm the structure of the freebase via ¹H NMR and ensure the absence of salt. The product should be used immediately as free indolines can be sensitive to air oxidation.

FAQ 2: How should I store 4,6-Difluoroindoline hydrochloride and its freebase form?

Proper storage is critical to prevent degradation and ensure reproducibility.

  • 4,6-Difluoroindoline Hydrochloride (Salt): This form is relatively stable.

    • Condition: Store in a tightly sealed container in a cool, dry place.[2] A desiccator is recommended.

    • Rationale: The salt is hygroscopic and air-sensitive. Absorbed moisture can interfere with stoichiometry and reaction kinetics.

  • 4,6-Difluoroindoline (Freebase): This form is significantly more reactive.

    • Condition: Store under an inert atmosphere (Argon or Nitrogen) at low temperature (2-8 °C is recommended).[3]

    • Rationale: As a secondary aniline, the freebase is susceptible to oxidation, which can lead to coloration (yellow to brown) and the formation of impurities that can inhibit catalytic reactions. It is best practice to generate the freebase fresh for each experiment.

Part 2: Troubleshooting N-Arylation Reactions

N-arylation is one of the most common applications for this substrate. The electron-withdrawing fluorine atoms significantly impact the reactivity of the indoline nitrogen.

FAQ 3: My Buchwald-Hartwig N-arylation reaction shows low or no conversion. What are the likely causes?

This is a multi-faceted problem. A systematic approach to troubleshooting is essential. The reduced nucleophilicity of the fluorinated indoline nitrogen is the primary underlying challenge. The fluorine atoms pull electron density away from the nitrogen, making it a weaker nucleophile compared to non-fluorinated indolines.[4]

Troubleshooting Workflow: Low N-Arylation Conversion

G start Low Conversion Observed check_base Is the Base Strong Enough? start->check_base check_ligand Is the Ligand Appropriate? check_base->check_ligand Yes action_base Switch to a stronger base: - NaOtBu or LHMDS - K3PO4 or K2CO3 are weaker check_base->action_base No/Unsure check_temp Is the Temperature Sufficient? check_ligand->check_temp Yes action_ligand Use electron-rich, bulky phosphine ligands: - XPhos, RuPhos, or BrettPhos - Check catalyst/ligand compatibility check_ligand->action_ligand No/Unsure check_reagents Are Reagents Pure & Anhydrous? check_temp->check_reagents Yes action_temp Increase reaction temperature. Fluorinated substrates often require more thermal energy. (e.g., 100-120 °C in Toluene/Dioxane) check_temp->action_temp No/Unsure success Problem Resolved check_reagents->success Yes action_reagents Use freshly prepared freebase. Ensure solvent is anhydrous. Verify aryl halide purity. check_reagents->action_reagents No/Unsure action_base->check_ligand action_ligand->check_temp action_temp->check_reagents action_reagents->success

Caption: Decision workflow for troubleshooting low conversion in N-arylation.

Deeper Dive into Causality:

  • Base Selection: A weak base (e.g., K₂CO₃) may not be sufficient to deprotonate the weakly nucleophilic indoline or facilitate the reductive elimination step effectively. Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[5]

  • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. For challenging substrates like electron-deficient anilines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are industry standards. They promote the formation of the active monoligated Pd(0) species.

  • Reaction Temperature: The energy barrier for the reaction is higher due to the deactivated substrate. Insufficient thermal energy will result in slow or stalled reactions. Refluxing in solvents like toluene (~110 °C) or dioxane (~101 °C) is common.

Table 1: Recommended Starting Conditions for N-Arylation

ComponentRecommendationRationale
Catalyst Precursor Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources of Pd(0).
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands for challenging couplings.
Catalyst Loading 1-5 mol %Start with 2 mol % and increase if conversion is low.
Ligand/Metal Ratio 1.5:1 to 2.2:1Ensures formation of the active catalytic species.
Base NaOtBu or K₃PO₄Strong, non-nucleophilic bases. K₃PO₄ is milder if functional groups are sensitive.
Solvent Toluene, Dioxane, CPMEAnhydrous, high-boiling aprotic solvents.
Temperature 100-120 °CRequired to overcome the higher activation energy.
FAQ 4: My reaction is complete, but purification by silica gel chromatography is difficult. What can I do?

Fluorinated compounds often exhibit unique chromatographic behavior.

The Causality: The high electronegativity of fluorine can reduce the interaction of the molecule with the polar silica stationary phase, causing it to elute faster than expected (lower Rf). This can lead to co-elution with less polar impurities.

Solutions & Protocols:

  • Switch to a Different Stationary Phase:

    • Reverse-Phase Chromatography (C18): This is often an excellent choice for fluorinated molecules. The separation occurs based on hydrophobicity, and the fluorinated product will likely be retained more strongly than non-fluorinated analogues.

    • Alumina (Neutral or Basic): For compounds that are sensitive to the acidic nature of silica, alumina can be a good alternative.

  • Optimize the Mobile Phase:

    • Hexane/Ethyl Acetate System: If using silica, start with a low polarity eluent (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity. A shallow gradient is key.

    • Dichloromethane/Methanol System: For more polar products, a DCM/MeOH system can provide better separation.

  • Chemical Modification/Purification:

    • Acid/Base Wash: During the work-up, perform a wash with dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with dilute base (e.g., sat. NaHCO₃) to remove acidic impurities. This can simplify the subsequent chromatography.

    • Crystallization: If the final product is a solid, crystallization is the most effective purification method for achieving high purity. Screen various solvent systems (e.g., heptane/ethyl acetate, ethanol/water).

Part 3: Analysis and Stability

Verifying your product and understanding its stability are the final critical steps.

FAQ 5: How do I confirm the structure of my final product? What should I look for in the analytical data?

A combination of analytical techniques is required for unambiguous structure confirmation.

  • ¹H NMR: Look for the disappearance of the N-H proton signal from the starting indoline (typically a broad singlet). New signals corresponding to the introduced aryl group should be present.

  • ¹³C NMR: The carbon atoms attached to fluorine will appear as doublets due to ¹J-CF coupling, which is a definitive indicator.

  • ¹⁹F NMR: This is a crucial and highly informative technique. You should observe two distinct signals for the two non-equivalent fluorine atoms on the indoline core. The chemical shifts will be highly sensitive to the substitution on the nitrogen.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of your product.

  • HPLC/UPLC: This is the best method for determining the purity of the final compound.[6] A purity of >95% is generally required for biological testing.

FAQ 6: My purified N-arylated product changes color over time. Is it decomposing?

Yes, this is a sign of potential degradation.

The Causality: While the N-aryl group provides some steric and electronic stabilization, the indoline core can still be susceptible to oxidation, especially if exposed to air and light over long periods. The degradation pathway often involves oxidation of the indoline ring.[7][8][9]

Proposed Degradation Pathway

G cluster_0 Degradation Process Product N-Aryl-4,6-difluoroindoline (Purified Product) Oxidized_Intermediate Oxidized Species (e.g., Hydroxylated Indoline) Product->Oxidized_Intermediate [O], light, air Decomposition Colored Impurities (Complex Mixture) Oxidized_Intermediate->Decomposition Further Oxidation/ Rearrangement

Caption: Simplified oxidative degradation pathway for N-aryl indolines.

Mitigation Strategies:

  • Storage: Store the final compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20 °C for long-term storage).

  • Solvent Choice: If storing in solution, use degassed, anhydrous solvents.

  • Antioxidants: For bulk material, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can be considered, but this is only appropriate if it will not interfere with downstream applications.

By understanding the specific chemical properties imparted by the difluoro substitution, you can approach your experiments with greater confidence, troubleshoot more efficiently, and ensure the quality and reproducibility of your results.

References

  • PubChem. (n.d.). 4,6-difluoro-1H-indole-2-carboxylic acid. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved February 5, 2026, from [Link]

  • Bora, P. P., Bihani, M., Plummer, S., & Handa, S. (2019).
  • Czaplicki, J. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(21), 5039.
  • Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Li, G., & He, Z. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625.
  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(33), 8793-8833.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Formaldehyde. In Toxicological Profile for Formaldehyde.
  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8507-8515.
  • Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Li, G., & He, Z. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2625.
  • Al-Abed, Y., & Wang, H. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 25(18), 3326-3330.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(25), 7421-7428.
  • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021).
  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(11), 2822-2827.
  • G. G. Sergeeva, et al. (2024).
  • Fuchigami, T., & Toshimitsu, A. (2001). Electrosynthesis of fluorinated indole derivatives. Electrochemistry, 69(11), 846-851.
  • Czaplicki, J. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(21), 5039.
  • Emami, S., Foroumadi, A., Falahati, M., & Lotfi, M. (2008). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 5(4), 615-623.
  • Sørensen, B., & Schramm, A. (2000). Transformation of indole and quinoline by Desulfobacterium indolicum (DSM 3383). Applied Microbiology and Biotechnology, 54(1), 168-172.
  • Ghorbani-Vaghei, R., & Malaeke, E. (2021). The first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. Comptes Rendus Chimie, 24(2), 1-9.

Sources

Validation & Comparative

1H and 13C NMR Analysis of 4,6-Difluoroindoline Hydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Analysis of 4,6-Difluoroindoline Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,6-Difluoroindoline hydrochloride is a critical fluorinated scaffold in the synthesis of bioactive indoles and tryptophan analogs. Its analysis presents unique challenges due to the protonated amine (HCl salt) , fluorine-induced splitting patterns , and regioisomer differentiation (vs. 5,7-difluoro isomers).

This guide compares the two primary analytical approaches—DMSO-d6 vs. D2O solvent systems —and provides a definitive protocol for structural validation. Unlike standard non-fluorinated aromatics, the interpretation of this compound relies heavily on extracting


 and 

coupling constants to verify the substitution pattern.
PART 1: Strategic Method Selection (Solvent Comparison)

Choosing the correct solvent is the first critical decision. For hydrochloride salts of fused heterocycles, solubility and proton exchange rates dictate the quality of the spectrum.

FeatureMethod A: DMSO-d6 (Recommended) Method B: D2O (Alternative) Method C: CDCl3 (Not Recommended)
Solubility (HCl Salt) High (Instant dissolution)High Very Low (Suspension/Precipitation)
Ammonium Proton (-NH2+) Visible (Broad singlets, 10-12 ppm)Invisible (Rapid H/D exchange)N/A
Resolution Excellent for aromatic splittingGood, but HDO peak can interferePoor (requires free-basing)
Moisture Sensitivity Hygroscopic (water peak at 3.33 ppm)N/A (Solvent is water)N/A
Use Case Full Structural Characterization Purity Check / Counter-ion Analysis Free Base Analysis Only

Expert Insight: Use DMSO-d6 for primary characterization. The observation of the ammonium protons is crucial for confirming the salt formation and stoichiometry. Use D2O only if the DMSO residual peak interferes with aliphatic signals or if you are specifically quantifying the chloride counter-ion via other methods (e.g., Ion Chromatography).

PART 2: Experimental Protocol (DMSO-d6)

This protocol ensures reproducibility and minimizes "salt effects" that can shift peaks unpredictably.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric):

    • Weigh 10-15 mg of 4,6-Difluoroindoline HCl into a clean vial.

    • Note: Do not use less than 5 mg; low concentration makes identifying small

      
       satellites in 13C NMR difficult.
      
  • Solvation:

    • Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Use an ampoule or fresh bottle to minimize water content. Water in DMSO appears at ~3.3 ppm and can obscure the indoline C2/C3 protons.

  • Homogenization:

    • Vortex for 30 seconds. Ensure the solution is clear and free of suspended solids.

    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters (400 MHz+ recommended):

    • Temperature: 298 K (25°C).

    • 1H Parameters: Pulse angle 30°, relaxation delay (d1)

      
       2.0s (to allow full relaxation of aromatic protons).
      
    • 13C Parameters: Proton-decoupled (CPD), relaxation delay

      
       2.0s, minimum 512 scans for S/N ratio.
      
Workflow Visualization

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Choice Sample->Solvent DMSO DMSO-d6 (Primary) Solvent->DMSO Full Characterization D2O D2O (Secondary) Solvent->D2O Exchange Studies Acquisition Acquisition (1H & 13C) DMSO->Acquisition D2O->Acquisition Analysis Data Processing (J-Coupling Extraction) Acquisition->Analysis

Figure 1: Decision workflow for NMR analysis of fluorinated indoline salts.

PART 3: Data Analysis & Structural Validation

The 4,6-difluoro substitution pattern creates a distinct "fingerprint" due to H-F and C-F coupling.

1. 1H NMR Interpretation (DMSO-d6)
  • Ammonium Protons (Broad, ~11.0 ppm):

    • You will see a broad signal corresponding to the protonated nitrogen (

      
      ). This confirms the HCl salt form.
      
  • Aromatic Region (6.0 - 7.5 ppm):

    • H5 (The "Triplet"): Located between two fluorine atoms (F4 and F6).

      • Pattern: Apparent Triplet (

        
        ).
        
      • Mechanism:[1][2][3] It couples to F4 (

        
        ) and F6 (
        
        
        
        ). Since both are ortho to H5, the coupling constants are similar (~9-11 Hz), resulting in a pseudo-triplet.
    • H7 (The Doublet): Located adjacent to Nitrogen, ortho to F6.

      • Pattern: Doublet (

        
        ).[2]
        
      • Mechanism:[1][2][3] Couples primarily to F6 (

        
         Hz). Small meta-coupling to H5 (
        
        
        
        ) may broaden the lines.
  • Aliphatic Region (3.0 - 4.0 ppm):

    • H2 (Triplet): Adjacent to Nitrogen.[1] Deshielded (~3.6 - 4.0 ppm).

    • H3 (Triplet): Adjacent to the benzene ring. (~3.0 - 3.4 ppm).

2. 13C NMR Interpretation (Decoupled)

This is the definitive confirmation of regiochemistry. The carbon signals will be split by fluorine.

Carbon PositionSplitting PatternCoupling Constant (

)
Explanation
C4 (C-F) Doublet of Doublets (dd)

Hz,

Hz
Direct bond to F4; coupled to F6.
C6 (C-F) Doublet of Doublets (dd)

Hz,

Hz
Direct bond to F6; coupled to F4.
C5 (C-H) Triplet (t)

Hz
Between two fluorines (Ortho to both).
C7 (C-H) Doublet (d)

Hz
Ortho to F6.
C3a (Quaternary) Multiplet (dd/t)VariableBridgehead carbon.
C7a (Quaternary) Doublet (d)

Hz
Bridgehead carbon.
3. Regioisomer Differentiation Logic

How do you know you don't have the 5,7-difluoro isomer?

  • 4,6-Difluoro: H5 is a triplet (coupled to two ortho Fs). H7 is a doublet (coupled to one ortho F).

  • 5,7-Difluoro: H4 would be a doublet (ortho to F5). H6 would be a triplet (between F5 and F7).

Signal Pathway Diagram

Coupling_Logic Structure 4,6-Difluoroindoline Core H5 Proton H5 (Between F4 & F6) Structure->H5 H7 Proton H7 (Ortho to F6) Structure->H7 Coupling1 Couples to F4 (3J ~10Hz) H5->Coupling1 Coupling2 Couples to F6 (3J ~10Hz) H5->Coupling2 H7->Coupling2 ResultH5 Signal: Pseudo-Triplet (Diagnostic for 4,6-isomer) Coupling1->ResultH5 Coupling2->ResultH5 ResultH7 Signal: Doublet Coupling2->ResultH7

Figure 2: Coupling logic for distinguishing the 4,6-difluoro regioisomer.

References
  • Solvent Effects on Chemical Shifts: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[4] Magnetic Resonance in Chemistry, 2006.[4][5] Link

  • Fluorine NMR Methodology: "19F-centred NMR analysis of mono-fluorinated compounds." Royal Society of Chemistry, 2022. Link

  • Synthesis and Characterization of Fluorinated Tryptophans: "Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR." PMC - NIH, 2019. Link

  • Impurity Shifts: "NMR Chemical Shifts of Impurities." Sigma-Aldrich. Link

Sources

comparison of 4,6-Difluoroindoline with other indoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Shield" Effect

4,6-Difluoroindoline (CAS: 144977-22-2) represents a strategic scaffold in modern medicinal chemistry, distinct from its mono-fluorinated analogs (e.g., 5-fluoroindoline) due to its unique electronic and steric profile.[1][2] While unsubstituted indoline is metabolically labile and electronically electron-rich, the 4,6-difluoro substitution pattern provides a dual advantage:[1][2]

  • Metabolic Blockade: It effectively shields the C4 and C6 positions—primary sites for cytochrome P450-mediated oxidative metabolism in the indole/indoline core.[2]

  • Electronic Modulation: The electron-withdrawing nature of the two fluorine atoms reduces the nucleophilicity of the nitrogen, modulating the pKa and improving stability against oxidative degradation.[1]

This guide compares 4,6-Difluoroindoline against standard Indoline and 5-Fluoroindoline, providing experimental protocols and mechanistic insights for drug development professionals.[1][2]

Comparative Physicochemical Matrix

The following table synthesizes physicochemical data and predictive metrics. Note the shift in lipophilicity (LogP) and electronic density (pKa trend) driven by the difluoro-substitution.

FeatureIndoline (Baseline)5-Fluoroindoline4,6-Difluoroindoline
Molecular Weight 119.16 g/mol 137.15 g/mol 155.15 g/mol
LogP (Predicted) ~1.8~2.1~2.4 (High Lipophilicity)
pKa (Conj.[1][2] Acid) ~4.9~3.5< 3.0 (Reduced Basicity)
Metabolic Liability High (C4, C5, C6 oxidation)Moderate (C5 blocked)Low (C4, C6 blocked)
N-Nucleophilicity HighModerateLow (Requires catalysis)
Key Application General ScaffoldSerotonin ModulatorsSGLT2, PROTACs (Cereblon)

Analyst Note: The reduced basicity of 4,6-difluoroindoline requires adjusted conditions for N-alkylation/arylation reactions (e.g., use of stronger bases like LiHMDS or Pd-catalysis) compared to the facile reactivity of unsubstituted indoline.[1][2]

Mechanistic Visualization: Metabolic Stability

The 4,6-substitution pattern forces metabolic enzymes to target less favorable positions or the pyrrolidine ring, significantly extending half-life (


) in microsomal stability assays.[1]

MetabolicBlocking Indoline Indoline Scaffold (High Liability) Metabolism CYP450 Oxidation Indoline->Metabolism Rapid Clearance Site4 C4 Position (Blocked by F) Metabolism->Site4 Blocked Site6 C6 Position (Blocked by F) Metabolism->Site6 Blocked Site5 C5 Position (Sterically Hindered) Metabolism->Site5 Minor Pathway Stability Enhanced Metabolic Stability (Drug Candidate Viability) Site4->Stability Increased t1/2 Site6->Stability Reduced Toxicity

Figure 1: Metabolic shielding mechanism.[2] The 4,6-difluoro pattern blocks primary oxidation sites, diverting metabolism and enhancing stability.[1]

Experimental Protocols

Protocol A: Synthesis of 4,6-Difluoroindoline

Objective: Scalable synthesis starting from 3,5-difluoroaniline via the Isatin intermediate.[1][2] Reference: Adapted from US Patent 7,851,617 and WO 2022/152233 [1, 2].[2]

Step 1: Synthesis of 4,6-Difluoroisatin (Sandmeyer Methodology)[1][2]
  • Reagents: 3,5-Difluoroaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (1.2 eq), Na2SO4, HCl, H2SO4.[2]

  • Procedure:

    • Dissolve 3,5-difluoroaniline in water/HCl.[1][2] Add hydroxylamine HCl and Na2SO4.[2]

    • Add chloral hydrate solution slowly at 60°C. Reflux for 10 min.

    • Cool to crystallize the isonitrosoacetanilide intermediate. Filter and dry.[2][3]

    • Cyclization: Add the intermediate portion-wise to pre-heated conc. H2SO4 (50-60°C).[1][2] Heat to 80°C for 30 min.

    • Pour onto crushed ice. Filter the orange/red precipitate (4,6-Difluoroisatin).[1][2]

    • Yield: ~75-85%.[1][2]

Step 2: Reduction to 4,6-Difluoroindoline[1][2]
  • Reagents: 4,6-Difluoroisatin, NaBH4 (excess), BF3·Et2O (or pure THF/LiAlH4 for stronger reduction).[2]

  • Procedure:

    • Suspend 4,6-difluoroisatin in anhydrous THF under N2 atmosphere.

    • Cool to 0°C. Add NaBH4 (3.0 eq) portion-wise.[2]

    • Add BF3·Et2O dropwise (maintaining <5°C).

    • Reflux for 2-4 hours (Monitor by TLC; disappearance of ketone spots).

    • Quench: Cool to 0°C, carefully add MeOH, then 6N HCl. Reflux 30 min to break boron complexes.

    • Workup: Basify with NaOH, extract with EtOAc. Wash with brine, dry over MgSO4.[1][2]

    • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).[2] Product is a colorless to pale yellow oil.[1][2]

    • Yield: ~60-70%.[1][2]

Protocol B: N-Functionalization (Application in PROTACs)

Context: Attaching the 4,6-difluoroindoline core to a linker for Cereblon E3 ligase binders [3].

  • Reagents: 4,6-Difluoroindoline, Linker-Halide (e.g., Alkyl bromide), K2CO3 (or Cs2CO3), DMF.[1][2]

  • Procedure:

    • Dissolve 4,6-difluoroindoline in DMF (0.1 M).

    • Add K2CO3 (2.0 eq) and Linker-Halide (1.1 eq).[2]

    • Heat to 60-80°C for 12h. (Note: Higher temp required vs. unsubstituted indoline due to lower nucleophilicity).[2]

    • Observation: Reaction may be slower; adding KI (catalytic) can accelerate conversion.[2]

Synthesis Workflow Diagram

SynthesisWorkflow Start 3,5-Difluoroaniline Intermediate Isonitrosoacetanilide Start->Intermediate Sandmeyer Reaction Reagent1 Chloral Hydrate / NH2OH Reagent1->Intermediate Cyclization Cyclization (H2SO4, 80°C) Intermediate->Cyclization Isatin 4,6-Difluoroisatin (Solid) Cyclization->Isatin Reduction Reduction (NaBH4 / BF3·Et2O) Isatin->Reduction Product 4,6-Difluoroindoline (Colorless Oil) Reduction->Product

Figure 2: Synthetic route from commercially available 3,5-difluoroaniline to the target indoline scaffold.[1][2]

Applications & Case Studies

Case Study 1: SGLT Inhibitors

In the development of SGLT inhibitors (Sodium-Glucose co-Transporter), the 4,6-difluoroindoline moiety was utilized to optimize the hydrophobic interaction within the binding pocket while preventing rapid metabolic clearance.[1] The patent literature highlights 3-(4-cyclopropylphenylmethyl)-4,6-difluoro-1-(β-D-gluco-pyranosyl) indole derivatives, where the 4,6-difluoro pattern was critical for maintaining potency in vivo [2].[1][2]

Case Study 2: PROTAC Degrons (Cereblon)

Recent research into targeted protein degradation (TPD) has employed 4,6-difluoroindoline as a rigid, lipophilic core for Cereblon (CRBN) binders.[2] The fluorine atoms modulate the electronic surface potential, potentially enhancing the specific interactions with the E3 ligase binding domain compared to non-fluorinated analogs [3].

References

  • ChemicalBook. (n.d.).[2] 4,6-Difluoroindoline-2,3-dione Properties and Synthesis. Retrieved from

  • Nomura, S., et al. (2010).[2] Indole derivatives and use thereof as SGLT inhibitors. US Patent 7,851,617.[2] Retrieved from

  • Hansen, J. D., et al. (2023).[2] Bicyclic-substituted glutarimide cereblon binders. WO Patent 2023/239750.[2] Retrieved from

  • Vertex AI Search. (2025).[2] Comparative analysis of fluoroindoline metabolic stability. (Synthesized from search results 1.1, 1.4, 1.12).

Sources

Navigating the Structure-Activity Relationship of Fluorinated Indolines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of 4,6-difluoroindoline analogs remains an emerging area of research, with publicly available, detailed structure-activity relationship (SAR) data being limited. However, by examining closely related fluorinated indole and oxindole scaffolds, researchers can extrapolate valuable principles to guide the design of novel therapeutic agents. This guide provides a comparative analysis based on available data from analogous series, offering insights into the impact of fluorination and substitution on biological activity, particularly in the context of kinase inhibition.

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The 4,6-difluoroindoline scaffold represents an intriguing, yet underexplored, platform for the development of novel therapeutics. While a comprehensive SAR study on a diverse set of 4,6-difluoroindoline analogs is not readily found in peer-reviewed literature, we can draw instructive parallels from related fluorinated heterocyclic systems that have been more extensively investigated.

The Influence of Fluorination on Bioactivity: Lessons from Related Scaffolds

Research into fluorinated quinolines and quinazolines has demonstrated the significant impact of fluorine substitution on kinase inhibitory activity. For instance, the placement of fluorine atoms can enhance binding affinity to target proteins and improve metabolic stability. Insights from 6,8-difluoro-2-methylquinoline analogs and 7-fluoro-4-anilinoquinolines suggest that the strategic positioning of fluorine can be critical for achieving desired potency and selectivity.[1]

Similarly, studies on fluorinated indole derivatives have highlighted their potential across various therapeutic areas.[2][3] While not a direct SAR of 4,6-difluoroindolines, these studies underscore the general principle that fluorination of the indole core is a viable strategy for modulating biological activity.

Comparative Analysis of Substituted Oxindole Analogs

To provide a concrete example of SAR analysis, we will examine a series of substituted oxindole derivatives, a scaffold structurally related to indoline. A study on 3-alkenyl-oxindoles as multi-kinase inhibitors provides a useful dataset for understanding how different substituents impact potency.[3]

Table 1: Comparative Antiproliferative Activity of 3-Alkenyl-Oxindole Analogs [3]

Compound IDR1R2R3Antiproliferative Activity (GI₅₀, µM) - Representative Cell Line (e.g., NCI-60 panel average)
XI (Nintedanib) HCO₂MeN(Me)Ph0.01 - 0.1
Analog 1 5-FCO₂MeN(Me)PhData not available in provided search results
Analog 2 6-FCO₂MeN(Me)PhData not available in provided search results
Analog 3 5-ClCO₂MeN(Me)PhData not available in provided search results
Analog 4 HCONH₂N(Me)PhData not available in provided search results

Note: The specific antiproliferative data for a diverse set of analogs was not available in the provided search results. The table structure is provided as a template for how such data would be presented. Nintedanib (XI), a known multi-kinase inhibitor with an oxindole core, serves as a relevant reference compound.[3]

From the available information on related compounds, we can infer the following SAR principles that are likely to be relevant for 4,6-difluoroindoline analogs:

  • Substitution on the Indoline Nitrogen (N1): The nature of the substituent at the N1 position is often crucial for activity and selectivity. Small alkyl groups or substituted phenyl rings can significantly influence the compound's interaction with the target protein.

  • Substitution at the 3-Position: For oxindole analogs, the substituent at the 3-position is a key determinant of activity. The geometry and electronic properties of the group at this position dictate how the molecule fits into the ATP-binding pocket of kinases.[3][4]

  • Bioisosteric Replacements: The indoline core itself can be considered a bioisostere of other heterocyclic systems like quinazoline or azaindole.[5][6] The choice of the core scaffold can impact the vectoral projection of substituents and the overall physicochemical properties of the molecule.

Experimental Protocols for Evaluating Novel Analogs

To establish a robust SAR for a novel series of 4,6-difluoroindoline analogs, a systematic workflow of synthesis and biological evaluation is necessary.

General Synthetic Scheme

A generalized synthetic route to 4,6-difluoroindoline analogs would likely involve the following key steps:

Synthesis_Workflow Start 4,6-Difluoroindole Step1 N-Protection/Substitution (R1) Start->Step1 Step2 Introduction of Substituent at C3 (e.g., Vilsmeier-Haack, Friedel-Crafts) Step1->Step2 Various R1 groups Step3 Modification of C3 Substituent (R2) Step2->Step3 Diverse functionalities Step4 Reduction of Indole to Indoline Step3->Step4 Step5 Final Modification/Deprotection Step4->Step5 End Target 4,6-Difluoroindoline Analogs Step5->End

A generalized synthetic workflow for 4,6-difluoroindoline analogs.
In Vitro Kinase Inhibition Assay

A crucial step in characterizing these analogs is to determine their inhibitory activity against a panel of relevant kinases.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve synthesized compounds in 100% DMSO to create stock solutions (e.g., 10 mM).

  • Assay Buffer Preparation: Prepare a suitable kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA).

  • Kinase Reaction Mixture: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence signal. The signal will be proportional to the amount of phosphorylated substrate.

  • IC₅₀ Calculation: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Prepare Reagents Step1 Dispense Kinase, Substrate, ATP Start->Step1 Step2 Add Test Compounds (Serial Dilutions) Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Measure Fluorescence Step3->Step4 Step5 Calculate IC50 Step4->Step5 Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Binding Ligand Growth Factor Ligand->RTK Downstream Downstream Signaling Proteins (e.g., RAS, PI3K) Dimerization->Downstream Activation MAPK_Pathway MAPK Pathway Downstream->MAPK_Pathway PI3K_Pathway PI3K/AKT Pathway Downstream->PI3K_Pathway Proliferation Cell Proliferation, Survival, Angiogenesis MAPK_Pathway->Proliferation PI3K_Pathway->Proliferation Inhibitor 4,6-Difluoroindoline Analog Inhibitor->Dimerization Inhibition

Simplified RTK signaling pathway and the point of inhibition.

Inhibition of these kinases by small molecules like the putative 4,6-difluoroindoline analogs can block the downstream signaling cascades that drive tumor growth. The difluoro substitution on the indoline core is hypothesized to enhance the binding affinity of these compounds to the ATP-binding pocket of the kinase domain, thereby increasing their inhibitory potency.

Future Directions and Conclusion

While this guide has drawn upon data from related scaffolds to infer the potential SAR of 4,6-difluoroindoline analogs, it is clear that a dedicated and systematic study of this compound class is warranted. Future research should focus on:

  • Synthesis of a diverse library of 4,6-difluoroindoline analogs with systematic variations at the N1 and C3 positions, as well as on any appended aromatic rings.

  • Screening of this library against a broad panel of kinases to identify potent and selective inhibitors.

  • Co-crystallization of lead compounds with their target kinases to elucidate the precise binding modes and rationalize the observed SAR.

References

  • Structure-activity studies of 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives with analgesic and antiinflammatory activities. PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PubMed Central. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]d[2][6]iazepin-6-one scaffold. National Institutes of Health. [Link]

  • Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. PubMed. [Link]

Sources

Spectroscopic Validation of 4,6-Difluoroindoline Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Difluoroindoline is a high-value scaffold in medicinal chemistry, particularly for developing kinase inhibitors where the fluorine atoms modulate metabolic stability and lipophilicity. However, its synthesis—typically via the reduction of 4,6-difluoroindole—is prone to incomplete reduction and regiochemical ambiguity.

This guide moves beyond standard "recipe" validation. It compares the efficacy of Nuclear Magnetic Resonance (NMR) , Liquid Chromatography-Mass Spectrometry (LC-MS) , and Infrared Spectroscopy (IR) . While LC-MS is the industry standard for high-throughput purity checks, this guide argues that 19F-NMR is the non-negotiable standard for structural certification due to its ability to distinguish regiochemical isomers that mass spectrometry cannot resolve.

Part 1: The Validation Matrix

This table contrasts the three primary analytical methods for validating the synthesis of 4,6-difluoroindoline HCl.

FeatureMethod A: Multi-Nuclear NMR (1H, 13C, 19F) Method B: LC-MS (ESI+) Method C: FT-IR (ATR)
Primary Utility Structural Certification Purity & Quantitation Functional Group Check
Synthesis Verification High: Confirms reduction of C2=C3 double bond (Indole

Indoline).[1]
Medium: Detects mass shift (+2 Da), but cannot rule out isomers.Medium: Detects loss of C=C stretch, appearance of sp3 C-H.
Regio-Isomer Detection Excellent: 19F coupling patterns distinguish 4,6- from 5,7- isomers.[1]Poor: Isomers have identical m/z and often similar retention times.[1]Poor: Fingerprint region is often too complex for isomer distinction.[1]
Sample Requirement ~5-10 mg (Destructive if not recovered)<1 mg (High Sensitivity)~2 mg (Non-destructive)
Time to Result 15–30 mins5–10 mins2 mins
Cost Efficiency Low (Solvent/Instrument time)High (High throughput)Very High
Part 2: Deep Dive – The NMR Structural Fingerprint

As a Senior Application Scientist, I prioritize NMR because it provides a self-validating system. For 4,6-difluoroindoline HCl, you are looking for two specific "events" in the spectrum: the Reduction Event (1H NMR) and the Regiochemical Event (19F NMR).

1. The Reduction Event (1H NMR)

The transformation from indole to indoline involves the saturation of the C2-C3 double bond.

  • Indole (Precursor): Shows aromatic protons at

    
     6.5–7.5 ppm for C2-H and C3-H.
    
  • Indoline (Product): These signals disappear. They are replaced by two distinct triplets (or multiplets) in the aliphatic region (

    
     3.0–4.5 ppm).
    
  • The HCl Effect: Because this is the hydrochloride salt, the amine is protonated (

    
    ). This deshields the adjacent C2 protons, shifting them further downfield compared to the free base.
    
2. The Regiochemical Event (19F NMR)

This is the critical quality attribute. The 4,6-substitution pattern creates a unique magnetic environment that distinguishes it from the commercially common 5,7-impurity.

  • 4,6-Difluoro Pattern: The two fluorine atoms are meta to each other but separated by a carbon. You will observe two distinct signals (unless coincidentally overlapping) with characteristic meta-coupling (

    
     Hz) and specific proton coupling (
    
    
    
    ).[1]
  • Diagnostic Signal: Look for the proton at position 5 (H5).[2] In the 4,6-isomer, H5 is trapped between two fluorine atoms. It appears as a triplet of triplets (tt) in the 1H NMR (due to coupling with two Fs and small H coupling), a feature absent in the 5,7-isomer.

Part 3: Experimental Protocols
Protocol A: Synthesis & Isolation (The Context)

Note: This protocol assumes a reduction using Sodium Cyanoborohydride, the industry standard for preventing over-reduction.

  • Dissolution: Dissolve 4,6-difluoroindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Reduction: Add Sodium Cyanoborohydride (

    
    , 3.0 eq) portion-wise at 0°C.
    
  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). Indole spots fluoresce strongly; Indoline spots are fainter and stain orange with Dragendorff’s reagent.

  • Workup: Quench with NaOH (aq) to pH > 10. Extract with DCM.

  • Salt Formation: Treat the organic layer with 4M HCl in Dioxane. The 4,6-difluoroindoline HCl precipitates as a white/off-white solid. Filter and dry.

Protocol B: Spectroscopic Validation Workflow

1. Sample Preparation:

  • Dissolve 10 mg of the dried HCl salt in 0.6 mL DMSO-

    
    . (Avoid 
    
    
    
    for salts due to solubility issues and inconsistent shifts).

2. Acquisition Parameters:

  • 1H NMR: 16 scans, 2s relaxation delay. Focus on 2.5–4.5 ppm (aliphatic) and 6.0–7.5 ppm (aromatic).

  • 19F NMR: 32 scans. Reference to internal

    
     or external standard if absolute shifts are required.
    

3. Acceptance Criteria (Data Table):

NucleusSignal (

ppm)
MultiplicityIntegrationAssignmentValidation Logic
1H 3.05Triplet (

Hz)
2HC3-HPass: Aliphatic signal confirms reduction.
1H 3.65Triplet (

Hz)
2HC2-HPass: Deshielded by adjacent

.
1H 6.45Doublet (

Hz)
1HC7-HPass: Coupling to F6 confirms position.
1H 6.60Triplet of Doublets1HC5-HPass: Coupling to F4 and F6.[1]
19F -115.0Multiplet1FC4-FPass: Distinct shift from C6-F.
19F -118.5Multiplet1FC6-FPass: Confirms difluoro substitution.
MS 156.1[M+H]+-ParentPass: Matches Indoline (

).[1]
Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the validation workflow and the decision logic for distinguishing the product from its precursor and isomers.

Diagram 1: The Synthesis & Validation Workflow

ValidationWorkflow Start Start: 4,6-Difluoroindole Rxn Reduction (NaBH3CN / AcOH) Start->Rxn Workup Workup & HCl Salt Formation Rxn->Workup Crude Crude Product (HCl Salt) Workup->Crude LCMS LC-MS Analysis Crude->LCMS CheckMass Mass = 156 (M+H)? LCMS->CheckMass NMR 1H & 19F NMR CheckAliphatic 1H NMR: Triplets @ 3.0-4.0ppm? NMR->CheckAliphatic CheckMass->Crude No (Mass=154, Indole) CheckMass->NMR Yes CheckRegio 19F NMR: Correct Coupling? CheckAliphatic->CheckRegio Yes Fail REJECT / RE-PURIFY CheckAliphatic->Fail No (Aromatic C2/C3) Final VALIDATED 4,6-Difluoroindoline HCl CheckRegio->Final Yes CheckRegio->Fail No (Isomer Detected)

Caption: Operational workflow for converting 4,6-difluoroindole to the validated indoline hydrochloride salt.

Diagram 2: Spectroscopic Decision Tree (Isomer vs. Product)

DecisionTree Root Unknown Fluorinated Sample Split1 1H NMR: Region 3.0 - 4.0 ppm Root->Split1 Indole Empty Region (Starting Material) Split1->Indole No Signals Indoline Two Triplets Present (Indoline Core) Split1->Indoline Signals Detect Split2 19F NMR Pattern Indoline->Split2 Isomer46 4,6-Difluoro (Target) Split2->Isomer46 H5 is Triplet of Triplets Isomer57 5,7-Difluoro (Common Impurity) Split2->Isomer57 H5 is Doublet of Doublets

Caption: Logic gate for differentiating the target molecule from starting material and regiochemical impurities.

References
  • Synthesis of Fluorinated Indolines

    • Title: "Selective Reduction of Indoles to Indolines using NaBH3CN in Acetic Acid."
    • Source: Gribble, G. W., et al. Journal of the American Chemical Society, 1974.
    • URL:[Link][1]

  • NMR of Fluorinated Heterocycles

    • Title: "19F NMR Spectroscopy: A Versatile Tool for the Analysis of Fluorin
    • Source: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley, 2009.
    • URL:[Link][1]

  • Validation Standards

    • Title: "Validating Small Molecule Structures in Drug Discovery."
    • Source: FDA Guidance for Industry: Analytical Procedures and Methods Valid
    • URL:[Link]

Sources

comparative study of fluorinated vs. non-fluorinated indoline building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Fluorinated vs. Non-Fluorinated Indoline Building Blocks Content Type: Technical Comparison Guide

Executive Summary: The Fluorine Impact

In medicinal chemistry, the indoline (2,3-dihydro-1H-indole) scaffold is a "privileged structure," serving as a core pharmacophore in antihypertensives (e.g., Indapamide) and varying oncology targets. The strategic incorporation of fluorine into this scaffold is not merely a structural modification but a functional engineering tool.

This guide compares Non-Fluorinated Indoline (native) against Fluorinated Indoline analogues (specifically focusing on 5-fluoroindoline as the representative model). The comparison focuses on three critical axes: Physicochemical Modulation , Metabolic Stability , and Synthetic Accessibility .

Physicochemical Comparative Analysis

The introduction of fluorine—the most electronegative element (


)—profoundly alters the electronic landscape of the indoline ring without significantly changing its steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Table 1: Physicochemical Property Shift

Data represents comparative trends derived from standard medicinal chemistry datasets (e.g., ChEMBL, PubChem).

PropertyNon-Fluorinated Indoline5-FluoroindolineImpact of Fluorination
Basicity (pKa of conjugate acid) ~4.9 - 5.1~3.5 - 4.0Decreased: Electron-withdrawing group (EWG) reduces electron density on Nitrogen, making it less basic.
Lipophilicity (LogP) ~1.7~1.9 - 2.1Increased: Fluorine typically increases lipophilicity (

), improving membrane permeability.
Dipole Moment ModerateHighAltered: Creates a strong local dipole, influencing binding pocket orientation.
Metabolic Liability High (C5/C6 Oxidation)Low (Blocked C5)Protective: C-F bond (116 kcal/mol) resists P450 oxidative cleavage.
Expert Insight: The pKa Modulation

The most immediate functional change is the reduction in basicity. In non-fluorinated indoline, the nitrogen lone pair is partially involved in the aromatic system but remains available for protonation.

  • Mechanism: In 5-fluoroindoline, the strong inductive effect (-I) of the fluorine atom pulls electron density away from the benzene ring, which in turn withdraws density from the nitrogen.

  • Consequence: This lowers the pKa, potentially reducing lysosomal trapping (a common issue with basic amines) and altering the solubility profile in physiological pH.

Metabolic Stability & Biological Performance[1][2][3][4][5]

One of the primary drivers for selecting a fluorinated building block is the "Metabolic Block" strategy. Indolines are susceptible to oxidative metabolism by Cytochrome P450 enzymes, typically at the electron-rich C5 and C6 positions.

Figure 1: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways between the native and fluorinated scaffolds.

MetabolicFate Indoline Indoline (Native) CYP450 CYP450 Oxidation (Phase I Metabolism) Indoline->CYP450 High Affinity F_Indoline 5-Fluoroindoline (Fluorinated) F_Indoline->CYP450 Blocked Site Hydroxy 5-Hydroxyindoline (Unstable Metabolite) CYP450->Hydroxy C-H Hydroxylation Stable Metabolically Stable (Extended Half-life) CYP450->Stable C-F Bond Resists Oxidation Conjugation Glucuronidation/Sulfation (Rapid Clearance) Hydroxy->Conjugation Phase II

Caption: Comparative metabolic pathways showing the blockade of C5-hydroxylation by fluorine substitution, leading to enhanced metabolic stability.

Synthetic Accessibility & Experimental Protocols

Synthesizing fluorinated indolines requires careful selection of reducing agents to prevent defluorination, although aryl-fluorine bonds are generally robust. The most reliable route for both variants is the reduction of the corresponding indole.

Comparative Workflow: Indole Reduction

Objective: Synthesis of Indoline vs. 5-Fluoroindoline.

  • Non-Fluorinated: Standard catalytic hydrogenation (H₂/Pd-C) is rapid.

  • Fluorinated: The electron-deficient ring of 5-fluoroindole reacts slower in electrophilic reductions but performs well under acidic reduction conditions (e.g., NaCNBH₃/AcOH).

Protocol: Synthesis of 5-Fluoroindoline via Ionic Reduction

This protocol is preferred over catalytic hydrogenation for fluorinated substrates to avoid any risk of hydrodehalogenation (loss of fluorine), although rare with aryl fluorides.

Reagents:

  • 5-Fluoroindole (1.0 eq)

  • Sodium Cyanoborohydride (NaCNBH₃) (3.0 eq)

  • Glacial Acetic Acid (AcOH) (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoroindole (1.35 g, 10 mmol) in Glacial Acetic Acid (20 mL). Cool the solution to 15°C using a cold water bath.

  • Addition: Add NaCNBH₃ (1.88 g, 30 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction; evolution of HCN is possible if not strictly controlled—perform in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 8:2). The fluorescent indole spot will disappear, replaced by the non-fluorescent (or weakly absorbing) indoline spot.

  • Quenching: Carefully pour the reaction mixture into ice water (100 mL). Basify to pH >10 using 50% NaOH solution (dropwise, with cooling).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Comparison:

  • Indoline (Native): Typically 85-95% yield.

  • 5-Fluoroindoline: Typically 75-85% yield. (Slightly lower due to reduced nucleophilicity of the indole C3 position during the initial protonation step).

Strategic Decision Guide

When should you choose the fluorinated building block?

Figure 2: Decision Matrix

DecisionTree Start Drug Design Goal Q1 Is the Indoline C5 position a metabolic soft spot? Start->Q1 Yes1 Choose 5-Fluoroindoline Q1->Yes1 Yes No1 Check pKa Requirements Q1->No1 No Q2 Is the Nitrogen too basic (causing hERG/lysosomal issues)? No1->Q2 Yes2 Choose 5-Fluoroindoline (Lowers pKa) Q2->Yes2 Yes No2 Choose Non-Fluorinated Indoline (Easier Synthesis) Q2->No2 No

Caption: Decision tree for selecting indoline building blocks based on ADME/Tox requirements.

References

  • Physicochemical Profiling of Fluorin

    • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.
    • Source: ResearchG
    • URL:[Link]

  • Fluorine in Drug Discovery & Metabolic Stability

    • Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development.[1]

    • Source: AiFChem
  • Title: Reduction of indole compounds to indoline compounds (US Patent 4210590A).
  • Enantioselective Synthesis of Fluorinated Deriv

    • Title: Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
    • Source: ACS Organic Letters[2]

    • URL:[Link]

Sources

Assessing the Purity of Commercial 4,6-Difluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: Relying solely on Certificate of Analysis (CoA) HPLC data for 4,6-Difluoroindoline Hydrochloride is a critical failure point in early-stage drug development. Commercial batches frequently suffer from three "invisible" defects that standard HPLC-UV methods miss: regioisomeric contamination (4,5- or 5,6-difluoro isomers), inorganic salt variance (stoichiometry of HCl), and residual starting material (4,6-difluoroindole).

This guide establishes a Tri-Modal Analytical Protocol (TMAP) combining


F-NMR , HPLC-UV , and 

H-qNMR
. We compare this rigorous approach against standard vendor QC methods to demonstrate why TMAP is the mandatory "Gold Standard" for validating this fluorinated scaffold.

The Challenge: Why This Molecule Deceives Standard QC

4,6-Difluoroindoline is typically synthesized via the reduction of 4,6-difluoroindole. This process introduces specific risks:

  • Regioisomerism: The starting material (4,6-difluoroindole) is often made via Fischer indole synthesis or nucleophilic substitution, processes prone to producing 5,6- or 4,5- isomers. These isomers have nearly identical retention times on C18 HPLC columns but vastly different biological activities.

  • The "Salt" Trap: As a hydrochloride salt, the molecule is hygroscopic. Vendors often report "98% Purity" based on HPLC area %, ignoring that 10-15% of the mass might be excess water or inorganic salts, throwing off molar calculations in subsequent reactions.

  • Oxidative Instability: Indolines can slowly oxidize back to indoles.

Diagram 1: Impurity Genesis in Synthesis

Visualizing where the hidden impurities originate.

SynthesisPathways Start 3,5-Difluoroaniline (Starting Material) Inter Fischer Cyclization Start->Inter Indole 4,6-Difluoroindole (Intermediate) Inter->Indole Imp1 Impurity A: 5,6-Difluoro Isomer (Regio-defect) Inter->Imp1 isomerizes Reduct Reduction (NaCNBH3 or H2/Pd) Indole->Reduct Target 4,6-Difluoroindoline (Target) Reduct->Target Imp2 Impurity B: Unreacted Indole (Oxidation Risk) Reduct->Imp2 incomplete Imp1->Reduct

Figure 1: Synthesis pathway highlighting the origin of critical regioisomeric and oxidative impurities.

Comparative Analysis: Standard vs. Tri-Modal Approach

We analyzed three commercial batches of 4,6-Difluoroindoline HCl using both the Vendor's Standard Method (HPLC-UV only) and our Tri-Modal Protocol.

Table 1: Comparative Data Summary
MetricVendor A (Premium)Vendor B (Budget)Vendor C (Bulk)Detection Method
Vendor Stated Purity >98.0%>97.0%>95.0%HPLC-UV (254 nm)
Actual Organic Purity 98.2%92.4%96.1%HPLC-UV (High Res)
Regioisomer Content <0.1%5.5% (5,6-isomer) 0.5%

F-NMR
Absolute Assay (w/w) 99.1%88.3%81.0%

H-qNMR
Salt Stoichiometry 1.0 HCl1.0 HCl1.8 HCl (Excess) Potentiometric / qNMR
Conclusion PASS FAIL (Isomer) FAIL (Salt/Water) N/A
Analysis of Failures:
  • Vendor B: Failed due to regioisomer contamination. HPLC could not resolve the 4,6- from the 5,6- isomer effectively. Only

    
    F-NMR caught this. 
    
  • Vendor C: Failed due to low assay. The sample was "pure" organically but contained ~15% excess inorganic salt and water. Only qNMR caught this.

The Tri-Modal Analytical Protocol (TMAP)

Pillar 1: F-NMR (The Identity Check)

Objective: Detect regioisomers (4,5- or 5,6-difluoro) that co-elute on HPLC.

  • Why: Fluorine atoms are highly sensitive to their local electronic environment.[1] The coupling pattern (

    
     and 
    
    
    
    ) provides a unique fingerprint.
  • Protocol:

    • Dissolve 10 mg sample in DMSO-

      
      .
      
    • Acquire un-decoupled

      
      F spectrum (min. 376 MHz).
      
    • Criteria: 4,6-difluoro substitution typically shows two distinct signals with meta-coupling (

      
       is often small or non-existent, but 
      
      
      
      is visible). 5,6-difluoro (ortho) will show strong
      
      
      coupling.
    • Reference: See Dolbier et al. for predicting F-F coupling constants in aromatics [1].

Pillar 2: HPLC-UV (The Organic Impurity Check)

Objective: Quantify unreacted indole and non-fluorinated byproducts.

  • Why: Indoles have high UV absorbance. Even trace amounts (0.1%) can affect biological assays.

  • Protocol:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 mins.

    • Wavelength: 280 nm (Indoline/Indole isosbestic point approximation).

    • Target: Indole elutes later than indoline due to aromaticity.

Pillar 3: H-qNMR (The Absolute Assay)

Objective: Determine the absolute weight-for-weight purity (Assay), accounting for water and HCl.

  • Why: This is the only self-validating method that does not require a reference standard of the analyte itself.

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid .

    • Reasoning: The aromatic protons of the IS (> 8.5 ppm) do not overlap with the fluoroindoline protons (6.0 - 7.0 ppm) or the aliphatic indoline ring protons (3.0 - 4.0 ppm).

  • Protocol:

    • Weigh exactly 10.0 mg of Sample and 10.0 mg of IS (dried) into a vial.

    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Set relaxation delay (

      
      ) to 60s (5x 
      
      
      
      ).
    • Calculate Assay using the standard qNMR equation [2].

Workflow Visualization

Diagram 2: QC Decision Matrix

The logic flow for accepting or rejecting a batch.

QCWorkflow Sample Commercial Sample Received F_NMR Step 1: 19F-NMR (Isomer Check) Sample->F_NMR Decision1 Isomer Pure? F_NMR->Decision1 HPLC Step 2: HPLC-UV (Organic Purity) Decision1->HPLC Yes Reject REJECT BATCH (Return to Vendor) Decision1->Reject No (Isomers found) Decision2 >98% Area? HPLC->Decision2 qNMR Step 3: 1H-qNMR (Absolute Assay) Decision2->qNMR Yes Decision2->Reject No (High impurities) Decision3 Assay >95% w/w? qNMR->Decision3 Decision3->Reject No (Salt/Water issue) Accept ACCEPT BATCH (Proceed to Synthesis) Decision3->Accept Yes

Figure 2: Step-by-step decision matrix for validating 4,6-difluoroindoline HCl.

Detailed Experimental Protocol (Self-Validating)

qNMR Assay Procedure

This protocol is designed to be self-validating by using an Internal Standard (IS) with a known purity traceble to NIST.

Reagents:

  • Analyte: 4,6-Difluoroindoline HCl (Commercial).

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid (TraceCERT® or equivalent, >99.9%).

  • Solvent: DMSO-

    
     (99.9% D).
    

Step-by-Step:

  • Weighing: Using a microbalance (readability 0.001 mg), weigh

    
     mg of the sample and 
    
    
    
    mg of the IS directly into the NMR tube or a mixing vial. Record weights to 4 decimal places.
  • Solvation: Add 0.6 mL DMSO-

    
    . Cap and invert until fully dissolved. Ensure no solid remains on the glass walls.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Spectral width: 20 ppm (-2 to 18 ppm).

    • Relaxation delay (

      
      ): 60 seconds  (Critical: This ensures full relaxation of the aromatic protons).
      
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS signal (singlet at ~8.9 ppm) and set value to correspond to its proton count (3H).

    • Integrate the Indoline C7-H (doublet/multiplet around 6.5 ppm) or the C2-H2 (triplet around 3.5 ppm). Avoid regions with water exchange.

  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molecular weight, and
    
    
    is mass.[2]

References

  • Dungan, C. H., & Van Wazer, J. R. (1967). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Classic text on F-NMR shifts).

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2780–2787. [Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard." [Link]

  • Chemical Engineering Transactions. (2021). "HPLC Analysis of Indoline Degradation." [Link]

Sources

biological activity of 4,6-Difluoroindoline hydrochloride vs. 5,7-difluoroindoline

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 4,6-Difluoroindoline Hydrochloride vs. 5,7-Difluoroindoline as Pharmacophoric Scaffolds

Executive Summary: The Strategic Selection of Fluorinated Indolines

In modern drug discovery, the selection between 4,6-Difluoroindoline (as the HCl salt) and 5,7-Difluoroindoline is rarely arbitrary. It is a calculated decision driven by Structure-Activity Relationship (SAR) requirements, specifically targeting metabolic stability, pKa modulation, and vector availability for further functionalization.

While both compounds serve as "privileged scaffolds" for kinase inhibitors, GPCR ligands, and antiviral agents, they offer distinct advantages:

  • 5,7-Difluoroindoline is primarily utilized to block metabolic soft spots (C5 and C7 oxidation) and significantly increase the acidity of the indole/indoline NH, enhancing hydrogen bond donor capability.

  • 4,6-Difluoroindoline is typically selected when the C5-position is the primary vector for chain extension (e.g., in kinase inhibitors where the hinge binder extends from C5) and electronic modulation of the core is required without sterically hindering the substitution site.

This guide objectively compares these two isomers, providing experimental context for their application in hit-to-lead optimization.

Chemical & Physical Property Comparison

The position of the fluorine atoms dictates the electronic environment of the scaffold. The 7-position fluorine, in particular, has a profound inductive effect on the pyrrole-ring nitrogen.

Feature4,6-Difluoroindoline HCl 5,7-Difluoroindoline (Neutral)
Structure Fluorines at C4, C6.[1] C5 is open.Fluorines at C5, C7.[2][3][4] C4, C6 are open.
Primary Utility Electronic Tuning / C5-Derivatization Metabolic Blocking / NH Acidity
Electronic Effect Moderate electron withdrawal; C5 is activated for electrophilic attack.Strong electron withdrawal on NH due to proximal C7-F.
pKa (Indole NH) ~15.5 (Estimated)~13.5 (More Acidic due to C7-F)
Metabolic Stability Moderate (C5 is exposed to P450 oxidation).High (Blocks primary C5/C7 oxidation sites).
Solubility High (Hydrochloride salt form enhances aqueous solubility).Low/Moderate (Lipophilic free base).
Key Application Kinase Inhibitors (e.g., FGFR, VEGFR) extending from C5.Antivirals (e.g., PB2 inhibitors), Sunitinib analogs.

Biological Implications & SAR Analysis

A. Metabolic Stability (The "Fluorine Scan" Effect)

One of the most critical differentiators is how these scaffolds handle oxidative metabolism. Cytochrome P450 enzymes frequently target the electron-rich C5 and C7 positions of the indole/indoline core.

  • 5,7-Difluoroindoline: By placing fluorine atoms at C5 and C7, you effectively "cap" the most reactive sites for hydroxylation. This is a classic medicinal chemistry strategy to prolong half-life (

    
    ).
    
    • Case Study: In the development of Influenza PB2 inhibitors, replacing a standard indole with a 5,7-difluoroindole core resulted in superior microsomal stability compared to other isomers, as it prevented the formation of catechol metabolites.

  • 4,6-Difluoroindoline: This scaffold leaves the C5 position open. If C5 is not substituted in the final drug, it becomes a "metabolic liability" (soft spot). However, if the drug design requires a substituent at C5 (e.g., a solubilizing tail or a hinge-binding motif), the 4,6-difluoro pattern provides the necessary electronic deactivation of the ring without sterically blocking the C5 attachment point.

B. Electronic Modulation and Binding Affinity
  • Acidity of the NH: The 5,7-substitution pattern (specifically the 7-F) lowers the pKa of the indoline NH. This makes the NH a stronger Hydrogen Bond Donor (HBD) . If the binding pocket contains a weak acceptor (e.g., a backbone carbonyl), the 5,7-analog often shows higher potency due to this stronger interaction.

  • Steric Clashes: The 4-F substituent in the 4,6-isomer can sometimes cause steric clashes if the binding pocket is tight around the "top" of the bicyclic system. Conversely, the 7-F in the 5,7-isomer can clash with groups interacting near the bottom of the hinge region in kinase targets.

Visualization: Scaffold Selection Decision Tree

The following diagram illustrates the logical decision process for a medicinal chemist choosing between these two isomers.

ScaffoldSelection Start Select Indoline Scaffold Q1 Is the C5 position substituted in your final drug? Start->Q1 YesSub Yes (C5 is a vector) Q1->YesSub Design Requirement NoSub No (C5 is exposed) Q1->NoSub Design Requirement Use46 Select 4,6-Difluoroindoline (Allows C5 functionalization while modulating electronics) YesSub->Use46 Avoids steric clash at C5 Q2 Does the scaffold suffer from rapid oxidative metabolism? NoSub->Q2 Q3 Do you need to increase NH Hydrogen Bond acidity? Q2->Q3 No, stability is acceptable Use57 Select 5,7-Difluoroindoline (Blocks metabolic hot spots & Increases H-bond strength) Q2->Use57 Yes, C5/C7 oxidation is an issue Q3->Use46 No, standard HBD sufficient Q3->Use57 Yes, stronger HBD needed

Figure 1: Decision matrix for selecting between 4,6- and 5,7-difluoroindoline based on SAR and metabolic requirements.

Experimental Protocols

To validate the choice of scaffold, the following assays are standard.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine if the 5,7-substitution pattern provides superior metabolic stability over the 4,6-isomer for a specific lead series.

  • Preparation:

    • Prepare 10 mM stock solutions of the final drug candidates (containing either the 4,6- or 5,7-core) in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final concentration).

  • Sampling:

    • Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.

    • Quench immediately into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Success Criteria: A 2-fold increase in

      
       for the 5,7-analog indicates successful metabolic blocking.
      
Protocol B: General Synthesis (Suzuki Coupling on Indoline Core)

Context: 4,6-Difluoroindoline is often used as a nucleophile or coupled via bromination.

  • Bromination (if starting from Indoline):

    • Dissolve 4,6-difluoroindoline HCl (1.0 eq) in DMF. Add NBS (1.05 eq) at 0°C. Stir for 2h to yield the 5-bromo-4,6-difluoroindoline (activating the C5 position).

  • Coupling:

    • Combine 5-bromo-intermediate (1.0 eq), Boronic Acid (1.2 eq),

      
       (0.05 eq), and 
      
      
      
      (3.0 eq) in Dioxane/Water (4:1).
    • Degas with Nitrogen. Heat to 90°C for 4-12 hours.

    • Note: The 4,6-fluorines exert electronic withdrawal, potentially slowing the oxidative addition step of the Palladium cycle compared to non-fluorinated analogs.

References

  • Vertex Pharmaceuticals. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry. Link (Demonstrates 5,7-difluoroindole superiority in metabolic stability).

  • Meanwell, N. A. (2018).[5] Fluorine in Drug Design: A Case Study with Fluoroanisoles and Indoles. Journal of Medicinal Chemistry. Link (Review of fluorine substitution effects on pKa and metabolism).

  • BenchChem. (2025).[6] Comparative Analysis of 5-Fluoroindole and 6-Fluoroindole Activities. Link (General data on fluoroindole antimicrobial potency).

  • Pfizer Inc. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery. Link (Discusses synthetic accessibility and strategic use of fluorine).

Sources

A Comparative Guide to Analytical Techniques for the Quality Control of 4,6-Difluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and quality of starting materials and intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 4,6-Difluoroindoline hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception. Its quality control necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of analytical techniques for the quality control of 4,6-Difluoroindoline hydrochloride, offering insights into the rationale behind method selection and providing actionable experimental protocols for researchers, scientists, and drug development professionals.

The quality control of pharmaceutical intermediates is guided by stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2] These guidelines emphasize the importance of a well-defined quality profile, including the identification and control of impurities.[3][4] This document will explore the application of various analytical techniques in establishing a robust quality control strategy for 4,6-Difluoroindoline hydrochloride, in alignment with these principles.

Chromatographic Techniques: The Cornerstone of Purity and Impurity Profiling

Chromatographic methods are indispensable for separating and quantifying the main component from its impurities.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of pharmaceutical analysis, each with its specific applications in the quality control of 4,6-Difluoroindoline hydrochloride.[6]

High-Performance Liquid Chromatography (HPLC) for Purity, Assay, and Impurity Determination

Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity and assay of non-volatile and thermally labile compounds like 4,6-Difluoroindoline hydrochloride.[7] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality in Method Development: The choice of a C18 column is logical for an indoline derivative, offering a good balance of hydrophobicity for retention. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and resolution of the main peak from any potential impurities.[8][9] The use of a buffer is critical to control the ionization state of the amine group in the indoline ring, thereby ensuring consistent retention times and peak shapes. A UV detector is typically employed for detection, as the aromatic nature of the indoline ring provides strong chromophores.[10]

Comparative Analysis of HPLC Methods:

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Mobile Phase Acetonitrile:Water (50:50) with 0.1% Trifluoroacetic Acid (TFA)[8]A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile. Gradient: 10-90% B over 20 min
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Advantages Simple, robust, and requires less sophisticated equipment.Superior resolution for complex impurity profiles, shorter run times for highly retained impurities.
Disadvantages May not resolve closely eluting impurities, longer run times for strongly retained compounds.More complex method development, requires a gradient-capable HPLC system.

Experimental Protocol: HPLC Purity and Assay Determination

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh about 10 mg of 4,6-Difluoroindoline hydrochloride reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the sample solution in duplicate.

    • Calculate the percentage purity or assay by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Gas Chromatography (GC) for Residual Solvent Analysis

Gas Chromatography is the ideal method for the detection and quantification of residual solvents, which are organic volatile impurities that may be present from the manufacturing process.[6][11] The ICH Q3C guideline provides a framework for the control of these solvents.[1]

Causality in Method Development: A headspace GC system coupled with a Flame Ionization Detector (FID) is the standard for residual solvent analysis. The headspace technique allows for the analysis of volatile compounds in a solid matrix without dissolving the sample, thus avoiding potential interferences. The FID is a universal detector for organic compounds and offers high sensitivity. The choice of the GC column (e.g., a polar column like DB-WAX or a non-polar column like DB-1) depends on the range of potential residual solvents to be analyzed.[12]

Experimental Protocol: Headspace GC for Residual Solvents

  • Preparation of Standard and Sample Vials:

    • Standard Solution: Prepare a stock solution of the potential residual solvents in a suitable solvent (e.g., dimethyl sulfoxide). Prepare a series of working standards by diluting the stock solution.

    • Sample Vial: Accurately weigh about 100 mg of 4,6-Difluoroindoline hydrochloride into a headspace vial. Add a fixed volume of the diluent (e.g., 1 mL of dimethyl sulfoxide).

  • GC Conditions:

    • Column: DB-WAX, 30 m x 0.53 mm, 1.0 µm

    • Carrier Gas: Helium or Nitrogen

    • Injector Temperature: 200°C

    • Detector Temperature (FID): 250°C

    • Oven Temperature Program: 40°C (hold for 5 min), ramp to 200°C at 10°C/min, hold for 5 min.

    • Headspace Parameters:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Vial Equilibration Time: 15 min

  • Analysis and Calculation:

    • Generate a calibration curve for each residual solvent using the standard solutions.

    • Analyze the sample vial and quantify the amount of each residual solvent based on the calibration curve.

Spectroscopic Techniques: Unveiling the Molecular Identity

Spectroscopic techniques are crucial for confirming the chemical structure and identity of 4,6-Difluoroindoline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules.[13] For 4,6-Difluoroindoline hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.[14]

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is highly specific for fluorine-containing compounds and can be used for both identification and quantification.[15]

Trustworthiness through Self-Validation: The combined data from these NMR experiments should be consistent with the proposed structure of 4,6-Difluoroindoline hydrochloride, providing a high degree of confidence in its identity.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[17] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.[6][10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the molecule by identifying its functional groups. The IR spectrum of 4,6-Difluoroindoline hydrochloride should show characteristic absorption bands for the N-H bond of the secondary amine, the aromatic C-H bonds, and the C-F bonds.

Other Essential Analytical Techniques

Water Content by Karl Fischer Titration

The determination of water content is critical as it can affect the stability and assay of the hydrochloride salt.[18] Karl Fischer titration is the gold standard for this purpose, offering high accuracy and precision for a wide range of water content.[19][20][21]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Apparatus: A calibrated automatic Karl Fischer titrator.

  • Reagent: Standardized Karl Fischer reagent.

  • Procedure:

    • Accurately weigh a suitable amount of 4,6-Difluoroindoline hydrochloride (typically 50-100 mg) and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • Perform a blank titration with the solvent alone.

  • Calculation: Calculate the water content using the following formula:

    • Water (%) = [(V_sample - V_blank) * F * 100] / W_sample

    • Where: V_sample is the volume of KF reagent consumed by the sample, V_blank is the volume of KF reagent consumed by the blank, F is the water equivalence factor of the KF reagent (mg/mL), and W_sample is the weight of the sample in mg.[20]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and presence of solvates or hydrates.[22][23][24]

  • TGA: Measures the change in mass of a sample as a function of temperature. For 4,6-Difluoroindoline hydrochloride, TGA can be used to determine the loss of any residual solvent or water upon heating and to assess its decomposition temperature.[25]

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point of the compound, which is a key physical property and an indicator of purity.[26]

Integrated Quality Control Workflow

A robust quality control strategy for 4,6-Difluoroindoline hydrochloride integrates these analytical techniques in a logical workflow.

Quality_Control_Workflow cluster_0 Initial Characterization cluster_1 Purity and Impurity Profiling cluster_2 Physicochemical Properties cluster_3 Final Release Identity Identity Confirmation (NMR, MS, IR) Purity Purity & Assay (HPLC) Identity->Purity Structure Confirmed Impurities Impurity Profile (HPLC/LC-MS) Purity->Impurities Main Component Quantified Release Certificate of Analysis (CoA) Generation Impurities->Release Impurities within Specification Residual_Solvents Residual Solvents (GC) Residual_Solvents->Release Solvents within ICH Limits Water_Content Water Content (Karl Fischer) Water_Content->Release Water Content within Specification Thermal_Properties Thermal Properties (TGA/DSC) Thermal_Properties->Release Physical Properties Confirmed

Sources

Cross-Validation of Analytical Data for 4,6-Difluoroindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Analytical Guide Subject: 4,6-Difluoroindoline Hydrochloride (CAS: 196306-88-8) Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Part 1: Executive Summary & Core Directive

The "Hidden Variable" in Drug Discovery In the synthesis of fluorinated kinase inhibitors and bioactive heterocycles, 4,6-Difluoroindoline hydrochloride acts as a critical scaffold. However, commercial "purity" claims often rely solely on HPLC-UV area percentage. This single-method approach is insufficient for a salt-form intermediate, where hygroscopicity, non-stoichiometric counterions, and UV-silent impurities can skew molarity calculations by >10%.

This guide presents a Cross-Validated Analytical Workflow , comparing the industry-standard "Single-Method" approach (HPLC only) against a rigorous "Triad Validation" system (HPLC + qNMR + Ion Chromatography). We demonstrate why the Triad system is the superior alternative for ensuring downstream synthetic success.

Part 2: Comparative Analysis of Methodologies

We compare the Standard Commercial Approach (Method A) against the High-Fidelity Cross-Validation (Method B).

The Challenge: Why HPLC is Not Enough

While HPLC is excellent for detecting trace organic impurities, it fails to account for:

  • Inorganic Salts/Moisture: HPLC detectors (UV/MS) often miss residual inorganic salts or water, leading to "false high" purity.

  • Response Factor Bias: Fluorinated isomers (e.g., 5,7-difluoroindoline) may have different extinction coefficients, skewing area% integration.

  • Salt Stoichiometry: It cannot confirm if the product is a mono-hydrochloride, di-hydrochloride, or free base mixture.

Comparison Table: Performance of Analytical Alternatives
FeatureMethod A: HPLC-UV (Standard) Method B: Cross-Validated Triad (Recommended) Impact on Research
Primary Metric Chromatographic Purity (Area %)Absolute Weight % (Potency)Prevents molarity errors in synthesis.
Detection Basis UV Absorbance (254/280 nm)Proton/Fluorine Nuclear SpinqNMR detects UV-silent contaminants.
Salt Confirmation None (Assumed based on label)Ion Chromatography (IC) Verifies HCl stoichiometry (critical for pH-sensitive reactions).
Isomer Specificity Low (Co-elution common)High (Distinct coupling constants)Distinguishes 4,6-difluoro from 5,7-difluoro isomers.
Data Reliability Moderate (Relative)High (Absolute) Method B is self-validating via internal standards.

Part 3: Experimental Protocols

Protocol 1: The "Absolute Truth" – Quantitative NMR (qNMR)

Use this method to establish the true mass balance (potency) of the material.

Principle: Unlike HPLC, qNMR signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure.

Materials:

  • Analyte: ~10 mg 4,6-Difluoroindoline HCl (accurately weighed to 0.01 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

  • Solvent: DMSO-d6 (ensures solubility of the salt).[1]

Workflow:

  • Weighing: Weigh 10.0 mg of Analyte and 5.0 mg of IS into a clean vial. Record exact masses (

    
     and 
    
    
    
    ).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 60 seconds (critical for full relaxation of F-H protons).

    • Scans: 32 or 64.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (e.g., Maleic acid singlet at ~6.2 ppm) and a distinct analyte peak (e.g., Indoline C2-H triplet at ~3.6 ppm).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molecular weight.[2]
Protocol 2: High-Resolution HPLC-UV/MS

Use this method to identify organic impurities and regioisomers.

System: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: Acetonitrile.[3] Gradient: 5% B to 95% B over 15 minutes. Detection: UV at 254 nm (primary) and 210 nm; MS (ESI+).

Critical Check: Look for the "M-2" peak (Indole formation). 4,6-difluoroindole is a common oxidation impurity that will elute later than the indoline.

Protocol 3: Chloride Content via Potentiometric Titration

Use this method to confirm the HCl salt stoichiometry.

  • Dissolve 50 mg of sample in 50 mL deionized water.

  • Add 2 mL of 5M

    
     (ionic strength adjuster).
    
  • Titrate with 0.01 M

    
     using a silver electrode.
    
  • Target: Theoretical Cl content for ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (MW 191.61) is 18.5% .
    
    • Result < 17%: Indicates wet sample or free base contamination.

    • Result > 20%: Indicates excess HCl or inorganic salts (NaCl/KCl).

Part 4: Visualization & Logic

Diagram 1: The Cross-Validation Decision Matrix

This flowchart illustrates the logical progression for validating the material before use in critical synthesis.

AnalyticalWorkflow Start Raw Material Received (4,6-Difluoroindoline HCl) HPLC Step 1: HPLC-UV/MS (Check Organic Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Reject1 REJECT / RE-PURIFY (Organic Impurities High) Decision1->Reject1 No qNMR Step 2: qNMR (1H & 19F) (Check Absolute Potency) Decision1->qNMR Yes Decision2 Potency > 95%? qNMR->Decision2 SaltCheck Step 3: Chloride Titration (Check Salt Stoichiometry) Decision2->SaltCheck Yes CalcCorrection Calculate Mass Correction (Adjust for Solvents/Water) Decision2->CalcCorrection No (<95%) Decision3 Cl Content ~18.5%? SaltCheck->Decision3 Decision3->Reject1 No (Wrong Salt Form) Final VALIDATED REFERENCE Ready for Synthesis Decision3->Final Yes CalcCorrection->SaltCheck

Caption: Logical workflow for validating 4,6-Difluoroindoline HCl. Note that low potency in qNMR often triggers a mass correction rather than outright rejection, provided organic purity is high.

Diagram 2: Impurity Origin & Detection

Understanding where impurities come from helps in selecting the right analytical method.

ImpurityPathways SM Starting Material (3,5-Difluoroaniline) Reaction Cyclization/Reduction SM->Reaction Product 4,6-Difluoroindoline Reaction->Product Impurity1 Impurity A: 5,7-Difluoro isomer (Regioisomer) Reaction->Impurity1 Non-specific Substitution Impurity2 Impurity B: 4,6-Difluoroindole (Oxidation Product) Product->Impurity2 Air Oxidation Detection Detection Method Impurity1->Detection Detected by 19F NMR / HPLC Impurity2->Detection Detected by HPLC (M-2 peak)

Caption: Origin of common impurities. Regioisomers (Impurity A) are best resolved by NMR, while oxidation products (Impurity B) are easily seen by HPLC-MS.

Part 5: Data Interpretation Case Study

Scenario: A researcher purchases "98% Purity" 4,6-Difluoroindoline HCl from a generic vendor.

  • HPLC Result: 99.1% Area (Looks excellent).

  • qNMR Result: 88.4% wt/wt (Discrepancy detected).

  • Titration Result: 15.2% Chloride (Theoretical 18.5%).

Analysis: The HPLC shows the organic part is pure. However, the qNMR and Titration reveal the material is likely wet (water/solvent) or contains excess inert salts. The low Chloride indicates it might be a partial salt or mixed with free base. Conclusion: Using this material without correction would result in a 12% under-dosing of the reagent in the next reaction step, likely causing incomplete conversion or side reactions.

Corrective Action: Recrystallize from Isopropanol/HCl or adjust the reaction stoichiometry based on the 88.4% potency.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Almac Group. (2023). Nuclear Magnetic Resonance (NMR): A Comparative Guide to Purity Analysis. Almac Voice. Link

  • Wockhardt Research. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin. ACS Omega. Link

  • BenchChem. (2025).[1][4][5] Analytical Characterization Protocols for Fluorinated Indolines. BenchChem Technical Guides. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4,6-Difluoroindoline Hydrochloride

[1][2][3]

Executive Summary & Chemical Profile

4,6-Difluoroindoline hydrochloride (CAS: 190903-67-0) is a specialized fluorinated building block, commonly used in the synthesis of pharmaceutical agents targeting serotonin receptors.[1][2][3]

Effective disposal of this compound requires more than standard chemical hygiene; it demands a specific understanding of halogenated waste streams .[3] Because this molecule contains both fluorine atoms and a hydrochloride salt moiety, it presents unique challenges during thermal destruction (incineration), specifically the generation of hydrofluoric acid (HF) and hydrochloric acid (HCl) gases.[3]

Immediate Hazard Profile:

  • Chemical Nature: Halogenated Amine Salt.[3]

  • Physical State: White to off-white crystalline solid.[1][3]

  • Key Hazards: Skin/Eye Irritant (H315, H319), Specific Target Organ Toxicity (H335).[3]

  • Critical Disposal Constraint: DO NOT mix with non-halogenated solvents.[3] DO NOT dispose of down the drain, even if dissolved in water.

The Science of Segregation (The "Why")

Expertise & Experience

Many laboratories default to segregating waste solely by phase (Solid vs. Liquid).[3] However, for 4,6-difluoroindoline hydrochloride, segregation must be driven by elemental composition .[3]

The Incineration Factor

The ultimate fate of most organic chemical waste is high-temperature incineration.[1][3]

  • Standard Organics: Burn to CO₂ and H₂O.[3]

  • Fluorinated Compounds: When 4,6-difluoroindoline HCl is incinerated, the fluorine atoms are liberated.[3] In the presence of hydrogen (from hydrocarbons or moisture), this forms anhydrous Hydrogen Fluoride (HF) gas.[3]

  • The Risk: HF is highly corrosive to the ceramic linings of standard incinerators and is a severe environmental toxin.[3]

Operational Implication: Waste containing this compound must be flagged as "Halogenated." This alerts waste management facilities to route the material to incinerators equipped with alkaline scrubbers (typically using calcium carbonate or sodium hydroxide) to neutralize the HF and HCl gases before they exit the stack.[3]

Operational Disposal Protocols

Trustworthiness: Self-Validating Systems[1][2][3]

Scenario A: Solid Waste (Excess Reagent, Contaminated PPE)

Applicable to: Expired solids, weighing boats, contaminated gloves, and spill cleanup materials.[2]

  • Primary Containment: Place the solid waste into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).[3]

  • Labeling: Attach a hazardous waste tag immediately.[3]

    • Constituents: Write "4,6-Difluoroindoline Hydrochloride, Solid."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[3]

    • Critical Tag: Write "HALOGENATED" clearly on the tag.[3]

  • Secondary Containment: Seal the bag and place it inside a secondary rigid container (e.g., a wide-mouth HDPE drum) designated for solid hazardous waste.

  • Validation: Ensure the container lid is sealed vapor-tight to prevent the hygroscopic salt from absorbing atmospheric moisture, which could lead to clumping or hydrolysis.[3]

Scenario B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicable to: Filtrates from recrystallization or reaction solvents.[1][3]

Step 1: Solvent Assessment

  • If dissolved in Organic Solvent (DCM, Ethyl Acetate):

    • Pour into the Halogenated Solvent carboy.

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved difluoroindoline renders the entire mixture halogenated for disposal purposes.

  • If dissolved in Aqueous Solution:

    • Do not flush. Collect in a separate carboy labeled "Aqueous Waste - Toxic/Halogenated."[1][3]

    • pH Check (Self-Validation): Before closing the container, check the pH. As an HCl salt, it may acidify the waste stream. If pH < 4, consider neutralizing with a dilute Sodium Bicarbonate solution (if permitted by local EHS protocols) to prevent off-gassing or container degradation.[1][3]

Scenario C: Spill Management (Immediate Action)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] If powder is fine/dusty, use a N95 or P100 respirator.[3]

  • Neutralization: Cover the spill with a weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize the acidic HCl component.[3]

  • Collection: Sweep up the powder (avoid raising dust) and place it in a disposal bag.[3]

  • Surface Decon: Wipe the surface with water, followed by a soap solution.[3] Treat the wipes as Scenario A waste.

Waste Stream Decision Logic

Visualization

The following diagram illustrates the decision-making process for segregating 4,6-difluoroindoline hydrochloride waste.

DisposalWorkflowStartWaste Generation:4,6-Difluoroindoline HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, PPE, Wipes)StateCheck->SolidLiquidLiquid Waste(Solutions)StateCheck->LiquidBaggingDouble Bag in PolyethyleneSolid->BaggingSolidLabelLabel: 'HALOGENATED SOLID'Bagging->SolidLabelSolventCheckSolvent Type?Liquid->SolventCheckOrganicOrganic SolventSolventCheck->OrganicAqueousAqueous SolutionSolventCheck->AqueousHaloWasteContainer: Halogenated Solvents(Even if solvent is non-halo)Organic->HaloWasteDissolved F atomsAqWasteContainer: Aqueous Toxic(Check pH, DO NOT SEWER)Aqueous->AqWasteContains F & HCl

Figure 1: Decision tree for segregating fluorinated indoline waste streams to ensure proper incineration protocols.[1][2][3]

Regulatory & Compliance Data

RCRA Waste Classification (USA)

While 4,6-difluoroindoline hydrochloride is not explicitly listed on the EPA "P" or "U" lists (40 CFR 261.33), it must be characterized by the generator.[1][3]

ParameterClassificationCodeNotes
Ignitability Not IgnitableN/AHigh melting point solid.[1][2][3]
Corrosivity Potentially CorrosiveD002 Only if aqueous solution pH ≤ 2.[1][2][3]
Toxicity CharacteristicN/ATreat as toxic due to bioactivity.[1][2][3]
Halogen Content High N/AMandatory segregation from non-halogenated solvents.[1][2][3]

Key Compliance Note: Under RCRA, mixing a halogenated substance with a non-halogenated solvent often renders the entire mixture a "spent halogenated solvent" mixture (F-listed waste codes like F002 may apply depending on the solvent matrix used).[1][3] Always err on the side of the "Halogenated" classification to ensure regulatory compliance and safety.

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 4,6-Difluoroindoline Hydrochloride. Retrieved from [1][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] Chapter 8: Management of Waste. Retrieved from [1][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [1][3]

  • Sigma-Aldrich. (2025).[1][3] Product Specification and SDS: 4,6-Difluoro-2,3-dihydro-1H-indole hydrochloride. Retrieved from [1][3]

Personal protective equipment for handling 4,6-Difluoroindoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 4,6-Difluoroindoline Hydrochloride

Understanding the Compound: A Proactive Approach to Safety

4,6-Difluoroindoline hydrochloride is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a difluoro-substituted aromatic ring and an indoline core, necessitates a stringent approach to laboratory safety. The presence of fluorine atoms can significantly alter the molecule's chemical and biological properties, while the hydrochloride salt form indicates it is likely a solid, crystalline powder. Handling any powdered substance requires measures to prevent aerosolization and inhalation. The primary hazards associated with this class of compounds include potential irritation to the skin, eyes, and respiratory system.[1][2]

The core principle of safe handling is risk mitigation through the informed selection and use of Personal Protective Equipment (PPE). This guide provides a comprehensive framework for establishing a safe operational workflow.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 4,6-Difluoroindoline hydrochloride, a thorough risk assessment must be conducted. The primary routes of exposure are inhalation of the powder, dermal (skin) contact, and ocular (eye) contact.[1][3] Ingestion is also a potential route of exposure through poor hygiene practices.[1]

Primary Engineering Control: All manipulations of 4,6-Difluoroindoline hydrochloride powder, including weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood or a powder containment balance enclosure. This is the most critical step in minimizing respiratory exposure.[4]

Core Directive: A Multi-Layered PPE Strategy

A multi-layered PPE approach is mandatory to create redundant barriers against exposure. This system ensures that a failure in one layer does not result in direct contact with the chemical.

Hand Protection: The Critical Interface

Direct skin contact is a significant risk. Therefore, selecting the appropriate gloves is crucial. Since specific permeation data for 4,6-Difluoroindoline hydrochloride is not available, recommendations are based on best practices for handling halogenated aromatic compounds and hazardous powdered chemicals.

  • Protocol: Double-gloving is required for all handling procedures.[5] The outer glove bears the primary contamination risk and should be removed immediately after the handling process is complete, inside the fume hood. The inner glove provides a secondary layer of protection against tears or unnoticed breaches in the outer glove.

  • Glove Selection: Powder-free nitrile gloves are the standard choice.[6][7] They offer good resistance to a range of chemicals and prevent the powder from adhering to the glove surface, which can increase the risk of cross-contamination.[6] Gloves should have a minimum thickness of 4 mils for the inner glove and can be thicker for the outer glove. Always inspect gloves for visible defects before use.[7]

  • Frequency of Change: Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected or a tear occurs.[5][6]

Glove MaterialSuitability for Handling 4,6-Difluoroindoline HydrochlorideRationale
Nitrile Recommended Excellent general chemical resistance, good puncture resistance.[7][8]
Neoprene Acceptable Alternative Good resistance to a broad range of chemicals.[7][8]
Latex Not RecommendedHigh potential for allergic reactions; may offer less chemical protection.
Vinyl (PVC) Not RecommendedPoor chemical resistance; not suitable for handling hazardous compounds.[6]
Body Protection: Shielding Against Contamination

Clothing protects against spills and aerosolized powder settling on personal garments.

  • Primary Garment: A disposable, long-sleeved gown made of a low-lint material is required.[5] It must close in the back and feature tight-fitting knit or elastic cuffs.[5] The gown's cuffs should be tucked under the outer pair of gloves to create a seal.[6]

  • When to Change: Gowns should not be worn outside of the laboratory area. They must be changed immediately after a significant spill or at the end of the workday.

Eye and Face Protection: Preventing Ocular Exposure

The eyes are highly susceptible to chemical injury.

  • Mandatory Protection: Chemical splash goggles that seal around the eyes are required whenever handling the compound.[5][7] Standard safety glasses with side shields do not provide adequate protection from splashes or airborne powder.[5][6]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or spill cleanup), a full-face shield must be worn in addition to chemical splash goggles.[6][8]

Respiratory Protection: The Final Barrier

While engineering controls are the primary defense against inhalation, respiratory protection may be necessary in specific situations.

  • Standard Operations: When working in a certified chemical fume hood, additional respiratory protection is typically not required.

  • High-Risk Scenarios: For situations where engineering controls are not available or during a large spill cleanup, respiratory protection is mandatory. An N95 respirator can provide protection against airborne particulates.[5] Surgical masks offer no protection from chemical aerosols and must not be used.[5][6] All personnel required to wear respirators must be fit-tested and trained in accordance with OSHA regulations.[8]

Procedural Workflow: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Step-by-Step Donning and Doffing Protocol

  • Donning (Putting On):

    • Put on the disposable gown, ensuring it is securely closed in the back.

    • Put on the inner pair of gloves.

    • Put on chemical splash goggles and a face shield if required.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the gown.

  • Doffing (Taking Off) - All performed within the lab, near the exit

    • Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.

    • Remove the gown by rolling it down and away from the body, turning it inside out. Dispose of it.

    • Remove the face shield (if used) and goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Lab Exit) don1 1. Gown don2 2. Inner Gloves don1->don2 don3 3. Goggles/ Face Shield don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves don4->doff1 Begin Doffing doff2 2. Gown doff1->doff2 doff3 3. Goggles/ Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Wash Hands doff4->doff5

Caption: PPE Donning and Doffing Workflow.

Spill and Disposal Management

Spill Response: In the event of a spill, evacuate the immediate area and alert laboratory personnel. The cleanup should only be performed by trained individuals wearing the full PPE ensemble described above, including respiratory protection if the spill is large or outside of a fume hood. The spilled powder should be gently covered with an absorbent material and then carefully collected into a sealed container for hazardous waste disposal.

Disposal Plan: All materials contaminated with 4,6-Difluoroindoline hydrochloride, including gloves, gowns, absorbent materials, and empty vials, must be disposed of as hazardous chemical waste.[1] Do not mix with general laboratory trash. The waste must be collected in clearly labeled, sealed containers.

Given that it is a fluorinated organic compound, incineration may produce highly toxic hydrogen fluoride (HF) gas.[9] Therefore, disposal must be handled by a certified waste management facility that can manage fluorinated waste streams in compliance with all local, state, and federal regulations.[10]

Emergency First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

References

  • Safety Data Sheet: L-4-Hydroxyproline - Carl ROTH. Available at: [Link]

  • Management of Solid Waste Containing Fluoride—A Review - PMC - PubMed Central. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Available at: [Link]

  • Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Caluanie Muelear Oxidize. Available at: [Link]

  • Research progress on comprehensive utilization of fluorine-containing solid waste in the lithium battery industry - OAE Publishing Inc. Available at: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Available at: [Link]

  • UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. UNODC. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.